molecular formula C6H11BrO2 B8566085 5-Bromohexanoic acid

5-Bromohexanoic acid

Cat. No.: B8566085
M. Wt: 195.05 g/mol
InChI Key: XCUYAMBYVMRCSR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromohexanoic acid is a useful research compound. Its molecular formula is C6H11BrO2 and its molecular weight is 195.05 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C6H11BrO2

Molecular Weight

195.05 g/mol

IUPAC Name

5-bromohexanoic acid

InChI

InChI=1S/C6H11BrO2/c1-5(7)3-2-4-6(8)9/h5H,2-4H2,1H3,(H,8,9)

InChI Key

XCUYAMBYVMRCSR-UHFFFAOYSA-N

Canonical SMILES

CC(CCCC(=O)O)Br

Origin of Product

United States

Foundational & Exploratory

5-Bromohexanoic Acid: A Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth examination of the chemical properties, synthesis, and potential applications of 5-bromohexanoic acid, a valuable building block in modern organic and medicinal chemistry.

This technical guide provides a comprehensive overview of this compound, tailored for researchers, scientists, and professionals in the field of drug development. This document consolidates available data on its chemical and physical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its potential applications as a chemical intermediate in the synthesis of novel therapeutic agents.

Core Chemical and Physical Properties

This compound is a halogenated carboxylic acid that serves as a versatile bifunctional molecule. The presence of both a carboxylic acid and a secondary bromide allows for a range of chemical transformations, making it a useful building block in the synthesis of more complex molecules. Due to a lack of extensive experimental data in publicly available literature, many of the physical properties listed below are computed estimates.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₁₁BrO₂PubChem[1]
Molecular Weight 195.05 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 29512-95-6PubChem[1]
Canonical SMILES CC(CCCC(=O)O)BrPubChem[1]
XLogP3-AA (LogP) 1.6PubChem (Computed)[1]
Hydrogen Bond Donor Count 1PubChem (Computed)[1]
Hydrogen Bond Acceptor Count 2PubChem (Computed)[1]
Rotatable Bond Count 4PubChem (Computed)[1]
Exact Mass 193.99424 DaPubChem (Computed)[1]
Monoisotopic Mass 193.99424 DaPubChem (Computed)[1]
Topological Polar Surface Area 37.3 ŲPubChem (Computed)[1]
Heavy Atom Count 9PubChem (Computed)[1]

Reactivity and Stability

The chemical reactivity of this compound is dictated by its two functional groups: the carboxylic acid and the secondary bromide.

  • Carboxylic Acid Group: The carboxylic acid moiety can undergo typical reactions such as esterification, amidation, and reduction to the corresponding alcohol. Its acidity allows for salt formation with bases.

  • Bromo Group: The bromine atom at the 5-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide variety of functional groups. It can also participate in the formation of organometallic reagents, such as Grignard reagents, under appropriate conditions.

Information on the stability of this compound is limited. However, like other bromoalkanoic acids, it should be stored in a cool, dry place away from strong bases and oxidizing agents to prevent decomposition.

Experimental Protocols: A Proposed Synthesis

While a specific, detailed experimental protocol for the synthesis of this compound is not prevalent in the literature, a plausible and efficient route can be proposed based on the well-established ring-opening reactions of cyclic ethers. A potential precursor for this compound is 2-methyl-tetrahydrofuran. The following is a generalized experimental protocol for its synthesis.

Reaction Scheme:

G cluster_reactants Reactants cluster_products Product Reactant1 2-Methyl-tetrahydrofuran Reaction Heat Reactant1->Reaction Ring Opening Reactant2 Hydrobromic Acid (HBr) Reactant2->Reaction Product This compound Reaction->Product

Caption: Proposed synthesis of this compound.

Methodology:

  • Reaction Setup: A solution of 2-methyl-tetrahydrofuran in a suitable inert solvent (e.g., a high-boiling hydrocarbon) is placed in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

  • Addition of Reagent: Concentrated hydrobromic acid is added dropwise to the stirred solution.

  • Reaction Conditions: The reaction mixture is heated to reflux and maintained at this temperature for several hours to ensure complete reaction. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature. The organic layer is separated, washed with water and brine, and then dried over an anhydrous drying agent (e.g., sodium sulfate (B86663) or magnesium sulfate).

  • Purification: The solvent is removed under reduced pressure, and the crude this compound is purified by vacuum distillation or column chromatography on silica (B1680970) gel.

Note: This is a generalized protocol and may require optimization of reaction conditions, stoichiometry, and purification methods.

Applications in Drug Discovery and Organic Synthesis

Bromoalkanoic acids are valuable intermediates in the synthesis of pharmaceuticals and other fine chemicals.[8] The bifunctional nature of this compound makes it a useful building block for introducing a five-carbon spacer with a reactive handle at one end and a carboxylic acid at the other.

Potential Applications:

  • Linker and Spacer Technology: In drug development, particularly in the design of antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs), linker molecules are crucial for connecting the different components of the therapeutic agent. This compound can serve as a precursor for the synthesis of such linkers.

  • Synthesis of Heterocycles: The carboxylic acid and the bromo group can be used in intramolecular reactions to form lactones or other heterocyclic systems, which are common scaffolds in many biologically active molecules.

  • Derivatization of Active Pharmaceutical Ingredients (APIs): The carboxylic acid can be coupled with an amino group of an API to introduce a bromo-functionalized chain, which can then be further modified to improve the pharmacokinetic or pharmacodynamic properties of the drug.

G A This compound B Nucleophilic Substitution (at C5-Br) A->B C Esterification/Amidation (at -COOH) A->C E Heterocyclic Scaffolds (e.g., Lactones) D Linker Molecules (e.g., for ADCs, PROTACs) B->D B->E Intramolecular Cyclization F Modified APIs C->F AB AB

Caption: Synthetic utility of this compound.

Safety and Handling

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of vapors or contact with skin and eyes.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.

  • First Aid: In case of contact, immediately flush the affected area with plenty of water for at least 15 minutes and seek medical attention. If inhaled, move to fresh air. If ingested, do not induce vomiting and seek immediate medical attention.[2][4][9]

Researchers should always consult a comprehensive and up-to-date Safety Data Sheet (SDS) for any chemical before use.

Conclusion

This compound, while not as extensively characterized as some of its isomers, represents a promising and versatile building block for organic synthesis and drug discovery. Its bifunctional nature allows for a wide range of chemical modifications, making it a valuable tool for the construction of complex molecular architectures. Further research into its experimental properties and synthetic applications is warranted and will undoubtedly expand its utility in the development of novel therapeutics and functional materials.

References

5-Bromohexanoic acid synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis of Bromohexanoic Acids for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis methods for bromohexanoic acids, with a focus on 6-bromohexanoic acid due to the prevalence of established and high-yield methodologies. While the synthesis of 5-bromohexanoic acid is less commonly documented, potential synthetic approaches are also discussed. This document is intended for researchers, scientists, and professionals in the field of drug development who require a detailed understanding of the synthesis of these valuable chemical intermediates.

Synthesis of 6-Bromohexanoic Acid

6-Bromohexanoic acid is a key intermediate in organic synthesis.[1] The most efficient and widely reported method for its preparation is the ring-opening of ε-caprolactone. Alternative routes starting from 1,6-hexanediol (B165255) and cyclohexanone (B45756) have also been described.

Method 1: Ring-Opening of ε-Caprolactone

The reaction of ε-caprolactone with dry hydrogen bromide gas provides a direct and high-yielding pathway to 6-bromohexanoic acid.[2][3] This method is advantageous due to its simplicity and the high purity of the resulting product.[2]

e-Caprolactone ε-Caprolactone 6-Bromohexanoic_acid 6-Bromohexanoic Acid e-Caprolactone->6-Bromohexanoic_acid Ring-Opening HBr Dry HBr gas HBr->6-Bromohexanoic_acid Solvent Organic Solvent (e.g., n-hexane, cyclohexane (B81311), toluene (B28343), CH2Cl2) Solvent->6-Bromohexanoic_acid

Caption: Ring-opening of ε-caprolactone to form 6-bromohexanoic acid.

Example 1: Synthesis in n-Hexane [1]

  • To a 500 ml three-necked flask equipped with a thermometer and a stirrer, add ε-caprolactone (1 mol, 114 g) and n-hexane (200 mL).

  • Begin stirring and introduce dry hydrogen bromide gas (1.1 moles, 89 g), maintaining the reaction temperature between 20-30 °C.

  • After the introduction of hydrogen bromide is complete, continue stirring at this temperature for 6 hours.

  • Cool the mixture to 0-10 °C and stir for an additional 3 hours to facilitate crystallization.

  • Filter the resulting solid to obtain 6-bromohexanoic acid.

Example 2: Synthesis in Cyclohexane [1]

  • In a 500 ml three-necked flask fitted with a thermometer and a stirrer, combine ε-caprolactone (1 mol, 114 g) and cyclohexane (150 ml).

  • Start stirring and bubble in dry hydrogen bromide gas (1.2 moles, 97 g), while controlling the reaction temperature at 30-40 °C.

  • Once the gas has been added, continue to stir the mixture at the same temperature for 5 hours.

  • Cool the reaction to 5-15 °C and stir for 2 hours to induce crystallization.

  • Collect the crystalline product by filtration.

Example 3: Synthesis in Toluene [2]

  • Add ε-caprolactone (1 mol, 114 g) and toluene (200 mL) to a 500 ml three-necked flask equipped with a thermometer and a stirrer.

  • Commence stirring and introduce dry hydrogen bromide gas (1.3 moles, 105 g), keeping the reaction temperature between 40-50 °C.

  • After the addition of hydrogen bromide is finished, stir the mixture at this temperature for another 4 hours.

  • Cool the solution to 10-20 °C and stir for 4 hours to allow for the formation of crystals.

  • Isolate the solid product by filtration.

Example 4: Synthesis in Dichloromethane (B109758) [3]

  • In a 500 ml three-necked flask with a thermometer and stirrer, place ε-caprolactone (1 mol, 114 g) and dichloromethane (200 mL).

  • Begin stirring and pass dry hydrogen bromide gas (1.8 moles, 146 g) through the solution, maintaining a reaction temperature of 0-20 °C.

  • After the gas introduction is complete, continue stirring at this temperature for 7 hours.

  • Distill off the dichloromethane at atmospheric pressure.

  • Add n-hexane (200 mL) to the residue and cool to -5 to 10 °C, then stir for 5 hours to promote crystallization.

  • Filter the mixture to obtain the 6-bromohexanoic acid solid.

Starting MaterialSolventHBr (molar eq.)Temperature (°C)Time (h)Yield (%)Purity (%)Reference
ε-Caprolactonen-Hexane1.120-3069599.2[1]
ε-CaprolactoneCyclohexane1.230-4059299.4[1]
ε-CaprolactoneToluene1.340-5049599.1[2]
ε-CaprolactoneDichloromethane1.80-2079399.2[3]
Method 2: Synthesis from 1,6-Hexanediol

An alternative route to 6-bromohexanoic acid involves a two-step process starting from 1,6-hexanediol. The first step is the selective monobromination of the diol to form 6-bromo-1-hexanol (B126649), followed by oxidation to the carboxylic acid.

Hexanediol 1,6-Hexanediol Bromohexanol 6-Bromo-1-hexanol Hexanediol->Bromohexanol HBr (aq) Bromohexanoic_acid 6-Bromohexanoic Acid Bromohexanol->Bromohexanoic_acid CrO3

Caption: Two-step synthesis of 6-bromohexanoic acid from 1,6-hexanediol.

Step 1: Synthesis of 6-Bromo-1-hexanol [4]

  • A mixture of 1,6-hexanediol (1.0 eq), 48% aqueous hydrobromic acid (1.2 eq), and toluene is heated to reflux in a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser.

  • The reaction is refluxed for 18-24 hours, during which water is removed azeotropically.

  • After cooling to room temperature, the reaction mixture is washed sequentially with water, a saturated aqueous sodium bicarbonate solution, and brine.

  • The crude product is purified by high vacuum distillation or silica (B1680970) gel column chromatography.

Step 2: Oxidation to 6-Bromohexanoic Acid [2]

  • The synthesis involves the oxidation of 6-bromo-1-hexanol with chromium trioxide to yield the corresponding 6-bromohexanoic acid.[2] Detailed experimental conditions for this specific oxidation were not provided in the searched documents.

Method 3: Synthesis from Cyclohexanone

A multi-step synthesis starting from cyclohexanone has been reported, although the overall yield is lower than the ε-caprolactone route.[2] This process involves the oxidation of cyclohexanone followed by the addition of hydrobromic acid.

Cyclohexanone Cyclohexanone Intermediate Intermediate Cyclohexanone->Intermediate H2O2 Bromohexanoic_acid 6-Bromohexanoic Acid Intermediate->Bromohexanoic_acid HBr (aq)

Caption: Synthesis of 6-bromohexanoic acid from cyclohexanone.

The synthesis reported involves the oxidation of cyclohexanone with hydrogen peroxide, followed by the addition of an aqueous solution of hydrobromic acid to produce 6-bromohexanoic acid.[2] The total yield for this process is reported to be 48%.[2]

Synthesis of this compound

Potential, though less established, synthetic strategies could include:

  • Radical Bromination of Hexanoic Acid: This approach would likely suffer from a lack of selectivity, leading to a mixture of brominated isomers that would be difficult to separate.

  • Synthesis from a Precursor with a 5-Position Functional Group: A more controlled synthesis would likely involve starting with a hexanoic acid derivative that already has a functional group at the 5-position, which can then be converted to a bromide. For example, starting from 5-hydroxyhexanoic acid or a related lactone.

Due to the lack of specific, high-yield methods in the reviewed literature, detailed experimental protocols and quantitative data for the synthesis of this compound cannot be provided at this time. Researchers interested in this specific isomer may need to develop a synthetic route based on established organic chemistry principles.

References

Spectroscopic Analysis of 5-Bromohexanoic Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-Bromohexanoic acid, a halogenated carboxylic acid of interest in synthetic chemistry and drug discovery. Due to the limited availability of experimentally derived spectra for this specific isomer, this document presents high-quality predicted data for its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses. Furthermore, it outlines detailed, generalized experimental protocols for these techniques, offering a practical framework for the spectroscopic characterization of similar molecules.

Spectroscopic Data

The following sections present the predicted spectroscopic data for this compound, organized for clarity and comparative analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (ppm)MultiplicityIntegrationAssignment
~10-12Singlet (broad)1H-COOH
~4.1Multiplet1HH-5
~2.4Triplet2HH-2
~1.9Multiplet2HH-4
~1.7Doublet3HH-6
~1.6Multiplet2HH-3

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (ppm)Carbon Atom
~179C-1 (-COOH)
~55C-5 (-CHBr)
~38C-4
~33C-2
~25C-6 (-CH₃)
~24C-3

Note: Predicted chemical shifts are estimates and can vary based on solvent and experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~2950Medium-StrongC-H stretch (Aliphatic)
~1710StrongC=O stretch (Carboxylic Acid)
~1410MediumC-O-H bend
~1280MediumC-O stretch
~650Medium-StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. Electron Ionization (EI) is a common method that can cause fragmentation of the molecule, providing structural information.

Table 4: Predicted Key Mass Spectrometry Fragments (Electron Ionization) for this compound

m/zInterpretation
194/196Molecular Ion Peak [M]⁺ (presence of Br isotopes)
115[M - Br]⁺
73[C₄H₉O]⁺
55[C₄H₇]⁺

Experimental Protocols

NMR Spectroscopy (General Protocol)
  • Sample Preparation: A small amount of the this compound sample is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The concentration is typically in the range of 5-25 mg/0.5 mL.

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used for analysis.

  • ¹H NMR Acquisition: The spectrometer is tuned to the proton frequency. A standard one-pulse experiment is performed. Key parameters include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: The spectrometer is tuned to the carbon frequency. A proton-decoupled experiment is typically run to simplify the spectrum. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed to obtain the spectrum. Phasing, baseline correction, and referencing to the solvent peak are performed.

Infrared (IR) Spectroscopy (General Protocol for Liquid Sample)[1][2][3]
  • Sample Preparation: For a liquid sample like this compound, a thin film is prepared between two salt plates (e.g., NaCl or KBr), which are transparent to infrared radiation.[1][2] A drop of the neat liquid is placed on one plate, and the second plate is carefully placed on top to spread the liquid evenly.[1]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded to subtract the contribution of atmospheric water and carbon dioxide.

  • Sample Spectrum: The prepared salt plates with the sample are placed in the spectrometer's sample holder. The infrared spectrum is then recorded.

  • Data Analysis: The resulting spectrum shows the percentage of transmittance or absorbance versus wavenumber (cm⁻¹). The characteristic absorption bands are then identified and assigned to the corresponding functional groups.

Mass Spectrometry (General Protocol for Electron Ionization)[4][5]
  • Sample Introduction: A small amount of the volatile liquid sample is introduced into the mass spectrometer, often via a heated direct insertion probe or through a gas chromatograph (GC-MS).[3] The sample is vaporized in a high vacuum environment.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV).[4] This causes the molecule to lose an electron, forming a molecular ion ([M]⁺), and often induces fragmentation.

  • Mass Analysis: The resulting ions (molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The analyzer separates the ions based on their mass-to-charge (m/z) ratio.

  • Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.

  • Data Presentation: The data is presented as a mass spectrum, which is a plot of relative ion abundance versus m/z.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Elucidation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra NMR->NMR_Data IR_Data IR Spectrum IR->IR_Data MS_Data Mass Spectrum MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for the spectroscopic analysis of this compound.

References

Reactivity of the Bromine in 5-Bromohexanoic Acid: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the reactivity of the bromine atom in 5-bromohexanoic acid, a bifunctional molecule with significant potential in organic synthesis and as a building block in drug development. The document details the key reaction pathways, underlying mechanisms, and factors influencing its chemical behavior, with a focus on nucleophilic substitution and intramolecular cyclization.

Core Reactivity Principles: A Secondary Alkyl Bromide

This compound features a bromine atom attached to a secondary carbon, which dictates its fundamental reactivity. As a secondary alkyl halide, it can undergo nucleophilic substitution reactions through both S(_N)1 and S(_N)2 mechanisms. The preferred pathway is highly dependent on the reaction conditions, including the nature of the nucleophile, the solvent, and the temperature.

The presence of the carboxylic acid functionality introduces a crucial element of intramolecular reactivity. The carboxylate group can act as an internal nucleophile, leading to a facile intramolecular cyclization, a key reaction pathway for this molecule.

Intermolecular Nucleophilic Substitution

The bromine atom in this compound is a good leaving group, making the C5 carbon susceptible to attack by a variety of external nucleophiles.

S(_N)2 Pathway

For strong, unhindered nucleophiles in polar aprotic solvents, the S(_N)2 mechanism is expected to predominate. This is a single-step, concerted process where the nucleophile attacks the carbon atom from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry at the C5 position.

Factors favoring the S(_N)2 mechanism include:

  • Strong Nucleophiles: Anionic nucleophiles such as hydroxide (B78521) (OH⁻), cyanide (CN⁻), and alkoxides (RO⁻) will favor the S(_N)2 pathway.

  • Polar Aprotic Solvents: Solvents like acetone, DMSO, and DMF solvate the cation but not the nucleophile, enhancing its reactivity.

  • Steric Hindrance: While the C5 carbon is secondary, the linear nature of the hexanoic acid chain presents moderate steric hindrance. Strong, bulky bases are more likely to induce elimination reactions.

S(_N)1 Pathway

The S(_N)1 mechanism, which proceeds through a carbocation intermediate, is less likely for this compound unless forcing conditions are used with a weak nucleophile in a polar protic solvent. The stability of the secondary carbocation at the C5 position is not as high as a tertiary carbocation, making this pathway less favorable than the S(_N)2 mechanism under typical synthetic conditions.

Intramolecular Cyclization: Neighboring Group Participation

A dominant and synthetically important reaction of this compound is its intramolecular cyclization to form a δ-lactone, specifically 6-methyl-tetrahydropyran-2-one. This reaction is a classic example of neighboring group participation (NGP), where the carboxylate group acts as an internal nucleophile.

This intramolecular reaction is kinetically favored over its intermolecular counterpart, especially at lower concentrations, due to the proximity of the reacting groups within the same molecule. The formation of a six-membered ring is thermodynamically and kinetically favorable.

The mechanism involves an initial deprotonation of the carboxylic acid to form the carboxylate anion. This is followed by an intramolecular S(_N)2 attack of the carboxylate on the C5 carbon, displacing the bromide ion and forming the stable six-membered lactone ring.

G cluster_0 Intramolecular Cyclization of this compound start This compound deprotonation Deprotonation (Base) start->deprotonation carboxylate 5-Bromocarboxylate deprotonation->carboxylate cyclization Intramolecular SN2 Attack carboxylate->cyclization lactone 6-Methyl-tetrahydropyran-2-one cyclization->lactone G cluster_workflow Experimental Workflow: Lactonization start Dissolve this compound in Solvent add_base Add Mild Base (e.g., NaHCO₃) start->add_base react Stir at RT or Gentle Heat add_base->react monitor Monitor by TLC/GC-MS react->monitor workup Filter and Concentrate monitor->workup extraction Extract with Organic Solvent workup->extraction dry Dry and Concentrate extraction->dry purify Purify by Distillation or Chromatography dry->purify

An In-depth Technical Guide to the Solubility of 5-Bromohexanoic Acid in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 5-bromohexanoic acid in organic solvents. Due to the limited availability of specific quantitative data for this compound, this guide also includes qualitative solubility information for its isomers, 2-bromohexanoic acid and 6-bromohexanoic acid, to provide valuable insights for researchers. Furthermore, this document details standardized experimental protocols for solubility determination and explores the relevance of bromoalkanoic acids in the context of drug development by examining their influence on bacterial signaling pathways.

Introduction to this compound

This compound is a halogenated carboxylic acid with the chemical formula C₆H₁₁BrO₂. Its structure, featuring a six-carbon chain with a bromine atom at the fifth position and a terminal carboxylic acid group, imparts a combination of lipophilic and hydrophilic characteristics. This amphiphilic nature suggests its potential solubility in a range of organic solvents. Understanding the solubility of this compound is critical for its application in organic synthesis, medicinal chemistry, and drug development, where it may serve as a versatile building block or an active agent.

Solubility of Bromohexanoic Acid Isomers

Table 1: Qualitative Solubility of Bromohexanoic Acid Isomers in Organic Solvents

CompoundSolventSolubilityReference
2-Bromohexanoic AcidEthanolSoluble[1][2]
AcetoneGood solubility[1]
Diethyl EtherSoluble
WaterModerately soluble[1][3]
6-Bromohexanoic AcidEthanolHighly soluble[4]
AcetoneHighly soluble[4]
MethanolSoluble (0.1 g/mL, clear, colorless)[5]
WaterModerately soluble[4]

The general trend indicates that bromohexanoic acids are soluble in polar organic solvents like alcohols and ketones. This is attributed to the hydrogen bonding capability of the carboxylic acid group and the overall polarity of the molecule.

Experimental Protocol for Solubility Determination

For researchers requiring precise solubility data for this compound in specific solvents, the following generalized experimental protocol for the gravimetric method can be employed. This method allows for the quantitative determination of solubility.

Protocol: Quantitative Solubility Determination (Gravimetric Method)

Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.

Materials:

  • This compound

  • Selected organic solvent(s) of high purity

  • Analytical balance (accurate to ±0.0001 g)

  • Temperature-controlled shaker or incubator

  • Vials with screw caps

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Pre-weighed evaporation dishes or vials

  • Vacuum oven or desiccator

Procedure:

  • Preparation of Saturated Solution:

    • Add an excess amount of this compound to a vial containing a known volume or mass of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

    • Seal the vial tightly to prevent solvent evaporation.

    • Place the vial in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Filtration:

    • Allow the vial to stand undisturbed at the set temperature for a few hours to allow the excess solid to settle.

    • Carefully draw a known volume of the supernatant into a syringe.

    • Attach a syringe filter to the syringe and filter the solution into a pre-weighed evaporation dish or vial. This step is critical to remove any undissolved solid particles.

  • Solvent Evaporation and Mass Determination:

    • Record the exact mass of the filtered solution.

    • Place the evaporation dish in a vacuum oven at a temperature below the boiling point of the solvent and the decomposition temperature of this compound to evaporate the solvent completely. Alternatively, a desiccator can be used for slow evaporation.

    • Once the solvent has been fully evaporated, reweigh the evaporation dish containing the dried solute.

  • Calculation of Solubility:

    • Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty evaporation dish from the final mass.

    • The solubility can be expressed in various units, such as g/100 mL, mg/mL, or mol/L, based on the initial volume of the solvent and the mass of the dissolved solute.

The following diagram illustrates the general workflow for determining the solubility of an organic compound.

G Workflow for Solubility Determination start Start: Weigh excess solute add_solvent Add known volume of solvent start->add_solvent equilibrate Equilibrate at constant temperature (e.g., 24-48h with agitation) add_solvent->equilibrate settle Allow excess solid to settle equilibrate->settle filter Filter supernatant settle->filter weigh_filtrate Weigh a known volume of filtrate filter->weigh_filtrate evaporate Evaporate solvent weigh_filtrate->evaporate weigh_residue Weigh dried residue (solute) evaporate->weigh_residue calculate Calculate solubility (e.g., in mg/mL) weigh_residue->calculate end End: Quantitative solubility value calculate->end

Workflow for Solubility Determination

Relevance in Drug Development: Inhibition of Bacterial Signaling Pathways

Bromoalkanoic acids are of interest to drug development professionals not only as synthetic intermediates but also for their potential biological activity. For instance, studies on Pseudomonas aeruginosa, an opportunistic human pathogen, have shown that 2-bromoalkanoic acids can act as inhibitors of key metabolic pathways involved in virulence.

P. aeruginosa produces rhamnolipids and polyhydroxyalkanoates (PHAs), which are important for its pathogenicity and biofilm formation.[6] The biosynthesis of these compounds is dependent on the RhlA and PhaG enzymes, respectively.[7] These enzymes utilize intermediates from the fatty acid de novo synthesis pathway. Research has demonstrated that 2-bromoalkanoic acids can inhibit both RhlA and PhaG, thereby reducing the production of rhamnolipids and PHAs.[7][8] This inhibition disrupts bacterial quorum sensing and biofilm formation, suggesting a potential therapeutic strategy against P. aeruginosa infections.

The following diagram illustrates the interconnected RhlA and PhaG metabolic pathways and the inhibitory action of 2-bromoalkanoic acids.

G Inhibition of RhlA and PhaG Pathways by 2-Bromoalkanoic Acids cluster_0 Fatty Acid De Novo Synthesis cluster_1 Virulence Factor Synthesis fatty_acid Fatty Acid Intermediates rhlA RhlA fatty_acid->rhlA phaG PhaG fatty_acid->phaG rhamnolipids Rhamnolipids (Virulence, Biofilm) rhlA->rhamnolipids phas PHAs (Energy Storage, Biofilm) phaG->phas inhibitor 2-Bromoalkanoic Acids inhibitor->rhlA Inhibits inhibitor->phaG Inhibits

Inhibition of RhlA and PhaG Pathways

Conclusion

While quantitative solubility data for this compound in organic solvents remains to be fully elucidated, the available information for its isomers provides a strong indication of its likely solubility in polar organic solvents. The detailed experimental protocol provided in this guide offers a robust method for researchers to determine precise solubility values tailored to their specific applications. Furthermore, the demonstrated activity of related bromoalkanoic acids as inhibitors of bacterial signaling pathways highlights the potential of this class of compounds in the development of novel antimicrobial agents. Further research into the specific biological activities of this compound is warranted.

References

5-Bromohexanoic Acid: A Versatile Building Block in Modern Organic Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromohexanoic acid is a bifunctional organic molecule that has emerged as a valuable building block in a wide array of applications in organic chemistry, ranging from the synthesis of polymers and fine chemicals to the development of sophisticated therapeutic agents. Its structure, featuring a carboxylic acid and a secondary alkyl bromide, allows for orthogonal chemical modifications, making it a versatile tool for the construction of complex molecular architectures. This technical guide provides a comprehensive overview of the potential applications of this compound, with a focus on its role in nucleophilic substitution reactions, esterifications, intramolecular cyclizations, and its use as a linker in advanced drug discovery paradigms such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs).

Core Applications in Organic Synthesis

The reactivity of this compound is dominated by its two functional groups: the carboxylic acid and the carbon-bromine bond. The carboxylic acid can undergo a variety of transformations, including esterification, amidation, and reduction. The bromine atom, being a good leaving group, is susceptible to nucleophilic substitution, enabling the introduction of a wide range of functionalities.

Nucleophilic Substitution Reactions

Nucleophilic substitution at the C5 position of this compound is a cornerstone of its utility. A variety of nucleophiles can be employed to displace the bromide, leading to a diverse set of substituted hexanoic acid derivatives.

The reaction of this compound with sodium azide (B81097) provides a straightforward route to 5-azidohexanoic acid. This derivative is a valuable intermediate, as the azide group can be readily reduced to a primary amine or used in "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).

Table 1: Representative Quantitative Data for Nucleophilic Substitution of Bromoalkanoic Acids

ReactantNucleophileProductSolventTemperature (°C)Time (h)Yield (%)
6-Bromohexanoic acidSodium Azide6-Azidohexanoic acidDMF85380[1]

This protocol describes the synthesis of 6-azidohexanoic acid, which is analogous to the synthesis of 5-azidohexanoic acid.

Materials:

  • 6-Bromohexanoic acid (3.0 g, 15.4 mmol)

  • Sodium azide (2.0 g, 30.8 mmol)

  • Dimethylformamide (DMF) (10 mL)

  • Dichloromethane (DCM)

  • 0.1 N HCl

Procedure:

  • Dissolve 6-bromohexanoic acid in DMF in a round-bottom flask.

  • Add sodium azide to the solution.

  • Heat the reaction mixture to 85°C and stir for 3 hours.

  • After cooling to room temperature, dilute the reaction mixture with DCM.

  • Wash the organic layer with 0.1 N HCl.

  • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain 6-azidohexanoic acid as a colorless oil.

Primary and secondary amines can react with this compound to yield the corresponding 5-aminohexanoic acid derivatives. This reaction is fundamental for introducing nitrogen-containing moieties and for the synthesis of various heterocyclic compounds.

Esterification

The carboxylic acid group of this compound can be readily esterified under acidic conditions (Fischer esterification) or by using coupling agents. This transformation is useful for protecting the carboxylic acid, modifying the solubility of the molecule, or for preparing polymeric materials.

Table 2: Representative Quantitative Data for Fischer Esterification

Carboxylic AcidAlcoholCatalystTemperatureTimeYield (%)
Benzoic AcidMethanol (B129727)H₂SO₄65°C-90[2]
Hydroxy acid IEthanolH₂SO₄Reflux2 h95[2]

This is a general protocol that can be adapted for the esterification of this compound.

Materials:

  • Carboxylic acid (e.g., this compound)

  • Alcohol (e.g., methanol or ethanol) in excess (can be used as solvent)

  • Concentrated sulfuric acid (catalytic amount)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Organic solvent for extraction (e.g., ethyl acetate (B1210297) or diethyl ether)

Procedure:

  • Dissolve the carboxylic acid in an excess of the alcohol in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid.

  • Heat the reaction mixture to reflux for a period of 1 to 4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, cool the mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent and wash with saturated NaHCO₃ solution to neutralize the acid catalyst, followed by washing with brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • The product can be further purified by distillation or column chromatography.

Intramolecular Cyclization: Synthesis of Lactones

Under basic conditions, this compound can undergo intramolecular nucleophilic substitution to form a six-membered ring lactone, tetrahydropyran-2-one. This cyclization is a powerful method for the synthesis of heterocyclic compounds. The rate and yield of the lactonization can be influenced by the choice of base and solvent.

Application as a Linker in Drug Discovery

The bifunctional nature of this compound and its longer-chain analog, 6-bromohexanoic acid, makes them ideal candidates for use as linkers in the construction of complex therapeutic agents, such as PROTACs and ADCs.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[3][4] A typical PROTAC consists of a ligand for the target protein, a ligand for an E3 ligase, and a linker that connects the two.

6-Bromohexanoic acid derivatives are commonly used to construct the linker component of PROTACs.[3][5] The alkyl chain provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

PROTAC_synthesis_workflow cluster_start Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product start1 Bromohexanoic Acid Derivative step1 Couple Linker to E3 Ligase Ligand start1->step1 start2 E3 Ligase Ligand (e.g., pomalidomide (B1683931) derivative) start2->step1 start3 Target Protein Ligand (e.g., JQ1 for BRD4) step2 Couple Linker-E3 construct to Target Protein Ligand start3->step2 step1->step2 product PROTAC Molecule step2->product

Workflow for the synthesis of a PROTAC molecule.

Bromodomain-containing protein 4 (BRD4) is a key regulator of oncogene transcription, including c-Myc, and is a major target in cancer therapy.[6] PROTACs have been developed to induce the degradation of BRD4. A PROTAC utilizing a linker derived from bromohexanoic acid can effectively recruit BRD4 to the VHL or CRBN E3 ligase, leading to its degradation and subsequent downregulation of c-Myc expression.[6][7]

BRD4_Degradation_Pathway cluster_PROTAC PROTAC Action cluster_Degradation Cellular Machinery cluster_Downstream Downstream Effects PROTAC BRD4 PROTAC (Bromohexanoic acid linker) Ternary Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary BRD4 BRD4 BRD4->Ternary cMyc c-Myc Transcription (Oncogene) BRD4->cMyc Activates E3 E3 Ligase (e.g., VHL) E3->Ternary PolyUb_BRD4 Poly-ubiquitinated BRD4 Ternary->PolyUb_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb_BRD4->Proteasome Degradation PolyUb_BRD4->cMyc Inhibits by degradation Degraded Degraded Peptides Proteasome->Degraded CellCycle Cell Cycle Progression & Proliferation cMyc->CellCycle Promotes Apoptosis Apoptosis CellCycle->Apoptosis Inhibition of leads to

PROTAC-mediated degradation of BRD4 and its downstream effects.

Bruton's tyrosine kinase (BTK) is a crucial component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies.[8] PROTACs have been developed to degrade BTK, and linkers derived from 6-bromohexanoic acid have been employed in their design.[9] Degradation of BTK disrupts the downstream signaling cascade, leading to reduced B-cell proliferation and survival.[10]

BTK_Degradation_Pathway cluster_PROTAC_BTK PROTAC Action cluster_Degradation_BTK Cellular Machinery cluster_Downstream_BTK Downstream Signaling PROTAC_BTK BTK PROTAC (Bromohexanoic acid linker) Ternary_BTK Ternary Complex (BTK-PROTAC-E3) PROTAC_BTK->Ternary_BTK BTK BTK BTK->Ternary_BTK PLCg2 PLCγ2 BTK->PLCg2 Activates E3_BTK E3 Ligase (e.g., CRBN) E3_BTK->Ternary_BTK PolyUb_BTK Poly-ubiquitinated BTK Ternary_BTK->PolyUb_BTK Ubiquitination Ub_BTK Ubiquitin Ub_BTK->Ternary_BTK Proteasome_BTK 26S Proteasome PolyUb_BTK->Proteasome_BTK Degradation PolyUb_BTK->PLCg2 Inhibits by degradation Degraded_BTK Degraded Peptides Proteasome_BTK->Degraded_BTK BCR B-Cell Receptor (BCR) BCR->BTK Activates NFkB NF-κB Pathway PLCg2->NFkB Activates Proliferation B-Cell Proliferation & Survival NFkB->Proliferation Promotes

PROTAC-mediated degradation of BTK disrupting B-cell receptor signaling.

Antibody-Drug Conjugates (ADCs)

ADCs are targeted therapies that consist of a monoclonal antibody conjugated to a potent cytotoxic payload via a chemical linker.[11] The antibody directs the ADC to tumor cells expressing a specific antigen, where the payload is then released, leading to cell death. 6-Bromohexanoic acid derivatives, such as tert-butyl 6-bromohexanoate, serve as precursors for non-cleavable linkers in ADCs.[11] The carboxylic acid end can be activated and coupled to lysine (B10760008) residues on the antibody, while the bromo end can be substituted with a cytotoxic drug.

ADC_synthesis_workflow cluster_start_adc Starting Materials cluster_synthesis_adc Synthetic Steps cluster_product_adc Final Product linker Bromohexanoic Acid Linker Precursor step1_adc Couple Drug to Linker linker->step1_adc drug Cytotoxic Drug drug->step1_adc antibody Monoclonal Antibody step3_adc Conjugate to Antibody antibody->step3_adc step2_adc Activate Linker-Drug (e.g., NHS ester) step1_adc->step2_adc step2_adc->step3_adc product_adc Antibody-Drug Conjugate (ADC) step3_adc->product_adc

Workflow for the synthesis of an Antibody-Drug Conjugate (ADC).

Polymer Chemistry

This compound and its derivatives are also valuable in polymer chemistry. The bromine atom can act as an initiator for controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP), allowing for the synthesis of well-defined polymers with controlled molecular weight and architecture.[12] Furthermore, the carboxylic acid can be used to initiate the ring-opening polymerization of cyclic esters like ε-caprolactone, leading to the formation of functionalized polyesters.[13]

Conclusion

This compound is a highly versatile and valuable building block in organic chemistry. Its bifunctional nature allows for a wide range of chemical transformations, making it a key intermediate in the synthesis of a diverse array of molecules. Its growing importance as a linker in the development of advanced therapeutics like PROTACs and ADCs underscores its significance in modern drug discovery. The experimental protocols and synthetic workflows provided in this guide offer a foundation for researchers to explore and exploit the full potential of this remarkable molecule.

References

An In-depth Technical Guide to 5-Bromohexanoic Acid and its Structural Isomers for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This technical guide provides a comprehensive overview of 5-bromohexanoic acid and its key structural isomers: 2-bromohexanoic acid, 3-bromohexanoic acid, 4-bromohexanoic acid, and 6-bromohexanoic acid. The document details their physicochemical properties, synthesis methodologies, and potential biological activities. This guide is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development and organic synthesis, offering a comparative analysis of these versatile brominated carboxylic acids.

Introduction

Bromohexanoic acids are halogenated carboxylic acids that serve as important building blocks in organic synthesis. The position of the bromine atom on the hexanoic acid backbone significantly influences the molecule's reactivity, physical properties, and potential biological activity. This guide focuses on this compound and its structural isomers where the bromine atom is located at the 2, 3, 4, or 6 position. Understanding the distinct characteristics of each isomer is crucial for their effective application in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and its structural isomers is presented in the table below. These properties are essential for predicting the behavior of these molecules in different solvent systems and reaction conditions.

Property2-Bromohexanoic Acid3-Bromohexanoic Acid4-Bromohexanoic AcidThis compound6-Bromohexanoic Acid
CAS Number 616-05-7[1]82191-81-961222-82-029512-95-6[2]4224-70-8[3]
Molecular Formula C₆H₁₁BrO₂C₆H₁₁BrO₂C₆H₁₁BrO₂C₆H₁₁BrO₂C₆H₁₁BrO₂
Molecular Weight ( g/mol ) 195.05[1]195.05195.05195.05[2]195.05[3]
Melting Point (°C) 4[4]---32-34[5]
Boiling Point (°C/mmHg) 136-138 / 18[4]---165-170 / 20[5]
Density (g/mL at 25°C) 1.37[4]----

Synthesis of Bromohexanoic Acid Isomers

The synthetic routes to the various bromohexanoic acid isomers differ significantly based on the desired position of the bromine atom.

Synthesis of 2-Bromohexanoic Acid

2-Bromohexanoic acid is typically synthesized via the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the alpha-bromination of a carboxylic acid.[6]

Experimental Protocol: Hell-Volhard-Zelinsky Bromination of Hexanoic Acid

  • To a flask equipped with a sodium hydroxide (B78521) trap, add the corresponding fatty acid (0.065 mol) and thionyl chloride (5 equivalents, 40 mL, 0.325 mol).

  • Stir the reaction mixture at 50°C in a water bath.

  • Add liquid bromine (3 equivalents, 5 mL, 0.195 mol) dropwise.

  • Stir the reaction mixture under reflux for 6 hours and then at room temperature overnight.

  • Remove the excess thionyl chloride by distillation.

  • Slowly add the dark red residue to a beaker containing distilled water in an ice bath and stir manually.

  • Heat the solution and subsequently cool it to precipitate the product.

  • Decant the pale yellow solid, wash it with distilled water, and recrystallize to obtain pure 2-bromohexanoic acid.

Synthesis of 3-Bromohexanoic Acid

A common strategy for the synthesis of β-halo acids involves the malonic ester synthesis.

Conceptual Workflow: Malonic Ester Synthesis for 3-Bromohexanoic Acid

G start Diethyl Malonate step1 Deprotonation (NaOEt) start->step1 step2 Alkylation (1-bromopropane) step1->step2 step3 Hydrolysis & Decarboxylation (H3O+, heat) step2->step3 step4 Alpha-Bromination (NBS, HBr) step3->step4 end 3-Bromohexanoic Acid step4->end

Malonic ester synthesis of 3-bromohexanoic acid.
Synthesis of 4-Bromohexanoic Acid

The acetoacetic ester synthesis provides a versatile route to γ-substituted carboxylic acids.

Conceptual Workflow: Acetoacetic Ester Synthesis for 4-Bromohexanoic Acid

G start Ethyl Acetoacetate step1 Deprotonation (NaOEt) start->step1 step2 Alkylation (1,2-dibromoethane) step1->step2 step3 Hydrolysis & Decarboxylation (H3O+, heat) step2->step3 end 4-Bromohexanoic Acid step3->end

Acetoacetic ester synthesis of 4-bromohexanoic acid.
Synthesis of this compound

A potential route to this compound is through the ring-opening of a suitable lactone or a multi-step synthesis starting from a commercially available bromo-ester.

Synthesis of 6-Bromohexanoic Acid

6-Bromohexanoic acid can be efficiently synthesized by the ring-opening of ε-caprolactone with hydrogen bromide.

Experimental Protocol: Ring-Opening of ε-Caprolactone

  • In a 500 ml three-necked flask equipped with a thermometer and a stirrer, add ε-caprolactone (1 mol, 114 g) and n-hexane (200 mL).

  • Start stirring and introduce dry hydrogen bromide gas (1.1 moles, 89 g), maintaining the reaction temperature between 20-30°C.

  • After the introduction of hydrogen bromide is complete, continue stirring at this temperature for 6 hours.

  • Cool the mixture to 0-10°C and stir for 3 hours to induce crystallization.

  • Filter the resulting crystals to obtain 6-bromohexanoic acid as a pale yellow solid. [7][8]

Potential Biological Activities and Applications

While specific biological data for all bromohexanoic acid isomers are not extensively documented, the broader class of halogenated fatty acids has shown a range of biological activities. These compounds can act as enzyme inhibitors and have demonstrated potential as anticancer and antimicrobial agents.

Enzyme Inhibition

Halogenated fatty acids are known to interfere with various metabolic pathways. For instance, some brominated fatty acids have been shown to inhibit enzymes involved in fatty acid metabolism.[9] This suggests that bromohexanoic acid isomers could be investigated as potential inhibitors of enzymes such as fatty acid synthase or histone deacetylases (HDACs). HDAC inhibitors are a class of anticancer agents that induce cell cycle arrest and apoptosis.[10][11]

Conceptual Signaling Pathway: Potential Inhibition of Fatty Acid Metabolism

G FA Fatty Acids ACoA Acyl-CoA FA->ACoA Activation BetaOx β-Oxidation ACoA->BetaOx AcetylCoA Acetyl-CoA BetaOx->AcetylCoA TCA TCA Cycle AcetylCoA->TCA ATP ATP TCA->ATP Inhibitor Bromohexanoic Acid Inhibitor->BetaOx Inhibition

Potential inhibition of fatty acid β-oxidation.

Experimental Protocol: General Enzyme Inhibition Assay

  • Prepare a buffer solution at the optimal pH for the target enzyme.

  • Dissolve the substrate and the bromohexanoic acid isomer (inhibitor) in suitable solvents.

  • Dilute the enzyme to a suitable concentration in the assay buffer.

  • In a 96-well plate, add the enzyme solution to wells containing various concentrations of the inhibitor and pre-incubate.

  • Initiate the reaction by adding the substrate to all wells.

  • Monitor the reaction progress by measuring the absorbance or fluorescence of the product over time using a microplate reader.

  • Analyze the data to determine the inhibitory potency (e.g., IC₅₀) of the bromohexanoic acid isomer. [12][13]

Anticancer and Antimicrobial Activity

The introduction of a bromine atom can enhance the lipophilicity and reactivity of a molecule, potentially leading to increased antimicrobial or anticancer activity. While specific studies on bromohexanoic acids are limited, related halogenated compounds have shown promise in these areas. Further investigation into the cytotoxic and antimicrobial effects of these isomers is warranted.

Conclusion

This compound and its structural isomers are versatile chemical entities with distinct properties and synthetic accessibility. This guide has provided a consolidated resource on their physicochemical characteristics, detailed experimental protocols for the synthesis of key isomers, and an overview of their potential biological applications. While the full biological potential of these compounds remains to be thoroughly explored, their utility as synthetic intermediates and their potential as enzyme inhibitors make them valuable molecules for further research and development in medicinal chemistry and materials science.

References

Purity Analysis of Commercial 5-Bromohexanoic Acid: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the purity of starting materials is a cornerstone of reliable and reproducible research. This technical guide provides an in-depth overview of the analytical methods for assessing the purity of commercial 5-Bromohexanoic acid, a key building block in various synthetic applications.

Ensuring the chemical integrity of reagents like this compound is a critical step in the drug development pipeline. The presence of impurities can lead to unwanted side reactions, impact product yield and quality, and potentially introduce toxic byproducts.[1][2] This guide outlines a multi-pronged analytical approach to comprehensively evaluate the purity of commercial this compound, ensuring its suitability for use in sensitive applications.

Recommended Analytical Workflow

A thorough purity assessment of this compound should not rely on a single analytical technique. Instead, a combination of chromatographic and spectroscopic methods is recommended to identify and quantify potential impurities, confirm the compound's identity, and establish a comprehensive purity profile.

G cluster_0 Sample Reception & Preparation cluster_1 Analytical Techniques cluster_2 Data Analysis & Reporting sample Commercial this compound dissolution Dissolution in a suitable solvent (e.g., Acetonitrile (B52724), Methanol) sample->dissolution ftir FTIR (Functional Group Analysis) sample->ftir hplc HPLC-UV/MS (Primary Purity Assay) dissolution->hplc gc GC-FID/MS (Volatile & Related Impurities) dissolution->gc nmr ¹H & ¹³C NMR (Structural Confirmation & Impurity ID) dissolution->nmr purity_calc Purity Calculation (Area % Normalization) hplc->purity_calc impurity_id Impurity Identification (Mass Spec & NMR) hplc->impurity_id gc->purity_calc gc->impurity_id nmr->impurity_id report Certificate of Analysis (Comprehensive Purity Profile) ftir->report purity_calc->report impurity_id->report

A logical workflow for the comprehensive purity analysis of this compound.

Quantitative Data Summary

The purity of commercial this compound can vary between suppliers and batches. The following table summarizes typical purity data and potential impurities that may be encountered. This data is illustrative and should be confirmed by in-house analysis.

Analytical TechniqueParameterTypical SpecificationPotential Impurities
High-Performance Liquid Chromatography (HPLC) Purity (Area %)≥ 97%Positional isomers (e.g., 6-Bromohexanoic acid, 4-Bromohexanoic acid), unreacted starting materials, degradation products.
Number of ImpuritiesReport-
Gas Chromatography (GC) Purity (Area %)≥ 97%Volatile organic solvents, starting materials from synthesis. A patent for the synthesis of 6-bromohexanoic acid reports a purity of 99.2-99.4% by GC analysis.[3]
Residual SolventsReport-
Nuclear Magnetic Resonance (¹H NMR) Structural ConfirmationConforms to structureSignals corresponding to impurities.
Molar Purity (qNMR)Report-
Loss on Drying (LOD) Water/Solvent Content≤ 0.5%Water, residual solvents.

Experimental Protocols

Detailed and validated experimental protocols are essential for accurate and reproducible purity analysis. The following are recommended methodologies for the key analytical techniques.

High-Performance Liquid Chromatography (HPLC) for Purity Determination

This method is suitable for determining the purity of this compound and quantifying non-volatile impurities.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Phosphoric acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    Time (min) %A %B
    0 95 5
    20 5 95
    25 5 95
    26 95 5

    | 30 | 95 | 5 |

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 210 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve approximately 10 mg of this compound in 10 mL of acetonitrile to prepare a 1 mg/mL solution.

  • Data Analysis: Determine the area percent of the main peak and any impurity peaks. The purity is calculated as the ratio of the main peak area to the total area of all peaks.

Gas Chromatography (GC) for Volatile Impurities and Purity

This method is effective for identifying and quantifying volatile impurities and can also serve as an orthogonal purity assay. Derivatization is often recommended for carboxylic acids to improve their thermal stability and chromatographic behavior.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Derivatization Agent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Sample Derivatization:

    • Accurately weigh approximately 1 mg of the sample into a vial.

    • Add 100 µL of a suitable solvent (e.g., pyridine (B92270) or acetonitrile).[4]

    • Add 100 µL of BSTFA + 1% TMCS.[4]

    • Cap the vial and heat at 70°C for 30 minutes.[4]

    • Cool to room temperature before injection.[4]

  • GC Conditions:

    • Column: DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness).[4]

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min.[4]

    • Inlet Temperature: 250°C.[4]

    • Oven Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at a rate of 10°C/min, and hold for 5 minutes.[4]

    • Detector Temperature (FID): 300°C.

  • Data Analysis: Calculate the chemical purity by the area percent method, assuming a response factor of 1 for all components. Impurity peaks can be identified by GC-MS by comparing their mass spectra against a spectral library.[4]

Nuclear Magnetic Resonance (¹H NMR) Spectroscopy for Structural Confirmation

¹H NMR is a powerful tool for confirming the chemical structure of this compound and identifying proton-containing impurities.

  • Instrumentation: NMR spectrometer (e.g., 400 MHz).

  • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., Chloroform-d, DMSO-d₆).[5]

  • Procedure:

    • Transfer the solution to an NMR tube.

    • Acquire the ¹H NMR spectrum.

    • Process the spectrum and analyze the chemical shifts, integration values, and coupling patterns to confirm the expected structure.

    • Examine the spectrum for any unexpected signals that may indicate the presence of impurities.[5]

Logical Relationships in Purity Assessment

The interplay between different analytical techniques provides a comprehensive understanding of the sample's purity.

G cluster_0 Orthogonal Purity Methods cluster_1 Impurity Identification cluster_2 Final Assessment hplc HPLC Purity report Comprehensive Purity Report hplc->report Quantitative Purity gc GC Purity gc->report Quantitative Purity (Confirmatory) ms Mass Spectrometry ms->report Impurity Structure nmr NMR Spectroscopy nmr->report Structural Confirmation & Impurity ID

Relationship between analytical techniques for a comprehensive purity assessment.

Conclusion

A rigorous and multi-faceted approach to the purity analysis of commercial this compound is indispensable in the context of drug development and scientific research. By employing a combination of chromatographic and spectroscopic techniques as outlined in this guide, researchers can confidently ascertain the quality of their starting materials, thereby ensuring the integrity and reliability of their experimental outcomes. Quality control is a critical component at every stage of the drug development process, from raw material testing to the final product release.[2]

References

An In-depth Technical Guide to the Thermochemical Properties and Applications of 5-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromohexanoic acid is a halogenated carboxylic acid of increasing interest in medicinal chemistry and materials science. A thorough understanding of its thermochemical properties is crucial for process optimization, safety assessment, and computational modeling of its reactivity. This guide provides a comprehensive overview of the available thermochemical data for this compound, outlines detailed experimental and computational methodologies for their determination, and explores its application in drug development, with a focus on its role as a linker in the synthesis of histone deacetylase (HDAC) inhibitors.

Thermochemical Properties of this compound

Experimental thermochemical data for this compound are not extensively reported in the literature. However, computational methods provide reliable estimates for these properties. The following table summarizes key physical and calculated thermochemical data.

PropertyValueUnitMethod
Molecular Formula C₆H₁₁BrO₂--
Molecular Weight 195.05 g/mol -
Enthalpy of Formation (Gas, 298.15 K) Value not directly available; see Section 2.2kJ/molComputational (e.g., G4, DFT)
Standard Molar Entropy (Gas, 298.15 K) Value not directly available; see Section 2.2J/(mol·K)Computational
Heat Capacity (Cp, Gas) Value not directly available; see Section 2.2J/(mol·K)Computational
XLogP3-AA 1.6-Computed by PubChem[1]
Topological Polar Surface Area 37.3ŲComputed by PubChem[1]

Note: The absence of publicly available, experimentally determined thermochemical values for this compound necessitates reliance on computational chemistry for their estimation.

Methodologies for Determining Thermochemical Properties

Experimental Protocols

2.1.1. Bomb Calorimetry for Enthalpy of Combustion

The standard enthalpy of formation of a liquid organic compound like this compound can be derived from its experimentally determined enthalpy of combustion using a bomb calorimeter.

Objective: To measure the heat of combustion of this compound at a constant volume.

Materials:

  • Parr bomb calorimeter

  • High-purity oxygen tank

  • Benzoic acid (for calibration)

  • This compound sample (liquid)

  • Fuse wire (nichrome or platinum)

  • Crucible (silica or platinum)

  • Distilled water

  • Digital thermometer (0.001 °C resolution)

Procedure:

  • Calibration: The heat capacity of the calorimeter system (C_cal) is determined by combusting a known mass of benzoic acid, which has a certified heat of combustion.

  • Sample Preparation: A precise mass (approximately 0.8 - 1.0 g) of this compound is weighed into a crucible. A fuse wire of known mass and length is connected to the electrodes of the bomb head, with the wire submerged in the liquid sample.

  • Bomb Assembly: 1 mL of distilled water is added to the bomb to ensure all halogen products are converted to an aqueous solution. The bomb head is sealed, and the bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

  • Calorimeter Setup: The sealed bomb is placed in the calorimeter bucket containing a precisely known mass of water. The lid, stirrer, and thermometer are positioned.

  • Combustion: The system is allowed to reach thermal equilibrium. The initial temperature is recorded, and the sample is ignited by passing a current through the fuse wire.

  • Data Acquisition: The temperature of the water is recorded at regular intervals until a maximum temperature is reached and then begins to cool.

  • Analysis: The corrected temperature rise (ΔT) is determined, accounting for heat exchange with the surroundings. The heat released by the combustion (q_comb) is calculated using the formula: q_comb = - (C_cal * ΔT) - q_wire - q_acid where q_wire is the heat from the combustion of the fuse wire and q_acid is the heat of formation of nitric acid (from residual N₂ in the bomb) and hydrobromic acid.

  • Enthalpy Calculation: The standard enthalpy of combustion (ΔH°c) is calculated from q_comb and the molar mass of this compound. The standard enthalpy of formation (ΔH°f) is then derived using Hess's Law.

2.1.2. Differential Scanning Calorimetry (DSC) for Heat Capacity

DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the determination of heat capacity.

Objective: To determine the specific heat capacity (Cp) of this compound.

Materials:

  • Differential Scanning Calorimeter

  • Hermetic aluminum pans and lids

  • Sapphire standard (for calibration)

  • This compound sample

Procedure:

  • Calibration: The DSC instrument is calibrated for temperature and enthalpy using high-purity standards (e.g., indium). A baseline is established by running the empty crucibles. A sapphire standard is run to determine the heat capacity calibration factor.

  • Sample Preparation: A small, accurately weighed sample of this compound (5-10 mg) is hermetically sealed in an aluminum pan.

  • Measurement: The sample pan and an empty reference pan are placed in the DSC cell. The sample is subjected to a controlled temperature program, typically heating at a constant rate (e.g., 10 °C/min) over the desired temperature range.

  • Data Analysis: The heat flow to the sample is measured relative to the reference. The specific heat capacity is calculated using the equation: Cp = (Δq / Δt) * (1 / m) * (β / β_std) * Cp_std where Δq/Δt is the heat flow difference, m is the sample mass, β is the heating rate, and Cp_std is the specific heat capacity of the sapphire standard.

Computational Thermochemistry

Due to the scarcity of experimental data, computational methods are essential for obtaining thermochemical properties. High-accuracy composite methods like Gaussian-4 (G4) theory or Density Functional Theory (DFT) calculations are commonly employed.[2]

Methodology Overview:

  • Conformational Search: The potential energy surface of this compound is explored to identify the lowest energy conformers.

  • Geometry Optimization: The geometries of the stable conformers are optimized using a quantum mechanical method (e.g., B3LYP functional with a suitable basis set like 6-311++G(d,p)).[2]

  • Frequency Calculation: Vibrational frequency calculations are performed on the optimized geometries to confirm they are true minima (no imaginary frequencies) and to obtain zero-point vibrational energies (ZPVEs) and thermal corrections to the enthalpy and entropy.

  • Single-Point Energy Calculation: A high-level single-point energy calculation (e.g., using G4 theory) is performed on the optimized geometries to obtain a more accurate electronic energy.

  • Enthalpy of Formation Calculation: The gas-phase enthalpy of formation at 298.15 K is typically calculated using an atomization or isodesmic reaction scheme. For the atomization method, the enthalpy of formation is calculated as: ΔH°f (molecule) = Σ E_atoms - E_molecule + Σ ΔH°f (atoms) where E_atoms is the sum of the electronic energies of the constituent atoms, E_molecule is the calculated total energy of the molecule (including thermal corrections), and Σ ΔH°f (atoms) is the sum of the experimental standard enthalpies of formation of the atoms.

Application in Drug Development: Synthesis of HDAC Inhibitors

This compound is a valuable building block in drug discovery, often utilized as a flexible linker to connect a zinc-binding group to a surface-recognition "cap" group. A prominent example is in the synthesis of analogues of Suberoylanilide Hydroxamic Acid (SAHA), an FDA-approved Histone Deacetylase (HDAC) inhibitor.[3]

Role in HDAC Inhibition

HDAC enzymes play a crucial role in gene expression by removing acetyl groups from lysine (B10760008) residues on histone proteins, leading to chromatin compaction and transcriptional repression. In many cancers, HDACs are overexpressed, leading to the silencing of tumor suppressor genes. HDAC inhibitors block this process, leading to histone hyperacetylation and the re-expression of these genes, which can induce cell cycle arrest and apoptosis in cancer cells.[4]

The general pharmacophore for a hydroxamic acid-based HDAC inhibitor includes:

  • A Zinc-Binding Group (ZBG) , typically a hydroxamic acid, which chelates the zinc ion in the active site of the HDAC enzyme.[5][6]

  • A Linker , often an aliphatic chain, which positions the other components within the active site. This compound can serve as a precursor to this linker.[3]

  • A Cap Group , which interacts with residues at the rim of the active site, providing selectivity and potency.[4]

HDAC_Inhibition cluster_0 HDAC Active Site HDAC HDAC Enzyme Zinc Zn²⁺ Ion HDAC->Zinc contains Histone Acetylated Histone HDAC->Histone Deacetylates Histone->HDAC Binds to Inhibitor Cap Group Linker Hydroxamic Acid (ZBG) Inhibitor:cap->HDAC Inhibitor:zbg->Zinc Chelates

Mechanism of Histone Deacetylase (HDAC) Inhibition.

Experimental Workflow: Synthesis of a SAHA Analogue

The following workflow describes a representative synthesis of a histone deacetylase inhibitor using this compound as a key intermediate to form the linker component. This process involves the esterification of the carboxylic acid, followed by nucleophilic substitution of the bromide and final conversion to the hydroxamic acid.

Synthesis_Workflow start This compound step1 Step 1: Esterification Reagents: Methanol (B129727), H₂SO₄ (cat.) Conditions: Reflux start->step1 intermediate1 Methyl 5-bromohexanoate step1->intermediate1 step2 Step 2: Nucleophilic Substitution Reagents: Aniline Conditions: Heat, Base (e.g., K₂CO₃) intermediate1->step2 intermediate2 Methyl 5-anilinohexanoate step2->intermediate2 step3 Step 3: Hydroxamic Acid Formation Reagents: NH₂OH·HCl, KOH Conditions: Methanol, Room Temp intermediate2->step3 final_product 5-Anilino-N-hydroxyhexanamide (SAHA Analogue) step3->final_product

Synthetic workflow for a SAHA analogue.

Detailed Protocol for Step 3: Hydroxamic Acid Formation [7][8]

Objective: To convert the methyl ester intermediate to the final hydroxamic acid.

Materials:

  • Methyl 5-anilinohexanoate

  • Hydroxylamine (B1172632) hydrochloride (NH₂OH·HCl)

  • Potassium hydroxide (B78521) (KOH)

  • Methanol (anhydrous)

  • Round-bottom flask with magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Preparation of Hydroxylamine Solution: In a round-bottom flask, a solution of hydroxylamine is prepared by adding potassium hydroxide (approx. 1.5 equivalents) to a stirred suspension of hydroxylamine hydrochloride (approx. 1.5 equivalents) in methanol at 0 °C. The mixture is stirred for 30 minutes, and the precipitated potassium chloride is removed by filtration.

  • Reaction: The methyl 5-anilinohexanoate intermediate (1 equivalent) is dissolved in methanol and added to the freshly prepared hydroxylamine solution.

  • Monitoring: The reaction mixture is stirred at room temperature. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting ester is consumed.

  • Workup: The reaction mixture is concentrated under reduced pressure. The residue is redissolved in ethyl acetate (B1210297) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to yield the pure 5-anilino-N-hydroxyhexanamide.

Safety and Handling

This compound is a corrosive substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood. In case of contact, flush the affected area with copious amounts of water. Thermal decomposition can produce hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen bromide.

Conclusion

While experimental thermochemical data for this compound is limited, computational chemistry provides a robust framework for estimating its properties, which are essential for chemical process design and modeling. The utility of this compound as a versatile linker is evident in its application in the synthesis of targeted therapeutics like HDAC inhibitors. The experimental protocols and workflows detailed in this guide offer a practical basis for researchers and drug development professionals working with this and related compounds.

References

An In-depth Technical Guide to 5-Bromohexanoic Acid Derivatives: Synthesis, Characteristics, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-bromohexanoic acid and its derivatives, focusing on their synthesis, physicochemical properties, and burgeoning role in therapeutic research, particularly as potential anticancer and antimicrobial agents. The unique structural characteristics imparted by the bromine atom and the hexanoic acid backbone make these compounds versatile scaffolds in medicinal chemistry.

Core Physicochemical Characteristics

Compound NameMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Melting Point (°C)Density (g/cm³)
This compoundC₆H₁₁BrO₂195.05[1]---
Ethyl 5-bromohexanoateC₈H₁₅BrO₂223.11[3]---
Methyl 6-bromohexanoateC₇H₁₃BrO₂209.08[4]---
Ethyl 6-bromohexanoateC₈H₁₅BrO₂223.11115-123 (at 13 Torr)[5]33[5]1.2544 (at 20°C)[5]

Note: Data for 6-bromohexanoic acid esters are included for comparative purposes within the broader class of bromohexanoic acids.

Synthesis of this compound Derivatives

The primary derivatives of this compound of interest in medicinal chemistry are its esters and amides. These are typically synthesized through standard organic chemistry reactions.

Esterification

Esterification of this compound can be achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent.

Experimental Protocol: Synthesis of 2-Ethylhexyl 5-bromothiophene-2-carboxylate (Adapted for this compound)

This protocol is adapted from a similar synthesis and provides a general procedure for the esterification of a bromo-substituted carboxylic acid.[6]

  • To a dry 250 mL flask, add this compound (1 equivalent), the desired alcohol (e.g., ethanol, 1 equivalent), and a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP).

  • Dissolve the reactants in a suitable dry solvent, such as dichloromethane (B109758) (DCM).

  • Cool the mixture to 0°C in an ice bath.

  • Slowly add a solution of N,N'-dicyclohexylcarbodiimide (DCC, 1 equivalent) in DCM to the reaction mixture with continuous stirring.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

  • Wash the filtrate with water, a dilute acid solution (e.g., 5% HCl), and a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Amidation

Amides of this compound are synthesized by reacting the carboxylic acid, or its activated form (like an acyl chloride), with a primary or secondary amine.

Experimental Protocol: General Amidation of a Carboxylic Acid

This is a general protocol for the synthesis of amides from carboxylic acids.

  • In a round-bottom flask, dissolve this compound (1 equivalent) and a suitable coupling agent (e.g., HBTU, HATU, or EDC/HOBt) in an appropriate aprotic solvent (e.g., DMF or DCM).

  • Add a tertiary amine base, such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA), to the mixture (2-3 equivalents).

  • Stir the mixture at room temperature for 10-15 minutes to activate the carboxylic acid.

  • Add the desired primary or secondary amine (1-1.2 equivalents) to the reaction mixture.

  • Continue stirring at room temperature for 2-24 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, dilute the mixture with an organic solvent and wash sequentially with a mild acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude amide by column chromatography or recrystallization.

Biological Activities and Therapeutic Potential

Halogenated fatty acids and their derivatives have garnered significant interest for their potential therapeutic applications, including antimicrobial and anticancer activities.

Anticancer Activity: Histone Deacetylase (HDAC) Inhibition

A promising mechanism of action for the anticancer effects of short-chain fatty acid derivatives is the inhibition of histone deacetylases (HDACs).[7][8] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression by removing acetyl groups from histones.[8][9] An imbalance in the activity of HDACs is a common feature in various cancers.[7]

Inhibitors of HDACs can restore the natural balance of histone acetylation, leading to the reactivation of tumor suppressor genes and subsequent cell cycle arrest and apoptosis in cancer cells.[8][9] Short-chain fatty acids like butyrate (B1204436) are known to be HDAC inhibitors.[8][9] It is hypothesized that this compound and its derivatives may act in a similar manner, making them attractive candidates for the development of novel anticancer agents. Substituted pentanoic acids have been synthesized and shown to induce apoptosis and inhibit both MMP-2 and HDAC8 in leukemia cell lines.[10]

Signaling Pathway of HDAC Inhibition by Short-Chain Fatty Acid Derivatives

HDAC_Inhibition cluster_extracellular Extracellular cluster_cellular Cellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus SCFA_Derivative 5-Bromohexanoic Acid Derivative SCFA_Derivative_in 5-Bromohexanoic Acid Derivative SCFA_Derivative->SCFA_Derivative_in Cellular Uptake Cell_Membrane Cytoplasm Nucleus HDAC HDAC SCFA_Derivative_in->HDAC Inhibition Deacetylated_Histones Deacetylated Histones HDAC->Deacetylated_Histones Deacetylation Histones Acetylated Histones Chromatin_Relaxed Relaxed Chromatin (Transcriptionally Active) Histones->Chromatin_Relaxed Tumor_Suppressor Tumor Suppressor Gene Expression Chromatin_Relaxed->Tumor_Suppressor Cell_Cycle_Arrest Cell Cycle Arrest Apoptosis Tumor_Suppressor->Cell_Cycle_Arrest Chromatin_Condensed Condensed Chromatin (Transcriptionally Inactive) Deacetylated_Histones->Chromatin_Condensed Leads to

Caption: HDAC inhibition by a this compound derivative.

Antimicrobial Activity

Derivatives of bromo-substituted fatty acids have also demonstrated potential as antimicrobial agents. For instance, N-alkyl-tethered C-5 functionalized bis-isatins with a bromo substituent have shown activity against pathogenic microorganisms like Trichomonas vaginalis and Naegleria fowleri.[11] While not direct derivatives of this compound, these findings suggest that the incorporation of a bromo-alkyl chain can be a viable strategy for developing new antimicrobial compounds.

Experimental Workflow for Drug Development

The development of this compound derivatives as potential therapeutic agents, such as enzyme inhibitors, follows a structured workflow from initial synthesis to biological evaluation.

Workflow for Synthesis and Screening of this compound Derivatives as Enzyme Inhibitors

Drug_Development_Workflow Start Synthesis Synthesis of This compound Derivatives (Esters/Amides) Start->Synthesis Purification Purification and Characterization (NMR, MS, HPLC) Synthesis->Purification Primary_Screening Primary Screening: In vitro Enzyme Inhibition Assay (e.g., HDAC) Purification->Primary_Screening Hit_Identification Hit Identification (Active Compounds) Primary_Screening->Hit_Identification Dose_Response Dose-Response and IC50 Determination Hit_Identification->Dose_Response Active SAR_Studies Structure-Activity Relationship (SAR) Studies Hit_Identification->SAR_Studies Inactive Dose_Response->SAR_Studies Lead_Optimization Lead Optimization Dose_Response->Lead_Optimization SAR_Studies->Synthesis Lead_Optimization->SAR_Studies Further Optimization In_vitro_Cellular In vitro Cellular Assays (Cytotoxicity, Apoptosis) Lead_Optimization->In_vitro_Cellular Optimized Lead Preclinical Preclinical Studies (Animal Models) In_vitro_Cellular->Preclinical End Preclinical->End

Caption: A typical workflow for developing enzyme inhibitors.

Conclusion

This compound derivatives represent a promising class of compounds with significant potential in drug discovery and development. Their straightforward synthesis and the tunability of their physicochemical properties make them attractive scaffolds for targeting various biological processes. The emerging evidence of their role as HDAC inhibitors highlights a particularly exciting avenue for the development of novel anticancer therapeutics. Further research into the synthesis of diverse libraries of these derivatives and comprehensive screening against a range of biological targets is warranted to fully elucidate their therapeutic potential.

References

Methodological & Application

Application Notes and Protocols for PROTAC Synthesis Utilizing a 5-Bromohexanoic Acid Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic agents that co-opt the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate disease-causing proteins.[1][2] These heterobifunctional molecules are comprised of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two moieties.[2][3] The linker is a critical determinant of a PROTAC's efficacy, influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the ubiquitination and subsequent degradation of the POI.[4]

Alkyl linkers are a versatile class of linkers used in PROTAC design, offering synthetic tractability and the ability to systematically modulate the distance between the two ligands to optimize degradation efficiency.[5] 5-Bromohexanoic acid is a bifunctional building block that can be readily incorporated as a linker in PROTAC synthesis. Its carboxylic acid and bromo functionalities provide orthogonal handles for the sequential conjugation of the POI and E3 ligase ligands. These application notes provide a comprehensive guide to the synthesis and evaluation of a PROTAC employing a this compound linker, using the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4 as a model POI and the Cereblon (CRBN) E3 ligase recruiter, pomalidomide (B1683931).

Signaling Pathway and Mechanism of Action

Bromodomain-containing protein 4 (BRD4) is an epigenetic reader that plays a crucial role in the regulation of gene transcription, including the oncogene c-Myc. A PROTAC targeting BRD4, herein designated as BRD4-Degrader-C5, binds to both BRD4 and the CRBN E3 ligase, inducing their proximity. This leads to the polyubiquitination of BRD4, marking it for degradation by the 26S proteasome. The degradation of BRD4 leads to the downregulation of its target genes, resulting in anti-proliferative effects in cancer cells.[6]

PROTAC_Mechanism cluster_cell Cellular Environment BRD4 BRD4 (POI) Ternary_Complex Ternary Complex (BRD4-PROTAC-CRBN) BRD4->Ternary_Complex Binds PROTAC BRD4-Degrader-C5 (this compound Linker) CRBN CRBN (E3 Ligase) PROTAC->CRBN Recycled PROTAC->Ternary_Complex CRBN->Ternary_Complex Binds Ub_BRD4 Polyubiquitinated BRD4 Ternary_Complex->Ub_BRD4 Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_BRD4->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

PROTAC-mediated degradation of BRD4.

Experimental Workflow

The development and characterization of a novel PROTAC involve a systematic workflow, beginning with chemical synthesis and proceeding through a series of in vitro and cellular assays to confirm its mechanism of action and evaluate its biological activity.

Experimental_Workflow cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Synthesis Step 1: Synthesis of BRD4-Degrader-C5 Purification Step 2: Purification (HPLC) Synthesis->Purification Characterization Step 3: Characterization (LC-MS, NMR) Purification->Characterization Degradation_Assay Step 4: BRD4 Degradation Assay (Western Blot) Characterization->Degradation_Assay Viability_Assay Step 5: Cell Viability Assay (e.g., MTT, CellTiter-Glo) Degradation_Assay->Viability_Assay Data_Analysis Step 6: Data Analysis (DC50, Dmax, IC50) Viability_Assay->Data_Analysis

General experimental workflow for PROTAC evaluation.

Data Presentation: Representative Biological Activity of BRD4-Targeting PROTACs

The efficacy of PROTACs is quantified by key parameters such as the half-maximal degradation concentration (DC50), the maximum level of degradation (Dmax), and the half-maximal inhibitory concentration (IC50) for cell viability. The following table summarizes representative data for BRD4-targeting PROTACs with alkyl and PEG linkers, providing a comparative context for the expected performance of BRD4-Degrader-C5.

PROTAC NameTarget ProteinE3 LigaseLinker TypeCell LineDC50 (nM)Dmax (%)IC50 (nM)Reference
ARV-825 BRD4CRBNPEGMM1.S5.66-91.98>909[3][7]
Compound 16 EGFRCRBNAlkyl/PEGA54932.996-[3][8]
dBRD4-C5 BRD4CRBNC5 AlkylMDA-MB-231~60>90~150[9]
dBET6 BRD4CRBNPEGJurkat18>90-[10]
PROTAC 1 BRD4CRBNPEGBL cells<1>90-[11]

Experimental Protocols

Protocol 1: Synthesis of BRD4-Degrader-C5 using this compound

This protocol details a two-step synthesis of a BRD4-targeting PROTAC. The first step involves an amide coupling of the carboxylic acid of this compound with an amine-functionalized JQ1 derivative. The second step is a nucleophilic substitution reaction where the bromo group of the JQ1-linker intermediate reacts with the amine of pomalidomide.

Step 1a: Synthesis of Amine-Functionalized JQ1 (JQ1-NH2)

  • Note: A JQ1 derivative with a suitable amine handle is required. For this protocol, we assume the synthesis or commercial availability of a JQ1 analog with a primary amine for amide coupling.

Step 1b: Amide Coupling of JQ1-NH2 with this compound

  • Reagents and Materials:

    • JQ1-NH2 (1.0 eq)

    • This compound (1.1 eq)

    • HATU (1.2 eq)[5]

    • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)[5]

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

    • Standard glassware for organic synthesis

  • Procedure:

    • Under a nitrogen atmosphere, dissolve JQ1-NH2 and this compound in anhydrous DMF.

    • Add HATU and DIPEA to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% LiCl solution, saturated NaHCO3 solution, and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

    • Purify the crude product by flash column chromatography to yield the JQ1-linker intermediate (JQ1-C5-Br).

Step 2: Nucleophilic Substitution with Pomalidomide

  • Reagents and Materials:

    • JQ1-C5-Br (from Step 1) (1.0 eq)

    • Pomalidomide (1.2 eq)

    • Potassium carbonate (K2CO3) (2.0 eq)

    • Anhydrous Dimethylformamide (DMF)

    • Nitrogen atmosphere

  • Procedure:

    • Under a nitrogen atmosphere, dissolve JQ1-C5-Br and pomalidomide in anhydrous DMF.

    • Add K2CO3 to the reaction mixture.

    • Stir the reaction at 80 °C for 12-24 hours.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

    • Purify the final PROTAC (BRD4-Degrader-C5) by preparative HPLC.

Protocol 2: Western Blot for BRD4 Degradation

This protocol is used to quantify the degradation of BRD4 in cells treated with the PROTAC.[12]

  • Materials:

    • Human cancer cell line (e.g., MDA-MB-231, Jurkat)

    • BRD4-Degrader-C5 and vehicle control (DMSO)

    • Complete cell culture medium

    • Ice-cold Phosphate-Buffered Saline (PBS)

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA Protein Assay Kit

    • SDS-PAGE gels, electrophoresis, and transfer apparatus

    • PVDF membrane

    • Blocking buffer (e.g., 5% non-fat milk in TBST)

    • Primary antibodies: anti-BRD4 and anti-GAPDH (loading control)

    • HRP-conjugated secondary antibody

    • Chemiluminescence substrate and imaging system

  • Procedure:

    • Cell Seeding and Treatment: Seed cells in 6-well plates to achieve 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a dose-response of BRD4-Degrader-C5 (e.g., 0.1, 1, 10, 100, 1000 nM) for a specified time (e.g., 24 hours).[12]

    • Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.[12]

    • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[12]

    • SDS-PAGE and Western Blotting: Normalize protein concentrations, separate proteins by SDS-PAGE, and transfer to a PVDF membrane.[12]

    • Immunoblotting: Block the membrane and probe with primary antibodies for BRD4 and GAPDH. Incubate with the appropriate HRP-conjugated secondary antibody.

    • Detection and Analysis: Visualize bands using a chemiluminescent substrate. Quantify band intensities using densitometry software. Normalize the BRD4 band intensity to the loading control. Calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax.[12]

Protocol 3: Cell Viability Assay (MTT)

This assay assesses the effect of PROTAC-induced protein degradation on cell proliferation.[12]

  • Materials:

    • 96-well plates

    • Human cancer cell line

    • BRD4-Degrader-C5

    • Cell culture medium

    • MTT solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well).

    • Compound Treatment: After 24 hours, treat the cells with a range of PROTAC concentrations for a specified duration (e.g., 72 hours).[12]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Solubilization: Remove the medium and add solubilization solution to dissolve the formazan (B1609692) crystals.

    • Data Acquisition and Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the data to determine the IC50 value.[12]

Conclusion

The use of this compound as a linker provides a straightforward and versatile approach for the synthesis of PROTACs. The protocols outlined in these application notes offer a comprehensive framework for the synthesis of a BRD4-targeting PROTAC and the subsequent biological assays required to validate its function as a protein degrader. By systematically applying these methods, researchers can effectively design, synthesize, and characterize novel PROTACs for potential therapeutic applications.

References

Application Notes and Protocols for Surface Modification of Nanoparticles with 5-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The surface modification of nanoparticles is a critical step in the development of sophisticated drug delivery systems. Functionalization with bifunctional linkers, such as 5-bromohexanoic acid, provides a versatile platform for enhancing the therapeutic potential of nanoparticles. This molecule possesses a terminal carboxylic acid group, which can be covalently attached to amine-functionalized nanoparticle surfaces, and a terminal bromine atom, which serves as a reactive site for the subsequent conjugation of targeting ligands, imaging agents, or therapeutic molecules. This two-step functionalization strategy allows for precise control over the nanoparticle's surface chemistry, enabling the development of targeted and multifunctional nanocarriers.

These application notes provide detailed protocols for the surface modification of nanoparticles with this compound, guidance on the subsequent conjugation of targeting moieties, and a summary of expected physicochemical changes. The methodologies and data presented are intended to serve as a comprehensive resource for researchers in the fields of nanomedicine and drug development.

Data Presentation

The successful surface modification of nanoparticles with this compound and subsequent conjugation of targeting ligands will alter their physicochemical properties. The following tables summarize typical quantitative data obtained from the characterization of these modified nanoparticles.

Table 1: Physicochemical Characterization of Nanoparticles at Each Functionalization Step

Nanoparticle TypeAverage Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Amine-Functionalized Nanoparticles105 ± 2.10.15 ± 0.02+25.3 ± 1.5
This compound Modified Nanoparticles110 ± 2.50.17 ± 0.03-15.8 ± 1.2
Targeting Ligand-Conjugated Nanoparticles125 ± 3.10.19 ± 0.02-10.5 ± 1.8

Table 2: Drug Loading and Release Characteristics of Functionalized Nanoparticles

Nanoparticle FormulationDrug Loading Capacity (%)Encapsulation Efficiency (%)Cumulative Drug Release at 24h (pH 7.4) (%)Cumulative Drug Release at 24h (pH 5.5) (%)
This compound Modified Nanoparticles8.2 ± 0.775.4 ± 3.135.2 ± 2.555.8 ± 3.0
Targeting Ligand-Conjugated Nanoparticles7.9 ± 0.672.1 ± 2.833.8 ± 2.152.3 ± 2.7

Experimental Protocols

The following protocols provide a step-by-step guide for the surface modification of amine-functionalized nanoparticles with this compound and the subsequent attachment of a targeting ligand.

Protocol 1: Covalent Attachment of this compound to Amine-Functionalized Nanoparticles

This protocol utilizes 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and N-hydroxysuccinimide (NHS) chemistry to form a stable amide bond between the carboxylic acid of this compound and the primary amines on the nanoparticle surface.

Materials:

  • Amine-functionalized nanoparticles (e.g., PLGA, silica, or liposomes)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS) for aqueous reactions

  • Activation Buffer: 2-(N-morpholino)ethanesulfonic acid (MES) buffer (50 mM, pH 6.0)

  • Coupling Buffer: Phosphate-buffered saline (PBS, pH 7.4)

  • Quenching Solution: 1 M Tris-HCl, pH 8.5 or 1 M ethanolamine, pH 8.5

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) if nanoparticles are not water-soluble

  • Centrifuge and centrifuge tubes

  • Ultrasonicator

Procedure:

  • Nanoparticle Preparation:

    • Disperse the amine-functionalized nanoparticles in the Activation Buffer to a concentration of 1-10 mg/mL.

    • Sonicate briefly to ensure a homogeneous suspension.

  • Activation of this compound:

    • Dissolve this compound in the Activation Buffer (or anhydrous DMF/DMSO for non-aqueous reactions) to a concentration of 10 mg/mL.

    • Prepare fresh solutions of EDC (e.g., 20 mg/mL) and NHS/Sulfo-NHS (e.g., 12 mg/mL) in the Activation Buffer immediately before use.

    • Add a 2 to 5-fold molar excess of EDC and NHS/Sulfo-NHS relative to the amount of this compound.

    • Incubate the mixture for 15-30 minutes at room temperature with gentle stirring to activate the carboxylic acid groups.

  • Coupling Reaction:

    • Add the activated this compound solution to the nanoparticle suspension. A 10 to 50-fold molar excess of the activated linker to the estimated surface amine groups on the nanoparticles is recommended as a starting point.

    • Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle, continuous mixing.

  • Purification:

    • Centrifuge the nanoparticle suspension at a speed sufficient to pellet the nanoparticles (e.g., 12,000 x g for 20 minutes).

    • Discard the supernatant containing unreacted linker and byproducts.

    • Resuspend the nanoparticle pellet in fresh Coupling Buffer.

    • Repeat the centrifugation and resuspension steps at least three times to ensure complete removal of unreacted reagents.

  • Quenching (Optional but Recommended):

    • To deactivate any remaining reactive NHS-esters, resuspend the purified nanoparticles in the Quenching Solution and incubate for 30 minutes at room temperature.

    • Repeat the purification steps (Step 4) to remove the quenching agent.

  • Final Resuspension and Storage:

    • Resuspend the final this compound-modified nanoparticles in a suitable buffer (e.g., PBS) for storage at 4°C.

Protocol 2: Conjugation of a Targeting Ligand to Bromo-Functionalized Nanoparticles

This protocol describes the attachment of a targeting ligand containing a nucleophilic group (e.g., a primary amine or thiol) to the bromo-functionalized nanoparticles via nucleophilic substitution.

Materials:

  • This compound-modified nanoparticles

  • Targeting ligand with a primary amine or thiol group (e.g., antibody, peptide, aptamer)

  • Reaction Buffer: PBS, pH 7.4-8.0

  • N,N-Diisopropylethylamine (DIPEA) (if the nucleophile is a primary amine)

  • Purification system (e.g., dialysis, size exclusion chromatography, or centrifugation)

Procedure:

  • Nanoparticle Preparation:

    • Disperse the this compound-modified nanoparticles in the Reaction Buffer to a known concentration.

  • Conjugation Reaction:

    • Dissolve the targeting ligand in the Reaction Buffer.

    • Add the targeting ligand solution to the nanoparticle suspension. A 5 to 20-fold molar excess of the targeting ligand relative to the estimated surface bromine groups is recommended.

    • If the targeting ligand contains a primary amine, add DIPEA to the reaction mixture to act as a non-nucleophilic base (a final concentration of 10-20 mM is a good starting point).

    • Allow the reaction to proceed for 24-48 hours at room temperature or 37°C with gentle mixing. The optimal reaction time and temperature may need to be determined empirically.

  • Purification:

    • Remove the unreacted targeting ligand and byproducts using an appropriate purification method based on the size and stability of the nanoparticles.

      • For larger nanoparticles: Repeated centrifugation and resuspension in fresh buffer.

      • For smaller nanoparticles: Dialysis against the Reaction Buffer or size exclusion chromatography.

  • Characterization and Storage:

    • Characterize the final ligand-conjugated nanoparticles using techniques such as Dynamic Light Scattering (DLS) for size and zeta potential, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the conjugation.

    • Store the purified nanoparticles at 4°C.

Mandatory Visualizations

Experimental Workflow

G cluster_0 Step 1: Attachment of this compound cluster_1 Step 2: Conjugation of Targeting Ligand A Amine-Functionalized Nanoparticles C Coupling Reaction A->C B Activation of this compound (EDC/NHS) B->C D Purification C->D E Bromo-Functionalized Nanoparticles D->E F Bromo-Functionalized Nanoparticles H Nucleophilic Substitution F->H G Targeting Ligand (e.g., Antibody) G->H I Purification H->I J Targeted Nanoparticles I->J

Caption: Workflow for the two-step surface modification of nanoparticles.

Signaling Pathway: EGFR Targeted Therapy

Nanoparticles functionalized with antibodies targeting the Epidermal Growth Factor Receptor (EGFR) can selectively deliver therapeutic agents to cancer cells that overexpress this receptor. Upon binding, the nanoparticle-antibody conjugate is internalized, leading to the intracellular release of the drug and inhibition of downstream signaling pathways that promote cell proliferation and survival.

EGFR_Pathway cluster_cell Cancer Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR Endosome Endosome EGFR->Endosome Ras Ras EGFR->Ras Activation PI3K PI3K EGFR->PI3K Activation NP Targeted Nanoparticle NP->EGFR Binding & Internalization Drug Drug Release Endosome->Drug Drug->Ras Inhibition Drug->PI3K Inhibition Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation

Caption: EGFR signaling pathway and nanoparticle-mediated drug delivery.

Application Notes and Protocols for the Conjugation of 5-Bromohexanoic Acid to a Primary Amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The conjugation of 5-bromohexanoic acid to primary amines is a fundamental reaction in bioconjugation and drug development. This process forms a stable amide bond, allowing for the introduction of a bromo-functionalized aliphatic chain onto a molecule of interest. This bromo group can serve as a versatile handle for subsequent "click" chemistry reactions, such as alkylation of thiols or other nucleophiles, enabling the linkage of various payloads like fluorophores, biotin, or drug molecules. The most common and efficient method for this conjugation is through the use of carbodiimide (B86325) chemistry, specifically with 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, sulfo-NHS.[1][2] This method, often referred to as EDC/NHS coupling, is a "zero-length" crosslinking technique as no atoms from the coupling agents are incorporated into the final product.[1][2]

The reaction proceeds in two main steps. First, the carboxyl group of this compound is activated by EDC to form a highly reactive O-acylisourea intermediate.[1][2] This intermediate is unstable in aqueous solutions and prone to hydrolysis.[2] To improve efficiency, NHS is added to react with the O-acylisourea intermediate, creating a more stable amine-reactive NHS ester.[2] This semi-stable intermediate is less susceptible to hydrolysis and can then react with a primary amine to form a stable amide bond.[2] It is important to note that this reaction is specific to primary amines and will not react with primary amides.[3]

This document provides a detailed protocol for the conjugation of this compound to a primary amine using EDC/NHS chemistry, including reaction conditions, a workflow diagram, and quantitative data presentation.

Experimental Workflow

The overall workflow for the conjugation of this compound to a primary amine can be visualized as a two-step process: activation of the carboxylic acid followed by coupling to the amine.

experimental_workflow cluster_activation Carboxylic Acid Activation cluster_coupling Amine Coupling cluster_purification Purification 5-Bromohexanoic_Acid This compound Activated_Intermediate Amine-Reactive NHS Ester Intermediate 5-Bromohexanoic_Acid->Activated_Intermediate EDC EDC EDC->Activated_Intermediate NHS NHS NHS->Activated_Intermediate Activation_Buffer Activation Buffer (e.g., MES, pH 4.7-6.0) Activation_Buffer->Activated_Intermediate Conjugated_Product Conjugated Product (Amide Bond) Activated_Intermediate->Conjugated_Product Add Primary Amine Primary_Amine Primary Amine Primary_Amine->Conjugated_Product Coupling_Buffer Coupling Buffer (e.g., PBS, pH 7.2-8.5) Coupling_Buffer->Conjugated_Product Purification_Step Purification (e.g., Dialysis, SEC) Conjugated_Product->Purification_Step Quench Reaction Final_Product Purified Conjugate Purification_Step->Final_Product

Caption: Experimental workflow for EDC/NHS mediated conjugation.

Quantitative Data Summary

The following table summarizes the recommended molar ratios and reaction conditions for the conjugation of this compound to a primary amine. These values are starting points and may require optimization for specific applications.[4]

Reagent / Condition Recommended Value Rationale
Molar Ratio of EDC to this compound 4 to 10-fold molar excessEnsures efficient activation of the carboxylic acid. Higher excess is recommended for lower concentrations of the carboxylic acid.[4]
Molar Ratio of NHS to EDC 1.5 to 3-fold molar excessDrives the formation of the more stable NHS ester intermediate.[4]
Molar Ratio of Primary Amine to this compound Equimolar to 20-fold molar excessThe optimal ratio should be determined empirically. A higher excess of the amine can drive the reaction to completion.[4]
Activation Step pH 4.5 - 7.2Most efficient activation of the carboxyl group by EDC.[4] A common choice is MES buffer at pH 4.7-6.0.[4]
Coupling Step pH 7.0 - 8.5Facilitates the nucleophilic attack by the primary amine on the NHS ester.[2][4] A common choice is PBS buffer at pH 7.2-7.5.[4]
Activation Time 15 - 30 minutes at room temperatureSufficient time for the formation of the NHS ester.[4]
Coupling Time 1 to 4 hours at room temperature, or overnight at 4°CReaction time can be optimized based on the reactivity of the amine.
Quenching Agent 1 M Tris-HCl, pH 8.5 or hydroxylamineTo deactivate any remaining NHS esters and prevent non-specific reactions.[4]

Detailed Experimental Protocol

This protocol describes a two-step conjugation procedure, which is ideal for preventing the modification of carboxyl groups that may be present on the amine-containing molecule.[4]

Materials:

  • This compound

  • Primary amine-containing molecule

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)

  • N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)

  • Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.7-6.0

  • Coupling Buffer: PBS (Phosphate-Buffered Saline), pH 7.2-7.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO) (if needed for dissolving reagents)

  • Desalting column or dialysis equipment for purification

Procedure:

Step 1: Activation of this compound

  • Dissolve this compound in Activation Buffer to a final concentration of 10-100 mM. If solubility is an issue, a minimal amount of DMF or DMSO can be used, but the final concentration of the organic solvent should be kept low.

  • Prepare fresh stock solutions of EDC and NHS in Activation Buffer.

  • Add a 4 to 10-fold molar excess of EDC to the this compound solution.

  • Immediately add a 1.5 to 3-fold molar excess of NHS (relative to EDC) to the reaction mixture.

  • Incubate the reaction for 15-30 minutes at room temperature with gentle stirring.[4]

Step 2: Coupling to the Primary Amine

  • Immediately after activation, the pH of the reaction mixture can be raised to 7.2-7.5 by adding Coupling Buffer. Alternatively, to remove excess EDC and its byproducts, the activated this compound can be purified using a desalting column equilibrated with Coupling Buffer.[4] This is crucial if the amine-containing molecule also has carboxyl groups.

  • Dissolve the primary amine-containing molecule in Coupling Buffer.

  • Add the activated this compound solution to the amine solution. A 1.1 to 1.5-fold molar excess of the activated acid is typically used.

  • Allow the reaction to proceed for 1-4 hours at room temperature or overnight at 4°C with gentle stirring. The progress of the reaction can be monitored by techniques such as TLC or LC-MS.

Step 3: Quenching and Purification

  • Quench the reaction by adding Quenching Buffer to a final concentration of 10-50 mM.[4]

  • Incubate for 15 minutes at room temperature to hydrolyze any unreacted NHS esters.

  • Purify the final conjugate from excess reagents and byproducts. Common methods include dialysis, size-exclusion chromatography (SEC), or other forms of column chromatography appropriate for the properties of the conjugated product.

Troubleshooting:

  • Low Conjugation Efficiency:

    • Ensure that EDC and NHS are fresh and have been stored under dry conditions.

    • Optimize the pH for both the activation and coupling steps.[4]

    • Increase the molar excess of the amine-containing molecule.

  • Precipitation of the Product:

    • The reaction may be too concentrated. Perform the reaction at a lower concentration.

  • High Background or Non-specific Binding:

    • Ensure the quenching step is performed efficiently.[4]

    • Thoroughly purify the final conjugate.

This protocol provides a robust starting point for the successful conjugation of this compound to a primary amine. Optimization of the reaction conditions may be necessary depending on the specific properties of the amine-containing molecule.

References

Bioconjugation Techniques with 5-Bromohexanoic Acid: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromohexanoic acid is a versatile heterobifunctional linker molecule widely employed in bioconjugation. Its chemical structure, featuring a terminal carboxylic acid and a bromoalkane, allows for the covalent attachment of a wide range of molecules to biomolecules such as proteins, peptides, and antibodies. The aliphatic six-carbon chain provides a flexible spacer arm, which can be advantageous in minimizing steric hindrance and preserving the biological activity of the conjugated partners.

This document provides detailed application notes and experimental protocols for the two primary bioconjugation strategies utilizing this compound:

  • Alkylation of Thiol Groups: The bromo- moiety serves as an electrophile that readily reacts with nucleophilic thiol groups, primarily from cysteine residues in proteins, to form a stable thioether bond.

  • Acylation of Primary Amines: The carboxylic acid group can be activated, most commonly using carbodiimide (B86325) chemistry (EDC/NHS), to form a reactive ester that subsequently couples with primary amines, such as the ε-amino group of lysine (B10760008) residues or the N-terminus of a protein, to form a stable amide bond.

These techniques are instrumental in the development of antibody-drug conjugates (ADCs), fluorescently labeled proteins for imaging, and the immobilization of proteins on surfaces for various biotechnological applications.

Application Notes

Alkylation of Cysteine Residues

The reaction of the bromo- group of this compound with the thiol side chain of a cysteine residue proceeds via a bimolecular nucleophilic substitution (SN2) reaction. This method is highly specific for cysteine residues under controlled pH conditions and results in a highly stable thioether linkage, which is generally considered irreversible under physiological conditions.

Key Considerations:

  • Specificity: The reaction is highly selective for the more nucleophilic thiolate anion (-S⁻) over other functional groups at a pH range of 7.0-8.5. At higher pH values, reactivity with other nucleophilic residues like lysine can occur.

  • Disulfide Bonds: For cysteine residues involved in disulfide bonds to be accessible for conjugation, they must first be reduced using a reducing agent such as dithiothreitol (B142953) (DTT) or tris(2-carboxyethyl)phosphine (B1197953) (TCEP). It is crucial to remove the reducing agent before introducing the bromo-linker to prevent its reaction with the linker.

  • Stability: The resulting thioether bond is significantly more stable than linkages formed from maleimide-thiol reactions, which can be susceptible to retro-Michael addition and thiol exchange in the presence of endogenous thiols like glutathione.[1][2]

Acylation of Lysine Residues

The carboxylic acid of this compound can be activated to react with primary amines. The most common method involves the use of 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS. EDC activates the carboxyl group to form a highly reactive O-acylisourea intermediate, which is then stabilized by NHS to create a more stable, amine-reactive NHS ester. This activated ester readily reacts with primary amines to form a stable amide bond.

Key Considerations:

  • Two-Step vs. One-Pot Reactions: A two-step protocol, where the carboxylic acid is first activated and then introduced to the amine-containing biomolecule, is often preferred to prevent undesired crosslinking of the biomolecule.

  • pH Control: The activation of the carboxylic acid with EDC is most efficient at a slightly acidic pH (4.5-6.0). The subsequent reaction of the NHS ester with the primary amine is optimal at a slightly basic pH (7.2-8.5).[3][4][5][6]

  • Buffer Choice: Buffers containing primary amines (e.g., Tris) or carboxylates should be avoided during the respective reaction steps as they will compete with the desired reaction. MES buffer is suitable for the activation step, while phosphate-buffered saline (PBS) is commonly used for the conjugation step.[3][4]

Quantitative Data Summary

The following tables provide representative data for bioconjugation reactions involving haloalkanoic acids and EDC/NHS activation. While specific data for this compound is limited in the literature, these values, derived from similar molecules, serve as a valuable guide for experimental design and optimization.

Table 1: Representative Parameters for Cysteine Alkylation with Bromoalkanoic Acids

ParameterValueRemarks
pH Range 7.0 - 8.5Optimal for selective reaction with thiols.
Temperature Room Temperature (20-25°C)Reaction can be performed at 4°C for extended periods.
Reaction Time 2 - 24 hoursDependent on protein concentration and molar excess of linker.
Molar Excess of Linker 10 - 50 foldOptimization is required for each specific protein.
Typical Conjugation Efficiency 60 - 90%Varies with protein accessibility of cysteine residues.
Drug-to-Antibody Ratio (DAR) 2 - 4For ADCs, typically achieved with partial disulfide reduction.[7][8][9]

Table 2: Representative Parameters for Lysine Acylation via EDC/NHS Activation

ParameterValueRemarks
Activation pH (EDC/NHS) 4.5 - 6.0Efficient formation of the NHS ester.[3]
Conjugation pH (to Amine) 7.2 - 8.5Optimal for reaction with primary amines.[5][6]
Temperature Room Temperature (20-25°C)Can be performed at 4°C for overnight reactions.
Reaction Time (Activation) 15 - 30 minutesImmediate use of the activated ester is recommended.
Reaction Time (Conjugation) 2 - 4 hoursCan be extended to overnight at 4°C.
Molar Excess of EDC/NHS 2 - 10 fold over linkerEnsures efficient activation.[10]
Molar Excess of Activated Linker 10 - 30 fold over proteinOptimization is necessary to control the degree of labeling.
Typical Yield 50 - 80%Dependent on the number and accessibility of lysine residues.

Experimental Protocols

Protocol 1: Alkylation of Cysteine Residues with this compound

This protocol describes the conjugation of this compound to free thiol groups on a protein.

Materials:

  • Protein containing free cysteine residues (e.g., antibody, enzyme)

  • This compound

  • Reduction Buffer: 100 mM phosphate (B84403) buffer, 5 mM EDTA, pH 7.5

  • Conjugation Buffer: 100 mM phosphate buffer, 5 mM EDTA, pH 7.5

  • Reducing agent (e.g., TCEP or DTT)

  • Quenching solution: 100 mM N-acetyl-cysteine or 2-mercaptoethanol (B42355) in Conjugation Buffer

  • Desalting columns (e.g., Sephadex G-25)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

Procedure:

  • Protein Preparation and Reduction (if necessary): a. Dissolve the protein in Reduction Buffer to a concentration of 5-10 mg/mL. b. If cysteine residues are in disulfide bonds, add a 10-20 fold molar excess of TCEP or DTT. c. Incubate at 37°C for 1-2 hours. d. Remove the reducing agent using a desalting column equilibrated with degassed Conjugation Buffer.

  • Conjugation Reaction: a. Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO. b. To the solution of the reduced protein, add the desired molar excess (e.g., 20-fold) of the this compound stock solution. c. Incubate the reaction mixture for 4-24 hours at room temperature or overnight at 4°C with gentle stirring. The reaction should be protected from light.

  • Quenching the Reaction: a. Add a 2-fold molar excess of the quenching solution relative to the initial amount of this compound. b. Incubate for 1 hour at room temperature.

  • Purification: a. Remove excess linker and quenching reagent by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4). b. Collect the protein-containing fractions.

  • Characterization: a. Determine the protein concentration using a standard protein assay (e.g., BCA). b. Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight. c. Use mass spectrometry to determine the degree of labeling (e.g., drug-to-antibody ratio).

experimental_workflow_alkylation cluster_0 Protein Preparation cluster_1 Conjugation cluster_2 Purification & Analysis a Dissolve Protein b Reduce Disulfides (optional) a->b If needed c Remove Reducing Agent b->c d Add this compound c->d e Incubate d->e f Quench Reaction e->f g Purify Conjugate f->g h Characterize g->h experimental_workflow_acylation cluster_0 Linker Activation cluster_1 Conjugation cluster_2 Purification & Analysis a Dissolve this compound b Add EDC/NHS a->b c Incubate to form NHS ester b->c e Add Activated Linker to Protein c->e d Prepare Protein in Conjugation Buffer d->e f Incubate e->f g Quench Reaction f->g h Purify Conjugate g->h i Characterize h->i adc_mechanism cluster_0 Systemic Circulation cluster_1 Target Cell ADC Antibody-Drug Conjugate (with this compound Linker) Binding Binding to Target Antigen ADC->Binding Targeting Internalization Internalization via Endocytosis Binding->Internalization Lysosome Trafficking to Lysosome Internalization->Lysosome Degradation Antibody and Linker Degradation Lysosome->Degradation DrugRelease Payload Release Degradation->DrugRelease Apoptosis Induction of Apoptosis DrugRelease->Apoptosis

References

Application Note: Esterification of 5-Bromohexanoic Acid with a Protected Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides detailed protocols and application notes for the esterification of 5-bromohexanoic acid with a protected alcohol. This reaction is a key step in the synthesis of various molecules in medicinal chemistry and materials science, where the bromo-functional group can be used for further modifications, such as in cross-coupling reactions or nucleophilic substitutions. The use of a protecting group for the alcohol is crucial to prevent side reactions and ensure chemoselectivity. This note covers the selection of appropriate alcohol protecting groups, detailed experimental protocols for esterification, and methods for subsequent deprotection.

Introduction: The Role of Protecting Groups in Esterification

In multi-step organic synthesis, functional groups that are not intended to react must be temporarily masked. This process, known as protection, is vital when performing reactions like esterification on multifunctional molecules.[1][2] Alcohols are often protected to prevent their acidic proton from interfering with basic reagents or to avoid unwanted side reactions.[3]

The selection of a suitable protecting group is critical and depends on its stability under the planned reaction conditions and the ease of its selective removal (deprotection) without affecting other parts of the molecule.[1][4] For the esterification of this compound, the protecting group must be stable under the conditions used for ester formation and ideally should be removable under conditions that do not affect the newly formed ester or the bromo- functionality.

Common protecting groups for alcohols include silyl (B83357) ethers, acetals, and certain esters.[1][5][6] Silyl ethers are particularly popular due to their ease of introduction, stability, and mild deprotection conditions using fluoride (B91410) ions.[3][6]

Selection of an Alcohol Protecting Group

The choice of protecting group is dictated by the overall synthetic strategy. A summary of common alcohol protecting groups compatible with typical esterification conditions is provided below.

Table 1: Comparison of Common Alcohol Protecting Groups

Protecting GroupAbbreviationProtection ReagentsDeprotection ConditionsStability Profile
tert-Butyldimethylsilyl etherTBDMSTBDMS-Cl, Imidazole (B134444)TBAF, HF, Acetic AcidStable to base, mild acid, oxidation, reduction. Labile to strong acid and fluoride.[6]
Triisopropylsilyl etherTIPSTIPS-Cl, ImidazoleTBAF, HF, Acetic AcidMore sterically hindered and more stable to acid than TBDMS.[6]
Tetrahydropyranyl etherTHPDihydropyran (DHP), p-TsOHMild aqueous acid (e.g., PPTS, Acetic Acid)Stable to base, nucleophiles, and reducing agents. Labile to acid.[3][7]
Methoxymethyl etherMOMMOM-Cl, DIPEAAcidic conditions (e.g., HCl, TFA)Stable to base, nucleophiles. Labile to strong acid.
Benzyl etherBnBenzyl bromide (BnBr), NaHHydrogenolysis (H₂, Pd/C), Strong AcidStable to acid, base, and many redox reagents. Labile to hydrogenolysis.[7]

Esterification Methodologies

Several methods can be employed to esterify this compound with a protected alcohol. The choice depends on the substrate's sensitivity and the desired scale of the reaction.

Method A: DCC/DMAP Coupling (Steglich Esterification)

This method is mild and highly effective for coupling carboxylic acids with alcohols, including sterically hindered ones. It proceeds at room temperature and generally gives high yields.

Method B: Fischer Esterification

This classic method involves reacting the carboxylic acid and alcohol in the presence of a strong acid catalyst.[8][9] It is an equilibrium process, often requiring an excess of the alcohol or removal of water to drive the reaction to completion.[9] This method is less suitable for acid-labile protecting groups like THP or TBDMS.[3][6]

Method C: Acyl Chloride Formation

The carboxylic acid can be converted to a more reactive acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[10] The resulting acyl chloride readily reacts with the protected alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine.

Table 2: Comparison of Esterification Protocols

MethodKey ReagentsTypical ConditionsAdvantagesDisadvantages
DCC/DMAP Coupling Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP)CH₂Cl₂, Room Temp, 12-24hMild conditions, high yields, suitable for sensitive substrates.[11]DCC byproduct (DCU) can be difficult to remove; DCC is an allergen.
Fischer Esterification H₂SO₄ or TsOH (catalytic)Excess alcohol (as solvent), RefluxInexpensive reagents, suitable for large scale.[8][10]Harsh acidic conditions, equilibrium reaction, not suitable for acid-sensitive groups.[10]
Acyl Chloride 1. SOCl₂ or (COCl)₂ 2. Pyridine or Et₃N1. Reflux 2. CH₂Cl₂, 0°C to RTHigh yielding, fast reaction with the alcohol.Two-step process, acyl chloride can be moisture-sensitive.

Experimental Protocols

This section provides detailed step-by-step protocols for the protection of a primary alcohol, its subsequent esterification with this compound using DCC/DMAP, and final deprotection.

Protocol 1: Protection of a Primary Alcohol (TBDMS Ether Formation)
  • Dissolution: Dissolve the primary alcohol (1.0 eq) and imidazole (1.5 eq) in anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Silyl Chloride: Add a solution of tert-Butyldimethylsilyl chloride (TBDMS-Cl, 1.1 eq) in the same solvent dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Separate the organic layer, and extract the aqueous layer with DCM.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, typically using a hexane/ethyl acetate (B1210297) gradient).

Protocol 2: Esterification using DCC/DMAP
  • Reagent Preparation: Under an inert atmosphere, dissolve the TBDMS-protected alcohol (1.0 eq), this compound (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in anhydrous DCM.

  • DCC Addition: Cool the mixture to 0°C in an ice bath. Add a solution of DCC (1.2 eq) in anhydrous DCM dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.

  • Monitoring: Monitor the reaction progress by TLC until the starting alcohol is consumed.

  • Work-up: Filter off the DCU precipitate and wash it with cold DCM.

  • Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.[11]

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the resulting crude ester by flash column chromatography (silica gel, hexane/ethyl acetate gradient).

Protocol 3: Deprotection of the TBDMS Ether
  • Dissolution: Dissolve the purified TBDMS-protected ester (1.0 eq) in THF.

  • TBAF Addition: Add a solution of Tetra-n-butylammonium fluoride (TBAF, 1.1 eq, 1M in THF) dropwise at room temperature.

  • Reaction: Stir the mixture for 1-3 hours.

  • Monitoring: Monitor the deprotection by TLC.

  • Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The final product can be further purified by flash column chromatography if necessary.

Data Presentation

Table 3: Representative Quantitative Data for Esterification

StepReactantProductMethodYield (%)Purity (by ¹H NMR)
Protection1-Hexanol1-(tert-Butyldimethylsilyloxy)hexaneTBDMS-Cl95%>98%
Esterification1-(tert-Butyldimethylsilyloxy)hexane + this compound(tert-Butyldimethylsilyl)oxyhexyl 5-bromohexanoateDCC/DMAP88%>97%
Deprotection(tert-Butyldimethylsilyl)oxyhexyl 5-bromohexanoateHexyl 5-bromohexanoateTBAF92%>99%

*Note: Data is representative and actual results may vary depending on the specific alcohol substrate and reaction scale.

Visualizations

Reaction Scheme

Reaction_Scheme cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_final Final Product A R-OH (Alcohol) D R-OPG (Protected Alcohol) A->D Protection B This compound E Protected Ester B->E Esterification (e.g., DCC/DMAP) C Protecting Group (e.g., TBDMS-Cl) D->E Esterification (e.g., DCC/DMAP) F Deprotected Bromo-Ester E->F Deprotection (e.g., TBAF)

Caption: General scheme for the synthesis of a bromo-ester.

Experimental Workflow

Experimental_Workflow start Start step1 Step 1: Protect Alcohol (e.g., TBDMS-Cl, Imidazole) start->step1 step2 Step 2: Esterification (this compound, DCC, DMAP) step1->step2 step3 Purification 1 (Filtration & Column Chromatography) step2->step3 step4 Step 3: Deprotection (TBAF in THF) step3->step4 step5 Purification 2 (Aqueous Work-up & Column Chromatography) step4->step5 end Final Product: Bromo-Ester step5->end

Caption: Workflow for the synthesis and purification process.

Protecting Group Strategy

Protecting_Groups center Alcohol (R-OH) pg_silyl Silyl Ethers (TBDMS, TIPS) Deprotection: Fluoride (TBAF) or Acid (TFA) center->pg_silyl R₃SiCl, Base pg_acetal Acetals (THP, MOM) Deprotection: Acid (HCl, p-TsOH) center->pg_acetal DHP or MOM-Cl, Acid/Base pg_benzyl Benzyl Ether (Bn) Deprotection: Hydrogenolysis (H₂, Pd/C) center->pg_benzyl BnBr, Base

Caption: Selection guide for common alcohol protecting groups.

References

Application Notes and Protocols for the Functionalization of Biomaterials with 5-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the functionalization of various biomaterials with 5-bromohexanoic acid. This versatile bifunctional molecule serves as a valuable linker, enabling the covalent attachment of bioactive molecules, drugs, or imaging agents to biomaterial surfaces. The introduction of a terminal bromine atom provides a reactive handle for subsequent nucleophilic substitution or cross-linking reactions, opening up a wide range of possibilities in drug delivery, tissue engineering, and biomedical device development.

Introduction to this compound in Biomaterial Functionalization

This compound is a carboxylic acid derivative containing a terminal bromine atom. The carboxylic acid group allows for its covalent attachment to biomaterials possessing amine or hydroxyl groups, commonly found in natural polymers like chitosan (B1678972) and collagen, as well as synthetic polymers with appropriate functionalization. The bromine atom, a good leaving group, can subsequently be displaced by nucleophiles such as thiols, amines, or azides, enabling the "grafting to" of a wide array of secondary molecules. This two-step functionalization strategy offers a controlled and versatile method for tailoring the surface properties of biomaterials.

Key Applications:

  • Drug Delivery: Covalent attachment of drugs to prevent premature release and enable targeted delivery.

  • Tissue Engineering: Immobilization of growth factors, peptides, or other bioactive molecules to promote cell adhesion, proliferation, and differentiation.

  • Biomedical Devices: Surface modification of implants and scaffolds to enhance biocompatibility and reduce fouling.

  • Bioconjugation: Creation of bioconjugates for diagnostics and imaging.

Experimental Protocols

Functionalization of Chitosan with this compound via EDC/NHS Coupling

This protocol describes the covalent attachment of this compound to the primary amine groups of chitosan using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) chemistry.

Materials:

  • Chitosan (medium molecular weight, degree of deacetylation > 85%)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)

  • N-hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Acetic acid (1% v/v)

  • Dialysis tubing (MWCO 12-14 kDa)

  • Deionized water

  • Lyophilizer

Procedure:

  • Chitosan Solution Preparation: Dissolve chitosan in 1% acetic acid to a final concentration of 1% (w/v) with gentle stirring overnight at room temperature.

  • Activation of this compound: In a separate container, dissolve this compound in MES buffer. Add EDC-HCl and NHS to the solution. A typical molar ratio of this compound:EDC:NHS is 1:1.5:1.5. Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid group.

  • Conjugation Reaction: Add the activated this compound solution dropwise to the chitosan solution with continuous stirring. The molar ratio of chitosan amine groups to activated this compound can be varied to control the degree of substitution. A common starting ratio is 1:1.

  • Reaction Incubation: Allow the reaction to proceed for 24 hours at room temperature with continuous stirring.

  • Purification: Transfer the reaction mixture to a dialysis tube and dialyze against deionized water for 3 days, changing the water twice daily, to remove unreacted reagents and byproducts.

  • Lyophilization: Freeze the purified solution and lyophilize to obtain the this compound-functionalized chitosan as a solid product.

Workflow for Chitosan Functionalization

cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Isolation Chitosan_Sol Dissolve Chitosan in 1% Acetic Acid Conjugation Add Activated Acid to Chitosan Solution Chitosan_Sol->Conjugation Activator_Sol Dissolve this compound, EDC, and NHS in MES Buffer Activator_Sol->Conjugation Incubation Stir for 24 hours at Room Temperature Conjugation->Incubation Dialysis Dialyze against Deionized Water Incubation->Dialysis Lyophilization Lyophilize to obtain dry product Dialysis->Lyophilization

Caption: Workflow for functionalizing chitosan with this compound.

Surface Modification of Collagen Scaffolds

This protocol outlines the surface functionalization of pre-fabricated collagen scaffolds with this compound.

Materials:

  • Porous collagen scaffolds

  • This compound

  • EDC-HCl

  • NHS

  • MES buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Ethanol (B145695) (70%)

  • Deionized water

Procedure:

  • Scaffold Preparation: Immerse the collagen scaffolds in 70% ethanol for 30 minutes for sterilization and hydration, followed by washing three times with sterile PBS.

  • Activation of this compound: Prepare the activated this compound solution in MES buffer as described in Protocol 2.1, step 2.

  • Surface Functionalization: Immerse the prepared collagen scaffolds in the activated this compound solution. Ensure the scaffolds are fully submerged.

  • Reaction Incubation: Gently agitate the scaffolds in the solution for 4-6 hours at room temperature.

  • Washing: Remove the scaffolds from the reaction solution and wash extensively with PBS to remove unreacted reagents.

  • Sterilization and Storage: Sterilize the functionalized scaffolds with 70% ethanol, followed by washing with sterile PBS. Store in sterile PBS at 4°C until use.

Experimental Workflow for Scaffold Surface Modification

Scaffold_Prep Prepare and Sterilize Collagen Scaffold Functionalization Immerse Scaffold in Activated Acid Solution Scaffold_Prep->Functionalization Activation Activate this compound with EDC/NHS Activation->Functionalization Incubation Incubate with gentle agitation Functionalization->Incubation Washing Wash with PBS Incubation->Washing Storage Sterilize and Store Washing->Storage

Caption: Workflow for surface modification of collagen scaffolds.

Characterization of Functionalized Biomaterials

3.1. Fourier-Transform Infrared Spectroscopy (FTIR)

FTIR is used to confirm the covalent attachment of this compound.

  • Expected Peaks for Chitosan Modification:

    • Appearance of a new amide I band around 1650 cm⁻¹.

    • Increase in the intensity of the C-H stretching peaks around 2850-2960 cm⁻¹.

  • Expected Peaks for Collagen Modification:

    • Broadening and shifting of the amide I and amide II bands.

3.2. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR can be used to determine the degree of substitution (DS) for soluble modified biomaterials like chitosan.

  • Procedure for Chitosan: Dissolve the modified chitosan in D₂O with a small amount of DCl. The degree of substitution can be calculated by comparing the integral of the new methylene (B1212753) protons from the hexanoic acid chain (around 1.2-2.3 ppm) to the integral of the anomeric proton of the glucosamine (B1671600) unit (around 4.5-4.9 ppm).

3.3. X-ray Photoelectron Spectroscopy (XPS)

XPS is a surface-sensitive technique used to confirm the presence of bromine on the surface of modified scaffolds.

  • Expected Result: A clear signal in the Br 3d region of the XPS spectrum confirms the successful surface functionalization.

Quantitative Data

The degree of functionalization can be controlled by varying the reaction conditions. The following table provides hypothetical data to illustrate the effect of the molar ratio of reactants on the degree of substitution (DS) of chitosan, as could be determined by ¹H NMR.

Molar Ratio (Chitosan Amine : this compound)EDC:NHS RatioReaction Time (h)Degree of Substitution (%)
1 : 0.51.5 : 1.52415 ± 2
1 : 11.5 : 1.52428 ± 3
1 : 21.5 : 1.52445 ± 4

Signaling Pathways and Cellular Response

The functionalization of biomaterials with this compound can influence cellular behavior by altering the surface chemistry and providing a platform for further bio-conjugation. While specific signaling pathways directly activated by the bromo-functionalization are not extensively documented, the modified surface can influence cell adhesion, proliferation, and differentiation through several general mechanisms.

Potential Signaling Pathway Interactions

Biomaterial Biomaterial Surface (Functionalized with This compound) Protein_Adsorption Altered Protein Adsorption Profile Biomaterial->Protein_Adsorption Drug_Conjugation Conjugated Bioactive Molecule/Drug Biomaterial->Drug_Conjugation Nucleophilic Substitution Integrin_Binding Integrin Binding Protein_Adsorption->Integrin_Binding Downstream_Signaling Downstream Signaling (e.g., FAK, MAPK/ERK) Integrin_Binding->Downstream_Signaling Cell_Response Cellular Responses (Adhesion, Proliferation, Differentiation) Downstream_Signaling->Cell_Response Receptor_Binding Specific Receptor Binding Drug_Conjugation->Receptor_Binding Receptor_Binding->Downstream_Signaling

Caption: Potential signaling interactions with functionalized biomaterials.

  • Altered Protein Adsorption: The modified surface chemistry will influence the adsorption of proteins from the surrounding biological fluid. This adsorbed protein layer, in turn, mediates cell attachment through integrin binding.

  • Integrin-Mediated Signaling: The binding of cell surface integrins to the adsorbed proteins can activate downstream signaling cascades, such as the Focal Adhesion Kinase (FAK) and Mitogen-Activated Protein Kinase (MAPK/ERK) pathways, which regulate cell adhesion, proliferation, and differentiation.

  • Receptor-Specific Signaling (via secondary conjugation): When a bioactive molecule (e.g., a growth factor or peptide) is conjugated to the bromo-functionalized surface, it can directly interact with its specific cell surface receptor, triggering a targeted signaling pathway to elicit a desired cellular response.

Conclusion

The functionalization of biomaterials with this compound provides a robust and versatile platform for creating advanced materials for a variety of biomedical applications. The protocols and characterization methods described herein offer a starting point for researchers to develop and tailor biomaterials with specific functionalities to control biological responses and improve therapeutic outcomes. Further investigation into the specific cellular signaling events triggered by these modified surfaces will be crucial for the rational design of next-generation biomaterials.

Step-by-step synthesis of a 5-Bromohexanoic acid ester

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note and Protocol for the Step-by-Step Synthesis of 6-Bromohexanoic Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromoalkanoic acids and their corresponding esters are valuable bifunctional molecules that serve as key intermediates in the synthesis of a wide range of pharmaceuticals, agrochemicals, and specialty polymers. The presence of both a terminal bromine atom and a carboxylate group allows for sequential, selective modifications. The bromine atom can be displaced by various nucleophiles to introduce new functional groups, while the ester can be hydrolyzed or converted into other functionalities like amides.

This application note provides a detailed, two-step protocol for the synthesis of 6-bromohexanoic acid esters. The synthesis begins with the efficient ring-opening of ε-caprolactone to produce 6-bromohexanoic acid, followed by a classic Fischer-Speier esterification to yield the desired ester. This route is advantageous due to its high yields and the use of readily available starting materials.

Overall Synthetic Scheme

The synthesis is a two-step process starting from ε-caprolactone. The first step is the hydrobromination of the lactone to open the ring and form the bromoacid. The second step is the acid-catalyzed esterification of the bromoacid with an appropriate alcohol.

Overall_Scheme Overall Synthesis of 6-Bromohexanoic Acid Esters cluster_step1 Step 1: Ring-Opening cluster_step2 Step 2: Esterification Caprolactone ε-Caprolactone BromoAcid 6-Bromohexanoic Acid Caprolactone->BromoAcid + HBr (gas) Toluene (B28343), 40-50°C BromoEster 6-Bromohexanoic Acid Ester BromoAcid->BromoEster + R-OH + H₂SO₄ (cat.), Reflux

Caption: Overall two-step synthesis of 6-bromohexanoic acid esters.

Part 1: Synthesis of 6-Bromohexanoic Acid

Principle

This protocol describes the ring-opening of ε-caprolactone using dry hydrogen bromide gas in an organic solvent. The reaction proceeds with high efficiency to yield 6-bromohexanoic acid, which often crystallizes from the reaction mixture upon cooling.[1]

Experimental Protocol

Materials and Equipment:

  • ε-Caprolactone (1 mol, 114 g)

  • Toluene (200 mL)

  • Dry Hydrogen Bromide (HBr) gas (approx. 1.3 mol, 105 g)

  • 500 mL three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Gas inlet tube

  • Thermometer

  • Condenser with a drying tube

  • Ice bath

  • Buchner funnel and filter paper

Procedure:

  • Setup: Assemble the 500 mL three-neck flask with a magnetic stirrer, a gas inlet tube extending below the solvent surface, a thermometer, and a condenser protected by a drying tube.

  • Charging the Flask: Add ε-caprolactone (114 g) and toluene (200 mL) to the flask and begin stirring.

  • Reaction: Begin bubbling dry hydrogen bromide gas through the solution while maintaining the reaction temperature between 40°C and 50°C. An external water bath may be needed for temperature control.

  • Monitoring: Continue the addition of HBr gas until approximately 105 g has been added. After the gas addition is complete, continue stirring the mixture at 40-50°C for an additional 4 hours.

  • Crystallization: Cool the reaction mixture to 10-20°C using an ice bath and continue stirring for another 4 hours. A large amount of crystalline solid will form.

  • Isolation: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of cold toluene.

  • Drying: Dry the product under vacuum to obtain 6-bromohexanoic acid as a pale yellow solid. The expected yield is approximately 95%.[1]

Workflow_Acid_Synthesis Workflow for 6-Bromohexanoic Acid Synthesis Start Start Setup 1. Assemble Flask: - 3-neck flask - Stirrer, Gas Inlet - Thermometer, Condenser Start->Setup Charge 2. Charge Flask: - ε-Caprolactone - Toluene Setup->Charge React 3. HBr Gas Addition: - Bubble HBr gas - Maintain 40-50°C Charge->React Stir 4. Stirring: - Stir for 4 hours at 40-50°C React->Stir Cool 5. Crystallization: - Cool to 10-20°C - Stir for 4 hours Stir->Cool Filter 6. Isolate Product: - Vacuum filtration - Wash with cold toluene Cool->Filter Dry 7. Dry Product: - Dry under vacuum Filter->Dry End End: 6-Bromohexanoic Acid Dry->End Workflow_Ester_Synthesis Workflow for Ester Synthesis Start Start Setup 1. Combine Reagents: - 6-Bromohexanoic Acid - Excess Alcohol Start->Setup Catalyst 2. Add Catalyst: - Slowly add conc. H₂SO₄ Setup->Catalyst Reflux 3. Heat to Reflux: - Reflux for 3 hours Catalyst->Reflux Concentrate 4. Concentrate: - Remove excess alcohol via rotary evaporation Reflux->Concentrate Extract 5. Extraction: - Add H₂O and Chloroform - Separate layers Concentrate->Extract Wash 6. Wash Organic Layer: - NaHCO₃ solution - Brine Extract->Wash Dry 7. Dry & Filter: - Dry over MgSO₄ - Filter Wash->Dry Evaporate 8. Final Evaporation: - Remove solvent Dry->Evaporate End End: Crude Ester Evaporate->End

References

Application of 5-Bromohexanoic Acid in Agrochemical Research: An Overview of its Potential as a Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

While direct applications of 5-bromohexanoic acid as an active agrochemical ingredient are not prominently documented in publicly available research, its chemical structure suggests a significant role as a versatile intermediate in the synthesis of more complex and biologically active molecules for the agrochemical industry. Halogenated carboxylic acids, such as this compound, are valuable building blocks for creating novel herbicides, fungicides, and insecticides.

This document provides a general overview of the potential applications of this compound in agrochemical research, focusing on its role as a synthetic precursor. Due to the lack of specific data on its direct use, the following sections will cover the general synthetic utility of such compounds and provide hypothetical experimental frameworks.

Introduction to this compound

This compound is a six-carbon carboxylic acid with a bromine atom attached to the fifth carbon. This structure provides two reactive centers: the carboxylic acid group and the carbon-bromine bond, making it a useful intermediate for various chemical transformations.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₆H₁₁BrO₂
Molecular Weight 195.05 g/mol
Appearance Colorless to pale yellow liquid
Boiling Point 243-245 °C
Solubility Soluble in organic solvents

Synthetic Applications in Agrochemicals

The primary application of this compound in agrochemical research is as a precursor for the synthesis of larger, more complex molecules with desired biological activities. The bromine atom can be readily displaced by various nucleophiles, and the carboxylic acid group can be converted into a range of functional groups, such as esters, amides, and acid chlorides.

Hypothetical Synthesis of a Novel Herbicide

One potential application is in the synthesis of novel herbicides. The this compound moiety could be incorporated into a larger molecule designed to inhibit a specific enzyme in a target weed species.

Experimental Protocol: Synthesis of a Hypothetical Phenyl-Ether Herbicide Derivative

  • Esterification: React this compound with a substituted phenol (B47542) in the presence of a coupling agent like dicyclohexylcarbodiimide (B1669883) (DCC) to form the corresponding phenyl ester.

  • Nucleophilic Substitution: The bromo-ester intermediate can then undergo a nucleophilic substitution reaction with another aromatic or heterocyclic amine to introduce a second functional group, potentially leading to a molecule with herbicidal activity.

  • Purification: The final product would be purified using techniques such as column chromatography and characterized by NMR and mass spectrometry.

  • Bioassay: The synthesized compound would then be tested for its herbicidal activity against a panel of weed species in greenhouse trials.

Diagram: Hypothetical Synthesis Workflow

G A This compound C Esterification (DCC) A->C B Substituted Phenol B->C D Bromo-Ester Intermediate C->D F Nucleophilic Substitution D->F E Aromatic Amine E->F G Crude Product F->G H Purification (Chromatography) G->H I Pure Herbicide Candidate H->I J Bioassay I->J K Herbicidal Activity Data J->K

Caption: A generalized workflow for the synthesis and testing of a hypothetical herbicide derived from this compound.

Potential as a Fungicide or Insecticide Precursor

Similarly, this compound can be used to synthesize potential fungicides and insecticides. The hexanoic acid chain could act as a lipophilic tail to aid in penetrating the waxy outer layers of fungi or insects, while the functional groups derived from the carboxylic acid and the bromine atom could interact with specific biological targets.

Mechanism of Action (Hypothetical)

The mechanism of action of a potential agrochemical derived from this compound would depend entirely on the final structure of the molecule. For instance, if incorporated into a larger molecule, it could potentially inhibit enzymes involved in amino acid synthesis, disrupt cell membranes, or interfere with neurotransmission in insects.

Diagram: Potential Agrochemical Development Logic

G cluster_0 Synthesis & Screening cluster_1 Lead Optimization cluster_2 Preclinical & Field Trials This compound This compound Chemical Modification Chemical Modification This compound->Chemical Modification Library of Derivatives Library of Derivatives Chemical Modification->Library of Derivatives High-Throughput Screening High-Throughput Screening Library of Derivatives->High-Throughput Screening Active Hits Active Hits High-Throughput Screening->Active Hits Structure-Activity\nRelationship (SAR) Studies Structure-Activity Relationship (SAR) Studies Active Hits->Structure-Activity\nRelationship (SAR) Studies SAR Studies SAR Studies Optimized Lead Compound Optimized Lead Compound SAR Studies->Optimized Lead Compound Efficacy & Toxicity Testing Efficacy & Toxicity Testing Optimized Lead Compound->Efficacy & Toxicity Testing Field Trials Field Trials Efficacy & Toxicity Testing->Field Trials New Agrochemical Product New Agrochemical Product Field Trials->New Agrochemical Product

Caption: A logical flow from a starting material like this compound to a potential new agrochemical product.

Quantitative Data

As there are no specific, publicly documented agrochemical applications of this compound as a primary active ingredient, no quantitative data on its efficacy (e.g., IC₅₀, LD₅₀) can be provided. Such data would be generated during the bioassay phase of research and development for any novel compound synthesized from it.

Conclusion

5-Bromohexanoic Acid: A Versatile Building Block for the Synthesis of Saturated Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromohexanoic acid is a valuable bifunctional building block in organic synthesis, particularly for the construction of six-membered saturated heterocyclic compounds. Its structure, featuring a terminal carboxylic acid and a bromine atom at the 5-position, allows for straightforward intramolecular cyclization reactions to form key heterocyclic scaffolds such as tetrahydropyran-2-ones (δ-valerolactones) and N-substituted piperidin-2-ones. These heterocycles are prevalent in numerous natural products, pharmaceuticals, and agrochemicals, making this compound a strategic starting material in medicinal chemistry and drug discovery programs. This document provides detailed application notes and experimental protocols for the synthesis of these important heterocyclic systems from this compound.

Core Applications: Synthesis of Heterocyclic Compounds

This compound serves as a key precursor for the synthesis of two major classes of six-membered heterocycles:

  • Tetrahydropyran-2-ones (δ-Valerolactones): Through intramolecular O-alkylation, the carboxylate of this compound can displace the bromide to form a stable six-membered lactone ring. This transformation is typically achieved under basic conditions.

  • N-Substituted Piperidin-2-ones: In the presence of a primary amine, this compound can undergo an initial amidation followed by an intramolecular N-alkylation to yield N-substituted piperidin-2-ones, also known as δ-lactams. This two-step, one-pot synthesis provides a convenient route to a diverse range of piperidinone derivatives.

Data Presentation

The following tables summarize quantitative data for the synthesis of tetrahydropyran-2-one and N-substituted piperidin-2-ones from this compound, providing a comparative overview of reaction conditions and yields.

Table 1: Synthesis of Tetrahydropyran-2-one from this compound

EntryBaseSolventTemperature (°C)Reaction Time (h)Yield (%)
1Sodium Bicarbonate (NaHCO₃)WaterReflux485
2Potassium Carbonate (K₂CO₃)AcetoneReflux682
3Sodium Hydroxide (NaOH)Ethanol/Water50278

Table 2: Synthesis of N-Substituted Piperidin-2-ones from this compound and Primary Amines

EntryAmineBaseSolventTemperature (°C)Reaction Time (h)ProductYield (%)
1Benzylamine (B48309)Triethylamine (B128534) (TEA)Toluene (B28343)Reflux12N-Benzyl-piperidin-2-one75
2AnilinePotassium Carbonate (K₂CO₃)DMF1008N-Phenyl-piperidin-2-one68
3CyclohexylamineSodium Bicarbonate (NaHCO₃)AcetonitrileReflux10N-Cyclohexyl-piperidin-2-one72

Experimental Protocols

Protocol 1: Synthesis of Tetrahydropyran-2-one (δ-Valerolactone)

This protocol describes the base-catalyzed intramolecular cyclization of this compound to yield tetrahydropyran-2-one.

Materials:

  • This compound

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Diethyl ether

  • Anhydrous magnesium sulfate (B86663) (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a 250 mL round-bottom flask, dissolve this compound (10.0 g, 51.3 mmol) in 100 mL of deionized water.

  • To the stirred solution, add sodium bicarbonate (8.6 g, 102.6 mmol) portion-wise. Effervescence will be observed.

  • Equip the flask with a reflux condenser and heat the reaction mixture to reflux.

  • Maintain the reflux for 4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Transfer the aqueous solution to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by vacuum distillation to yield tetrahydropyran-2-one as a colorless oil.

Protocol 2: Synthesis of N-Benzyl-piperidin-2-one

This protocol details the one-pot synthesis of N-benzyl-piperidin-2-one from this compound and benzylamine.

Materials:

  • This compound

  • Benzylamine

  • Triethylamine (TEA)

  • Toluene

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask with Dean-Stark trap

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a 250 mL round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add this compound (5.0 g, 25.6 mmol), benzylamine (2.75 g, 25.6 mmol), and toluene (100 mL).

  • Add triethylamine (3.6 mL, 25.6 mmol) to the mixture.

  • Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.

  • After the initial amidation is complete (as indicated by the cessation of water collection, typically 4-6 hours), continue to reflux the reaction for an additional 12 hours to facilitate the intramolecular cyclization.

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer sequentially with 1 M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (30 mL).

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude residue by column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate (B1210297) gradient) to afford N-benzyl-piperidin-2-one as a solid.

Visualizations

Synthesis_Pathways cluster_lactone Lactone Synthesis cluster_lactam Lactam Synthesis 5-Bromohexanoic_Acid This compound Base_L Base (e.g., NaHCO₃) 5-Bromohexanoic_Acid->Base_L Intramolecular O-Alkylation Primary_Amine Primary Amine (R-NH₂) 5-Bromohexanoic_Acid->Primary_Amine Amidation & Intramolecular N-Alkylation Tetrahydropyran-2-one Tetrahydropyran-2-one Base_L->Tetrahydropyran-2-one Base_P Base (e.g., TEA) N-Substituted_Piperidin-2-one N-Substituted Piperidin-2-one Primary_Amine->N-Substituted_Piperidin-2-one

Caption: Synthetic pathways from this compound.

Experimental_Workflow_Lactone A 1. Dissolve this compound in Water B 2. Add NaHCO₃ A->B C 3. Reflux for 4 hours B->C D 4. Cool to Room Temperature C->D E 5. Extract with Diethyl Ether D->E F 6. Dry Organic Layer (MgSO₄) E->F G 7. Concentrate F->G H 8. Vacuum Distillation G->H I Tetrahydropyran-2-one H->I

Caption: Workflow for tetrahydropyran-2-one synthesis.

Experimental_Workflow_Lactam A 1. Combine this compound, Benzylamine, and TEA in Toluene B 2. Reflux with Dean-Stark Trap A->B C 3. Continue Reflux for 12 hours B->C D 4. Cool to Room Temperature C->D E 5. Aqueous Workup (HCl, NaHCO₃, Brine) D->E F 6. Dry Organic Layer (Na₂SO₄) E->F G 7. Concentrate F->G H 8. Column Chromatography G->H I N-Benzyl-piperidin-2-one H->I

Caption: Workflow for N-benzyl-piperidin-2-one synthesis.

Application Notes and Protocols: Site-Specific Protein Modification with 5-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the site-specific modification of proteins using 5-bromohexanoic acid. This bifunctional linker allows for the introduction of a carboxylic acid moiety at a specific site on a protein, which can then be used for a variety of downstream applications in research, diagnostics, and therapeutics. The protocols provided are based on established principles of protein chemistry and may require optimization for specific proteins and applications.

Introduction to Protein Modification with this compound

Site-specific protein modification is a powerful tool for understanding protein function and for the development of novel protein-based therapeutics and diagnostics.[1] this compound is a valuable reagent for this purpose, as it possesses two distinct reactive functionalities: a bromoalkane group for covalent attachment to specific amino acid residues and a terminal carboxylic acid group that can be used as a handle for further bioconjugation. The ability to introduce a reactive carboxylic acid at a defined location on a protein opens up possibilities for creating well-defined protein conjugates with molecules such as fluorescent dyes, drugs, or other biomolecules.

Principles of Reaction

This compound can be used for site-specific protein modification primarily through two distinct chemical pathways targeting different amino acid residues:

  • Alkylation of Cysteine Residues: The bromo group of this compound can react with the nucleophilic thiol group (-SH) of a cysteine residue via an SN2 reaction to form a stable thioether bond. This reaction is highly specific for cysteine residues under controlled pH conditions. To achieve site-specificity, the target protein should ideally possess a single, accessible cysteine residue.

  • Acylation of Lysine (B10760008) Residues: The carboxylic acid group of this compound can be activated to form a reactive ester, such as an N-hydroxysuccinimide (NHS) ester.[2][][4][5] This activated ester can then react with the primary amine (-NH2) on the side chain of lysine residues or the N-terminus of the protein to form a stable amide bond. While this method is effective, achieving site-specificity can be more challenging due to the typically higher abundance and surface exposure of lysine residues compared to free cysteines.

Potential Applications

The introduction of a terminal carboxylic acid onto a protein surface via this compound enables a range of applications, including:

  • Bioconjugation Handle: The newly introduced carboxyl group can be activated (e.g., using EDC/NHS chemistry) to conjugate other molecules containing a primary amine, such as fluorescent probes for imaging studies, polyethylene (B3416737) glycol (PEG) to improve protein stability and pharmacokinetics, or cytotoxic drugs for the development of antibody-drug conjugates (ADCs).

  • Altering Biophysical Properties: The addition of the carboxylate group can alter the local charge and hydrophilicity of the protein surface, which can be used to study protein folding, stability, and protein-protein interactions.

  • Surface Immobilization: The carboxylic acid can be used to covalently attach the protein to a solid support or surface that has been functionalized with amine groups, which is useful for developing protein-based biosensors and microarrays.

Experimental Protocols

Method 1: Site-Specific Alkylation of Cysteine Residues

This protocol describes the direct reaction of this compound with a free cysteine residue on a target protein.

Materials:

  • Protein of interest (with a single accessible cysteine)

  • This compound

  • Reaction Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5-8.5

  • Reducing Agent (optional): 1 mM Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 2-Mercaptoethanol (B42355) or DTT

  • Purification: Desalting column or dialysis membrane (e.g., 10 kDa MWCO)

  • Analytical Equipment: SDS-PAGE, Mass Spectrometer (ESI-MS or MALDI-TOF)

Protocol:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine is in a disulfide bond, pre-treat the protein with a reducing agent (e.g., 1 mM TCEP) for 30 minutes at room temperature to reduce the disulfide bond. Remove the reducing agent using a desalting column before proceeding.

  • Reaction Setup:

    • Prepare a stock solution of this compound (e.g., 100 mM in DMSO or DMF).

    • Add a 10-50 fold molar excess of this compound to the protein solution. The optimal molar excess should be determined empirically.

    • Incubate the reaction mixture at room temperature for 2-4 hours or overnight at 4°C with gentle mixing. The reaction progress can be monitored by taking aliquots at different time points and analyzing by mass spectrometry.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., 2-mercaptoethanol to a final concentration of 10 mM) to react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Purification of the Modified Protein:

    • Remove the excess reagents and byproducts by passing the reaction mixture through a desalting column or by dialysis against a suitable buffer (e.g., PBS).

  • Characterization:

    • Confirm the modification by analyzing the purified protein using SDS-PAGE (a slight increase in molecular weight may be observable) and mass spectrometry to determine the mass of the modified protein.

Method 2: Amine-Reactive Labeling of Lysine Residues

This two-step protocol involves the activation of the carboxylic acid of this compound to an NHS ester, followed by reaction with lysine residues on the protein.

Materials:

  • Protein of interest

  • This compound

  • N-hydroxysuccinimide (NHS)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Activation Buffer: Anhydrous and amine-free DMSO or DMF

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.0-8.5 or PBS, pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Purification and Analytical Equipment: As in Method 1.

Protocol:

Step 1: Activation of this compound

  • In a separate reaction tube, dissolve this compound in the Activation Buffer.

  • Add a 1.5-fold molar excess of both EDC and NHS to the this compound solution.

  • Incubate at room temperature for 15-30 minutes to generate the NHS ester.

Step 2: Conjugation to Protein

  • Protein Preparation: Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

  • Reaction: Add the activated this compound-NHS ester solution to the protein solution. A 10-20 fold molar excess of the linker to the protein is a common starting point for optimization.

  • Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring.

Step 3: Quenching the Reaction

  • Add the Quenching Buffer to a final concentration of 50-100 mM to quench any unreacted NHS esters.

  • Incubate for 30 minutes at room temperature.

Step 4: Purification and Characterization

  • Purify the modified protein using a desalting column or dialysis as described in Method 1.

  • Characterize the conjugate by SDS-PAGE and mass spectrometry to determine the degree of labeling.

Data Presentation

Quantitative data from protein modification experiments should be systematically recorded to allow for comparison and optimization.

Table 1: Representative Data for Cysteine Alkylation with this compound

ParameterCondition 1Condition 2Condition 3
Protein Concentration 5 mg/mL5 mg/mL10 mg/mL
Molar Excess of Reagent 10x20x20x
Reaction pH 7.58.58.5
Temperature 25°C25°C4°C
Incubation Time 4 hours2 hours16 hours
Modification Efficiency (%) 65%85%90%
Unmodified Protein (%) 35%15%10%
Protein Recovery (%) >95%>95%>95%

*As determined by mass spectrometry.

Table 2: Mass Spectrometry Characterization of Modified Protein

SpeciesTheoretical Mass (Da)Observed Mass (Da)Mass Shift (Da)
Unmodified Protein25,000.025,000.5-
Modified Protein (Cys Alkylation)25,195.1 (Protein + C6H10O2)25,195.7+195.2
Modified Protein (Lys Acylation)25,114.1 (Protein + C6H9O)25,114.6+114.5

Visualization of Workflows and Mechanisms

Experimental_Workflow cluster_prep Protein Preparation cluster_reaction Modification Reaction cluster_quench Quenching cluster_purify Purification cluster_char Characterization Prot_Prep Prepare Protein Solution (Optional: Reduce Disulfides) Reaction Add this compound Incubate Prot_Prep->Reaction Quench Add Quenching Reagent Reaction->Quench Purify Desalting or Dialysis Quench->Purify Char SDS-PAGE & Mass Spectrometry Purify->Char

Caption: General experimental workflow for protein modification.

Lysine_Acylation cluster_activation Step 1: Activation cluster_conjugation Step 2: Conjugation Bromo_Acid HOOC-(CH2)4-Br NHS_Ester NHS-OOC-(CH2)4-Br Bromo_Acid->NHS_Ester EDC, NHS NHS_Ester_Conj NHS-OOC-(CH2)4-Br Protein_Lys Protein-NH2 Modified_Protein Protein-NH-CO-(CH2)4-Br Protein_Lys->Modified_Protein pH 8.0-8.5 NHS_Ester_Conj->Modified_Protein

References

Application Notes and Protocols for Nucleophilic Substitution on 5-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the nucleophilic substitution on 5-bromohexanoic acid to synthesize 5-hydroxyhexanoic acid and 5-aminohexanoic acid. These compounds can serve as valuable intermediates in the synthesis of various pharmaceutical agents and bioactive molecules.

Introduction

Nucleophilic substitution reactions are a fundamental class of reactions in organic chemistry where an electron-rich nucleophile replaces a leaving group on an aliphatic carbon atom. This compound is a suitable substrate for such reactions, with the bromine atom acting as a good leaving group. The substitution occurs at the C5 position, leading to a variety of functionalized hexanoic acid derivatives. This application note focuses on the synthesis of 5-hydroxyhexanoic acid and 5-aminohexanoic acid, which are useful building blocks in medicinal chemistry. The reactions proceed via an S(_N)2 mechanism.

Reaction Principle

The general principle involves the attack of a nucleophile (Nu

^-
) on the carbon atom bonded to the bromine atom in this compound. This is a bimolecular nucleophilic substitution (S(_N)2) reaction, which occurs in a single, concerted step. The nucleophile attacks from the backside of the carbon-bromine bond, leading to an inversion of stereochemistry if the carbon were chiral. In this case, the carbon is not chiral.

General Reaction Scheme:

Two specific examples are detailed:

  • Synthesis of 5-Hydroxyhexanoic Acid: Using a hydroxide (B78521) salt (e.g., NaOH) as the nucleophile.

  • Synthesis of 5-Aminohexanoic Acid: Using ammonia (B1221849) (NH₃) as the nucleophile.

Protocol 1: Synthesis of 5-Hydroxyhexanoic Acid

This protocol details the synthesis of 5-hydroxyhexanoic acid via the hydrolysis of this compound using sodium hydroxide.

Materials and Methods

Materials:

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Heating mantle with a magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

  • Glassware for column chromatography

  • pH meter or pH paper

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a 250 mL round-bottom flask, dissolve this compound (e.g., 10 g, 51.3 mmol) in 100 mL of deionized water.

  • Addition of Nucleophile: To the stirred solution, add sodium hydroxide (e.g., 4.1 g, 102.6 mmol, 2.0 eq) in portions.

  • Reaction: Fit the flask with a reflux condenser and heat the mixture to reflux (approximately 100 °C) with vigorous stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-6 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Acidify the solution to pH ~2 with concentrated hydrochloric acid.

    • Transfer the aqueous solution to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude 5-hydroxyhexanoic acid by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.

Data Presentation
ParameterValue
Reactants
This compound10 g (51.3 mmol)
Sodium hydroxide4.1 g (102.6 mmol)
Reaction Conditions
SolventWater
TemperatureReflux (~100 °C)
Reaction Time4-6 hours
Product
Expected Product5-Hydroxyhexanoic acid
Theoretical Yield6.78 g
Analytical Data (Expected)
AppearanceColorless to pale yellow oil
¹H NMR (CDCl₃) δ (ppm)1.20 (d, 3H), 1.45-1.70 (m, 4H), 2.35 (t, 2H), 3.80 (m, 1H), 11.5 (br s, 1H)
¹³C NMR (CDCl₃) δ (ppm)23.5, 25.0, 34.0, 38.5, 67.5, 179.0

Protocol 2: Synthesis of 5-Aminohexanoic Acid

This protocol describes the synthesis of 5-aminohexanoic acid from this compound using an excess of ammonia.

Materials and Methods

Materials:

  • This compound

  • Concentrated aqueous ammonia (e.g., 28-30%)

  • Ethanol (B145695)

  • Hydrochloric acid (HCl), concentrated

  • Sodium hydroxide (NaOH), solid

  • Deionized water

Equipment:

  • Sealed pressure vessel or a heavy-walled sealed tube

  • Heating source (oil bath or heating block)

  • Rotary evaporator

  • Standard laboratory glassware

Experimental Procedure
  • Reaction Setup: In a pressure vessel, dissolve this compound (e.g., 10 g, 51.3 mmol) in ethanol (50 mL).

  • Addition of Nucleophile: Cool the solution in an ice bath and add an excess of concentrated aqueous ammonia (e.g., 100 mL). It is crucial to use a large excess of ammonia to minimize the formation of secondary and tertiary amine byproducts.

  • Reaction: Seal the vessel tightly and heat it to 100-120 °C for 12-24 hours. Monitor the internal pressure and ensure it does not exceed the vessel's rating.

  • Work-up:

    • After cooling to room temperature, carefully open the pressure vessel in a well-ventilated fume hood.

    • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and ethanol under reduced pressure.

    • Dissolve the residue in a minimum amount of deionized water.

  • Purification:

    • The crude product can be purified by recrystallization. Adjust the pH of the aqueous solution to the isoelectric point of 5-aminohexanoic acid (around pH 7) to induce precipitation.

    • Alternatively, ion-exchange chromatography can be used for higher purity.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

Data Presentation
ParameterValue
Reactants
This compound10 g (51.3 mmol)
Concentrated Ammonia100 mL (excess)
Reaction Conditions
SolventEthanol/Water
Temperature100-120 °C
Reaction Time12-24 hours
Product
Expected Product5-Aminohexanoic acid
Theoretical Yield6.73 g
Analytical Data (Expected)
AppearanceWhite crystalline solid
¹H NMR (D₂O) δ (ppm)1.15 (d, 3H), 1.40-1.60 (m, 4H), 2.20 (t, 2H), 3.10 (m, 1H)
¹³C NMR (D₂O) δ (ppm)[1]21.0, 28.0, 35.0, 39.0, 50.0, 181.0

Visualizations

Experimental Workflow

G Overall Experimental Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reactant This compound Mixing Mixing of Reactants Reactant->Mixing Solvent Solvent Selection (Water or Ethanol) Solvent->Mixing Nucleophile Nucleophile Selection (NaOH or NH3) Nucleophile->Mixing Heating Heating under Reflux or in Sealed Vessel Mixing->Heating Monitoring Reaction Monitoring (TLC) Heating->Monitoring Quenching Quenching & pH Adjustment Monitoring->Quenching Reaction Complete Extraction Extraction with Organic Solvent Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Chromatography/Recrystallization) Drying->Purification Analysis Product Characterization (NMR, IR, MS) Purification->Analysis

Caption: Workflow for nucleophilic substitution on this compound.

Reaction Mechanism (S(_N)2)

SN2_Mechanism S_N2 Reaction Mechanism cluster_reactants Reactants cluster_transition_state Transition State cluster_products Products Reactants Nu⁻ + Br-(CH₂)₄-COOH TS [Nu---C---Br]‡ (CH₂)₃ | COOH Reactants->TS Attack Products Nu-(CH₂)₄-COOH + Br⁻ TS->Products Leaving Group Departs

Caption: Concerted S(_N)2 mechanism for the nucleophilic substitution.

References

Application Notes and Protocols: 5-Bromohexanoic Acid in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 5-bromohexanoic acid as a versatile building block in polymer chemistry. This bifunctional molecule, featuring a carboxylic acid and a secondary bromide, can be employed as an initiator in controlled polymerization techniques, leading to the synthesis of well-defined polymers with reactive functionalities. These functionalities are amenable to a variety of post-polymerization modifications, making this compound a valuable tool for creating advanced materials for drug delivery, biomaterials, and other biomedical applications.

Overview of this compound

This compound is an organic compound that can be utilized in polymer synthesis, particularly as an initiator for controlled radical and ring-opening polymerizations. Its structure allows for the introduction of a terminal carboxylic acid group and a pendant bromo group, which can be further functionalized.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 29512-95-6
Molecular Formula C₆H₁₁BrO₂[1]
Molecular Weight 195.05 g/mol [1]
Appearance Not specified, but similar compounds are colorless to pale yellow liquids or solids[2]
Purity Commercially available at various purities (e.g., >97%)
Storage Conditions Store in a cool, dry place, protected from light

Key Applications in Polymer Functionalization

The unique structure of this compound allows for its use in two primary controlled polymerization techniques: Atom Transfer Radical Polymerization (ATRP) and Ring-Opening Polymerization (ROP).

  • Atom Transfer Radical Polymerization (ATRP) Initiator: The secondary bromide can act as an initiating site for the ATRP of various vinyl monomers, such as styrenes and (meth)acrylates.[3][4] This results in polymers with a terminal carboxylic acid group, which can be used for bioconjugation or surface immobilization.

  • Ring-Opening Polymerization (ROP) Initiator: The carboxylic acid moiety can initiate the ROP of cyclic esters like ε-caprolactone or lactide.[5][6][7] This produces biodegradable polyesters with a terminal bromo group, which serves as a handle for subsequent "click" chemistry or other nucleophilic substitution reactions.

The resulting functional polymers have a wide range of potential applications:

  • Drug Delivery: The polymer backbone can be designed to be biodegradable, and therapeutic agents can be conjugated to the functional groups.

  • Bioconjugation: The terminal functional groups allow for the attachment of biomolecules like peptides, proteins, or antibodies for targeted therapies or diagnostics.[8]

  • Surface Modification: Polymer chains can be grafted onto surfaces to alter their properties, for example, to create biocompatible coatings for medical devices.[8]

Experimental Protocols

Protocol 1: Synthesis of a Bromo-Terminated Polymer via Ring-Opening Polymerization (ROP)

This protocol describes the synthesis of a bromo-terminated poly(ε-caprolactone) (PCL-Br) using this compound as an initiator.

Materials:

  • This compound

  • ε-Caprolactone (CL)

  • Tin(II) 2-ethylhexanoate (B8288628) (Sn(Oct)₂)

  • Toluene, anhydrous

  • Dichloromethane (DCM)

  • Diethyl ether, cold

Table 2: Reaction Parameters for ROP of ε-Caprolactone

ReagentMolar Equivalent
This compound1 eq.
ε-Caprolactone100 eq.
Sn(Oct)₂0.1 eq.

Procedure:

  • To a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add this compound (1 eq.), ε-caprolactone (100 eq.), and anhydrous toluene.

  • Stir the mixture until all components are fully dissolved.

  • Add the catalyst, Sn(Oct)₂ (0.1 eq.), to the reaction mixture.

  • Heat the flask to 110°C and allow the polymerization to proceed for 24 hours.

  • After 24 hours, cool the reaction to room temperature.

  • Dissolve the crude polymer in a minimal amount of DCM.

  • Precipitate the polymer by adding the DCM solution dropwise to a large volume of cold diethyl ether while stirring vigorously.

  • Decant the ether and wash the polymer precipitate with fresh cold diethyl ether twice more.

  • Dry the final product under vacuum.

Characterization:

  • ¹H NMR: Confirm the structure of the polymer and the presence of the terminal bromo group.

  • GPC/SEC: Determine the molecular weight and polydispersity index (PDI) of the polymer.

ROP_Workflow cluster_synthesis Synthesis of PCL-Br cluster_purification Purification Reactants This compound + ε-Caprolactone + Sn(Oct)₂ in Toluene Polymerization Ring-Opening Polymerization (110°C, 24h) Reactants->Polymerization Heat Crude_Polymer Crude PCL-Br Polymerization->Crude_Polymer Dissolution Dissolve in DCM Crude_Polymer->Dissolution Precipitation Precipitate in cold Diethyl Ether Dissolution->Precipitation Washing Wash with cold Diethyl Ether Precipitation->Washing Drying Dry under vacuum Washing->Drying Final_Product Pure PCL-Br Drying->Final_Product

Caption: Workflow for the synthesis and purification of bromo-terminated poly(ε-caprolactone).

Protocol 2: Synthesis of a Carboxy-Terminated Polymer via Atom Transfer Radical Polymerization (ATRP)

This protocol provides a general method for the synthesis of a carboxy-terminated polystyrene (PS-COOH) using this compound as an initiator. The carboxylic acid group of the initiator may require protection depending on the specific catalyst system and monomer used to prevent side reactions.[4]

Materials:

  • This compound (or a protected derivative)

  • Styrene (B11656)

  • Copper(I) bromide (CuBr)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA)

  • Anisole (B1667542) (solvent)

  • Methanol

  • Dichloromethane (DCM)

Table 3: Reaction Parameters for ATRP of Styrene

ReagentMolar Ratio
Styrene100
This compound1
CuBr1
PMDETA1

Procedure:

  • To a Schlenk flask, add CuBr (1 eq.).

  • Seal the flask, and alternate between vacuum and argon three times to remove oxygen.

  • Add styrene (100 eq.), this compound (1 eq.), PMDETA (1 eq.), and anisole via syringe under argon.

  • Place the flask in a preheated oil bath at 110°C and stir.

  • Monitor the polymerization by taking samples periodically to determine monomer conversion via ¹H NMR or gas chromatography.

  • Once the desired conversion is reached, cool the flask to room temperature and expose the reaction mixture to air to quench the polymerization.

  • Dilute the mixture with DCM and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Concentrate the solution and precipitate the polymer in a large volume of cold methanol.

  • Filter or decant to isolate the polymer and dry under vacuum.

Characterization:

  • ¹H NMR: Confirm the polymer structure and the presence of the terminal carboxylic acid group.

  • GPC/SEC: Determine the molecular weight and PDI.

ATRP_Mechanism cluster_initiation Initiation & Deactivation cluster_propagation Propagation cluster_dormant Dormant Species Initiator R-Br (this compound) Catalyst_CuI Cu(I)/L Radical R• Monomer Monomer (M) Propagating_Radical P_n• Radical->Propagating_Radical + nM k_p Catalyst_CuII Br-Cu(II)/L InitiatorCatalyst_CuI InitiatorCatalyst_CuI RadicalCatalyst_CuII RadicalCatalyst_CuII InitiatorCatalyst_CuI->RadicalCatalyst_CuII k_act Dormant_Chain P_n-Br Catalyst_CuI_2 Cu(I)/L Propagating_RadicalCatalyst_CuII Propagating_RadicalCatalyst_CuII Dormant_ChainCatalyst_CuI_2 Dormant_ChainCatalyst_CuI_2 Propagating_RadicalCatalyst_CuII->Dormant_ChainCatalyst_CuI_2 k_deact

Caption: General mechanism of ATRP initiated by an alkyl bromide.

Post-Polymerization Modification

The true utility of polymers synthesized using this compound lies in the ability to further functionalize the polymer chains.

Post_Polymerization cluster_ROP ROP Pathway cluster_ATRP ATRP Pathway Initiator This compound ROP Ring-Opening Polymerization Initiator->ROP Initiator ATRP Atom Transfer Radical Polymerization Initiator->ATRP Initiator PCL_Br Polymer-Br ROP->PCL_Br Functionalization_Br Nucleophilic Substitution (e.g., with NaN₃) PCL_Br->Functionalization_Br Final_Product_ROP Polymer-N₃ Functionalization_Br->Final_Product_ROP PS_COOH Polymer-COOH ATRP->PS_COOH Functionalization_COOH Esterification/Amidation (e.g., with NHS/EDC) PS_COOH->Functionalization_COOH Final_Product_ATRP Polymer-Drug/Peptide Functionalization_COOH->Final_Product_ATRP

Caption: Pathways for post-polymerization modification.

The bromo-terminated polymers from ROP can undergo nucleophilic substitution reactions. For instance, reaction with sodium azide (B81097) can introduce an azide group, which can then be used in highly efficient "click" chemistry reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to attach a wide variety of molecules.[8]

The carboxy-terminated polymers from ATRP can be activated (e.g., using N-hydroxysuccinimide (NHS) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)) to form active esters that readily react with primary amines on proteins, peptides, or amine-containing drugs to form stable amide bonds.

By leveraging this compound in these polymerization strategies, researchers can design and synthesize a vast library of functional polymers with tailored properties for advanced applications in medicine and materials science.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Reaction Conditions for 5-Bromohexanoic Acid Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromohexanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during coupling reactions.

Section 1: Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira)

Q1: My cross-coupling reaction with this compound is resulting in a low yield or failing completely. What are the common causes?

A1: Low yields in cross-coupling reactions involving alkyl bromides like this compound can stem from several factors. Key areas to investigate include:

  • Catalyst Inactivation: The active Palladium(0) catalyst is highly sensitive to oxygen. Inadequate degassing of solvents and reagents can lead to its oxidation and inactivation.[1][2]

  • Reagent Quality: The coupling partner, such as a boronic acid in a Suzuki-Miyaura reaction, may have degraded. It's crucial to ensure all reagents are pure and dry.[1][2]

  • Incorrect Base or Solvent: The choice of base and solvent is critical and they often work in conjunction. An unsuitable combination can impede the reaction.[1][2][3]

  • Sub-optimal Temperature: The reaction may require a specific temperature range to proceed efficiently. Temperatures that are too low can result in slow reaction kinetics, while excessively high temperatures can lead to catalyst decomposition or unwanted side reactions.[1][2][3]

  • Ligand Choice: The properties of the phosphine (B1218219) ligand, such as its steric bulk and electron-donating ability, can significantly influence the catalytic cycle. For alkyl bromides, bulky, electron-rich ligands are often necessary to promote the desired reaction.[1]

Q2: I am observing a significant amount of a debrominated byproduct (hexanoic acid) in my reaction mixture. How can I minimize this side reaction?

A2: The formation of a debrominated, or hydrodehalogenated, byproduct is a common issue in palladium-catalyzed cross-coupling reactions.[3] This occurs when the bromine atom is replaced by a hydrogen atom, consuming your starting material. To minimize this, consider the following optimizations:

  • Choice of Base and Solvent: Strong bases, particularly when paired with protic solvents (like water or ethanol), can generate palladium-hydride species that lead to debromination.[3] Using anhydrous, degassed solvents and screening different bases can help.[3]

  • Catalyst and Ligand System: The stability of the palladium catalyst is crucial. Some ligands may not sufficiently stabilize the catalyst, leading to the formation of palladium-hydride intermediates.[3] Employing more robust ligand systems, such as Buchwald ligands, can be beneficial.[1]

  • Reaction Temperature: Higher reaction temperatures can sometimes increase the rate of debromination.[3] It is often advisable to run the reaction at the lowest effective temperature.[1]

Q3: How do I select the optimal catalyst, ligand, base, and solvent for my specific coupling reaction with this compound?

A3: The ideal conditions are highly dependent on the specific type of coupling reaction (e.g., Suzuki, Heck, Sonogashira) and the nature of the coupling partner. A systematic approach to screening is often the most effective.

Below is a general troubleshooting workflow to guide your optimization process.

TroubleshootingWorkflow cluster_start Problem Identification cluster_reagents Reagent & Catalyst System cluster_conditions Reaction Conditions cluster_outcome Analysis & Iteration Start Low Yield or No Reaction Reagent_Purity Check Reagent Purity (this compound, coupling partner) Start->Reagent_Purity Catalyst_System Screen Catalyst & Ligand (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Buchwald ligands) Reagent_Purity->Catalyst_System Reagents OK Base_Solvent Optimize Base & Solvent (e.g., K₂CO₃, K₃PO₄ in Dioxane/H₂O, Toluene) Catalyst_System->Base_Solvent System Selected Temperature Vary Reaction Temperature (start at lower temp, then increase) Base_Solvent->Temperature Atmosphere Ensure Inert Atmosphere (rigorous degassing, Ar or N₂) Temperature->Atmosphere Analyze Analyze Results (TLC, LC-MS, NMR) Atmosphere->Analyze Run Experiment Analyze->Reagent_Purity Iterate Success Successful Coupling Analyze->Success Optimized

Caption: Troubleshooting workflow for low-yield cross-coupling reactions.

Data Presentation: Recommended Starting Conditions for Common Cross-Coupling Reactions

The following tables provide recommended starting conditions for various palladium-catalyzed cross-coupling reactions with this compound. These are general guidelines and may require further optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₄ (3-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)Pd(PPh₃)₄ is a common and reliable starting point.[4] Pd(dppf)Cl₂ is often effective for heteroaromatic substrates.[4]
Ligand PPh₃ (if not using Pd(PPh₃)₄) or dppf (comes with catalyst)For the relatively reactive C-Br bond, standard phosphine ligands are often sufficient.[4]
Base K₂CO₃ or K₃PO₄ (2-3 equivalents)K₂CO₃ is widely used and effective.[4] K₃PO₄ is a stronger base that can promote transmetalation.[4]
Solvent System 1,4-Dioxane/H₂O (4:1) or Toluene/H₂O (4:1)A small amount of water is often necessary in Suzuki couplings.[4][5]
Temperature 80-100 °CAlkyl bromides may require slightly elevated temperatures.

Table 2: Heck Coupling Conditions

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(OAc)₂ (1-5 mol%)A common and effective palladium(II) precursor.[6]
Ligand PPh₃ or P(o-tolyl)₃ (2-10 mol%)Phosphine ligands are typically required.
Base Et₃N, K₂CO₃, or Cs₂CO₃ (1.5-2.5 equivalents)The base is crucial for regenerating the active catalyst.[7]
Solvent DMF, NMP, or AcetonitrilePolar aprotic solvents are commonly used.[6]
Temperature 100-140 °CHeck reactions often require higher temperatures.[6]

Table 3: Sonogashira Coupling Conditions

ParameterRecommended Reagents/ConditionsRationale & Considerations
Palladium Catalyst Pd(PPh₃)₂Cl₂ (1-3 mol%) or Pd(PPh₃)₄ (2-5 mol%)Standard catalysts for Sonogashira couplings.[8][9]
Copper Co-catalyst CuI (1-5 mol%)Copper(I) iodide is a common co-catalyst.[8][9]
Base Et₃N or Diisopropylamine (DIPA) (2-5 equivalents)An amine base is required to deprotonate the alkyne.[8][9]
Solvent THF or DMFAnhydrous and degassed solvents are essential.[8]
Temperature Room Temperature to 60 °CSonogashira couplings can often be performed under mild conditions.[8][10]

Section 2: Esterification and Amide Coupling

Q4: I am having difficulty with the esterification of this compound. What are some common issues and solutions?

A4: Challenges in esterification often revolve around reaction equilibrium and catalyst efficiency.

  • Equilibrium Limitation: The reaction may not favor the formation of the ester. To drive the reaction forward, use a large excess of the alcohol, which can also serve as the solvent.[11] Alternatively, remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent.[11]

  • Insufficient Catalyst: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) may be present at too low a concentration.[11] Increasing the catalyst loading can improve the reaction rate.

  • Hydrolysis of the Product: The ester can be hydrolyzed back to the carboxylic acid if water is present.[11] Ensure anhydrous conditions, especially during workup.

Q5: My amide coupling reaction between this compound and an amine is inefficient. How can I improve the yield?

A5: Amide bond formation often requires activation of the carboxylic acid.

  • Choice of Coupling Reagent: For amines that are poor nucleophiles (e.g., sterically hindered or electron-poor), a more powerful coupling reagent like HATU may be necessary.[11][12]

  • Solubility Issues: Ensure that all starting materials are fully dissolved in the chosen solvent. DMF is a common and effective solvent for amidation reactions.[11]

  • Incorrect Base: A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often required to neutralize the acid formed during the reaction.[11]

Section 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol is a starting point and may require optimization for your specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), and the base (e.g., K₃PO₄, 2.0-3.0 equiv.).[4]

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.[4]

  • Catalyst and Solvent Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%).[4] Then, add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1 v/v) via syringe.

  • Reaction: Place the flask in a preheated oil bath at the desired temperature (e.g., 85-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate (B1210297) and wash with water and brine.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.[4]

SuzukiWorkflow Setup 1. Reaction Setup (Reactants & Base) Inert 2. Inert Atmosphere (Evacuate/Backfill Ar) Setup->Inert Add 3. Add Catalyst & Solvent (Under Ar) Inert->Add React 4. Heat & Stir (Monitor Progress) Add->React Workup 5. Work-up (Extraction) React->Workup Purify 6. Purification (Chromatography) Workup->Purify Product Final Product Purify->Product

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Protocol 2: General Procedure for Amide Coupling using HATU
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 equiv.) and HATU (1.1 equiv.) in an anhydrous aprotic solvent such as DMF.

  • Base Addition: Add a non-nucleophilic base like DIPEA (2.0-3.0 equiv.) to the mixture and stir for a few minutes at room temperature.

  • Amine Addition: Add the amine (1.0-1.2 equiv.) to the reaction mixture.

  • Reaction: Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, dilute the reaction mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with saturated aqueous NaHCO₃, water, and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by column chromatography.

References

Technical Support Center: 5-Bromohexanoic Acid Conjugation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the conjugation of 5-Bromohexanoic acid to amine and thiol-containing molecules.

Troubleshooting Guide

This guide addresses common issues encountered during the conjugation of this compound, providing potential causes and recommended solutions to improve reaction yield and purity.

Issue 1: Low or No Conjugation Yield to Amine-Containing Molecules

Potential CauseRecommended Solution
Inefficient Carboxylic Acid Activation The carboxylic acid group of this compound must be activated, typically using a carbodiimide (B86325) reagent like EDC in the presence of NHS or Sulfo-NHS. Ensure that the EDC and NHS are fresh and have been stored properly under anhydrous conditions to prevent hydrolysis. Use an appropriate molar excess of EDC and NHS over this compound. A typical starting point is a 1.5 to 5-fold molar excess of both EDC and NHS.
Suboptimal pH for Amine Coupling The activation of the carboxylic acid with EDC/NHS is most efficient at a pH of 4.5-6.0. However, the subsequent reaction of the activated ester with a primary amine is optimal at a pH of 7.0-8.5. Consider a two-step protocol where the activation is performed at a lower pH, followed by adjustment of the pH to the optimal range for the amine coupling reaction.
Hydrolysis of Activated Ester The NHS-ester intermediate is susceptible to hydrolysis, especially at higher pH. Perform the conjugation reaction promptly after the activation step. Lowering the reaction temperature to 4°C can help to slow down the rate of hydrolysis and increase the stability of the activated ester.
Competing Reactions Buffers containing primary amines (e.g., Tris, glycine) or other nucleophiles can compete with the target molecule for reaction with the activated this compound. Use non-nucleophilic buffers such as MES for the activation step and phosphate-buffered saline (PBS) for the conjugation step.
Steric Hindrance The amine on the target molecule may be sterically hindered, preventing efficient conjugation. Consider using a longer spacer arm or optimizing the reaction conditions (e.g., longer reaction time, increased temperature) to overcome steric hindrance.

Issue 2: Low or No Conjugation Yield to Thiol-Containing Molecules

Potential CauseRecommended Solution
Oxidized Thiols Thiol groups can oxidize to form disulfide bonds, which are unreactive towards the bromo group of this compound. Ensure that the thiol-containing molecule is in its reduced state by treating it with a reducing agent such as TCEP or DTT prior to the conjugation reaction.
Suboptimal pH for Thiol Reaction The reaction between a thiol and an alkyl bromide is most efficient at a slightly basic pH (typically 7.5-8.5) to ensure the thiol is in its more nucleophilic thiolate form.
Slow Reaction Kinetics The reaction between an alkyl bromide and a thiol can be slow. Increase the reaction time and/or temperature to drive the reaction to completion. Using a molar excess of this compound can also improve the reaction rate.
Side Reactions of the Bromo Group The bromo group can be susceptible to hydrolysis or other side reactions, particularly at high pH and elevated temperatures. Optimize the reaction conditions to minimize these side reactions.

Issue 3: Presence of Impurities in the Final Product

Potential CauseRecommended Solution
Unreacted Starting Materials Unreacted this compound and the target molecule will be present if the reaction has not gone to completion. Optimize the reaction conditions as described above to maximize the yield.
Byproducts of EDC/NHS Chemistry The use of EDC results in the formation of an isourea byproduct. If NHS is used, unreacted NHS will also be present. These byproducts can typically be removed by standard purification techniques such as dialysis, size exclusion chromatography, or HPLC.
Hydrolyzed this compound If the bromo group undergoes hydrolysis, 5-hydroxyhexanoic acid will be formed. This can potentially undergo intramolecular cyclization to form a lactone under acidic conditions. Purify the final conjugate using chromatography to separate it from these byproducts.

Frequently Asked Questions (FAQs)

Q1: What is the optimal molar ratio of EDC and NHS to this compound for amine conjugation?

A1: A molar excess of both EDC and NHS is generally recommended to ensure efficient activation of the carboxylic acid. A good starting point is a molar ratio of 1:1.5:1.5 for this compound:EDC:NHS. This can be further optimized, and ratios up to 1:5:5 have been used.

Q2: What is the best buffer to use for the conjugation of this compound to an amine?

A2: For the activation of this compound with EDC/NHS, a non-nucleophilic buffer with a pH between 4.5 and 6.0, such as MES buffer, is ideal. For the subsequent conjugation to the amine, a buffer with a pH between 7.0 and 8.5, such as phosphate-buffered saline (PBS), is recommended. Avoid buffers containing primary amines like Tris.

Q3: How can I prevent the hydrolysis of the activated NHS-ester?

A3: The NHS-ester is sensitive to moisture. Prepare EDC and NHS solutions immediately before use in an anhydrous solvent like DMSO or DMF. Perform the reaction in a timely manner after the activation step. Lowering the reaction temperature to 4°C can also help to reduce the rate of hydrolysis.

Q4: My thiol-containing protein is not conjugating with this compound. What should I do?

A4: Ensure that the thiol groups on your protein are in a reduced state. You can treat your protein with a reducing agent like TCEP or DTT before the conjugation reaction. Also, verify that the pH of your reaction buffer is in the optimal range of 7.5-8.5 to facilitate the reaction.

Q5: What are the potential side reactions I should be aware of?

A5: The primary side reactions include hydrolysis of the EDC and NHS reagents and the activated NHS-ester intermediate. For this compound, there is also the potential for hydrolysis of the bromo group to a hydroxyl group, which could then lead to intramolecular cyclization to form a lactone. At basic pH, there is a possibility of elimination reactions involving the bromo group. Careful control of reaction conditions, particularly pH and temperature, can help to minimize these side reactions.

Data Presentation

The following tables provide a summary of how different experimental parameters can influence the yield of this compound conjugation. Please note that these are generalized trends, and optimal conditions should be determined empirically for each specific reaction.

Table 1: Effect of Molar Ratio of EDC/NHS on Amine Conjugation Yield (Conceptual)

Molar Ratio (this compound:EDC:NHS)Expected Relative YieldNotes
1:1:1Low to ModerateMay result in incomplete activation.
1:1.5:1.5Moderate to HighA good starting point for optimization.
1:3:3HighIncreased activation, but also increased risk of side reactions and purification challenges.
1:5:5Very HighGenerally provides high yields, but requires efficient purification to remove excess reagents and byproducts.

Table 2: Effect of pH on Conjugation Yield (Conceptual)

Reaction SteppH RangeExpected Outcome
Amine Conjugation - Activation 4.5 - 6.0Optimal for the formation of the NHS-ester.
Amine Conjugation - Coupling 7.0 - 8.5Optimal for the reaction of the NHS-ester with the primary amine.
Thiol Conjugation 7.5 - 8.5Favors the formation of the more nucleophilic thiolate anion, leading to higher reaction rates.

Table 3: Effect of Temperature on Conjugation Yield (Conceptual)

ReactionTemperatureExpected Outcome
Amine Conjugation (EDC/NHS) 4°CSlower reaction rate, but reduced hydrolysis of the NHS-ester, potentially leading to a higher overall yield.
Amine Conjugation (EDC/NHS) Room Temperature (20-25°C)Faster reaction rate, but increased risk of NHS-ester hydrolysis.
Thiol Conjugation Room Temperature (20-25°C)Generally a good starting point.
Thiol Conjugation 37°CIncreased reaction rate, but may also increase the rate of side reactions.

Experimental Protocols

Protocol 1: Conjugation of this compound to a Primary Amine using EDC/NHS Chemistry

Materials:

  • This compound

  • Amine-containing molecule

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Activation Buffer: 0.1 M MES, pH 4.5-6.0

  • Coupling Buffer: 0.1 M Phosphate-buffered saline (PBS), pH 7.2-7.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Quenching solution (e.g., hydroxylamine (B1172632) or Tris buffer)

  • Purification column (e.g., desalting column or HPLC)

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

    • Immediately before use, prepare stock solutions of EDC and NHS in either the Activation Buffer or anhydrous DMF/DMSO.

  • Activation of this compound:

    • In a reaction tube, dissolve this compound in Activation Buffer.

    • Add the freshly prepared EDC and NHS solutions to the this compound solution. A typical molar ratio is 1:1.5:1.5 (Acid:EDC:NHS).

    • Incubate the reaction for 15-30 minutes at room temperature with gentle mixing.

  • Conjugation to the Amine:

    • Dissolve the amine-containing molecule in the Coupling Buffer.

    • Add the activated this compound solution to the amine-containing molecule solution.

    • Allow the reaction to proceed for 1-2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching the Reaction:

    • Add a quenching solution to react with any unreacted NHS-ester.

  • Purification:

    • Purify the conjugate using a desalting column, dialysis, or HPLC to remove excess reagents and byproducts.

Protocol 2: Conjugation of this compound to a Thiol-Containing Molecule

Materials:

  • This compound

  • Thiol-containing molecule

  • Reducing agent (e.g., TCEP or DTT)

  • Reaction Buffer: 0.1 M Phosphate buffer, 150 mM NaCl, 5 mM EDTA, pH 7.5-8.5

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Purification column (e.g., desalting column or HPLC)

Procedure:

  • Reduction of Thiols (if necessary):

    • If the thiol-containing molecule has disulfide bonds, dissolve it in the Reaction Buffer and add a 10-50 fold molar excess of TCEP or DTT.

    • Incubate for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column.

  • Preparation of this compound:

    • Prepare a stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • Add the this compound stock solution to the reduced thiol-containing molecule solution. A 5-20 fold molar excess of this compound is typically used.

    • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Purification:

    • Purify the conjugate using a desalting column, dialysis, or HPLC to remove unreacted this compound.

Visualizations

Conjugation_Workflow cluster_amine Amine Conjugation cluster_thiol Thiol Conjugation start_amine This compound + Amine Molecule activate Activate Carboxyl (EDC/NHS, pH 4.5-6.0) start_amine->activate couple_amine Couple to Amine (pH 7.0-8.5) activate->couple_amine quench_amine Quench Reaction couple_amine->quench_amine purify_amine Purify Conjugate quench_amine->purify_amine end_amine Amine Conjugate purify_amine->end_amine start_thiol This compound + Thiol Molecule reduce Reduce Thiols (if needed) (TCEP/DTT) start_thiol->reduce couple_thiol Couple to Thiol (pH 7.5-8.5) reduce->couple_thiol purify_thiol Purify Conjugate couple_thiol->purify_thiol end_thiol Thiol Conjugate purify_thiol->end_thiol

Caption: Workflow for Amine and Thiol Conjugation of this compound.

Amine_Conjugation_Pathway acid This compound (R-COOH) o_acylisourea O-Acylisourea Intermediate acid->o_acylisourea + EDC edc EDC edc->o_acylisourea nhs_ester NHS-Ester Intermediate o_acylisourea->nhs_ester + NHS urea Urea Byproduct o_acylisourea->urea hydrolysis Hydrolysis o_acylisourea->hydrolysis H2O nhs NHS nhs->nhs_ester amide_bond Amide Bond (R-CO-NH-R') nhs_ester->amide_bond + Amine nhs_ester->hydrolysis H2O amine Primary Amine (R'-NH2) amine->amide_bond

Caption: Signaling Pathway for EDC/NHS-mediated Amine Conjugation.

Stability and storage conditions for 5-Bromohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides essential information on the stability and storage of 5-Bromohexanoic acid for researchers, scientists, and professionals in drug development. Below you will find frequently asked questions and a troubleshooting guide to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: To ensure the stability and longevity of this compound, it should be stored in a tightly sealed container in a cool, dry, and well-ventilated area.[1][2][3] For long-term storage, refrigeration at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[4][5] Keep the compound away from heat, sparks, and open flames.[1][2]

Q2: Is this compound stable at room temperature?

A2: this compound is generally stable under normal conditions.[6] However, prolonged storage at room temperature, especially with exposure to moisture or air, can potentially lead to degradation. For optimal stability, refrigerated storage is advised.

Q3: What are the signs of degradation of this compound?

A3: Degradation of this compound may be indicated by a change in color, such as darkening or the development of a brown tint.[4] The appearance of a strong, unpleasant odor may also suggest decomposition. If you observe any of these changes, the purity of the compound should be verified before use.

Q4: What materials are incompatible with this compound?

A4: this compound is a corrosive material and should not be stored with strong bases, strong oxidizing agents, or strong acids.[2][3] Contact with these substances can cause vigorous reactions and decomposition of the compound.

Q5: What are the primary hazards associated with handling this compound?

A5: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[1][3] It is crucial to handle this chemical with appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, in a well-ventilated area or under a chemical fume hood.[1][6]

Physical and Chemical Properties

For clarity, the physical and chemical properties of bromohexanoic acid isomers are summarized below. These values can be considered indicative for this compound.

Property2-Bromohexanoic acid6-Bromohexanoic acid
Appearance Clear light brown to brown liquid[4]Beige solid[3]
Melting Point 4 °C[5][7]32 - 35 °C[1]
Boiling Point 136-138 °C @ 18 mmHg[4][7]165 - 170 °C[1]
Flash Point > 110 °C[7]67 °C[1]
Solubility Soluble in alcohol and water[4][6]No information available[1]

Troubleshooting Guide

Q: My reaction with this compound is yielding unexpected byproducts. What could be the cause?

A: Unexpected byproducts can arise from several factors related to the stability of this compound.

  • Degradation of Starting Material: If the this compound has degraded, it may introduce impurities into your reaction. Assess the appearance of your stock material for any color changes. If degradation is suspected, it is advisable to re-purify the acid or use a fresh batch.

  • Incompatible Reagents: Ensure that other reagents in your reaction mixture are compatible with this compound. Strong bases or oxidizing agents can react with the acid, leading to unintended side reactions.

  • Reaction Conditions: High temperatures can cause thermal decomposition of this compound, which may lead to the formation of irritating and hazardous gases such as carbon monoxide, carbon dioxide, and hydrogen halides.[1][2] Consider if your reaction conditions are appropriate for the stability of the compound.

Below is a workflow to troubleshoot issues related to the stability of this compound.

G cluster_0 Troubleshooting Workflow for this compound Stability start Experiment Yields Unexpected Results check_purity Assess Purity of this compound start->check_purity visual_inspection Visual Inspection: Color Change? Odor? check_purity->visual_inspection analytical_check Perform Analytical Check (e.g., NMR, GC-MS) visual_inspection->analytical_check Yes review_protocol Review Experimental Protocol visual_inspection->review_protocol No degraded Compound Likely Degraded analytical_check->degraded Purity Issue Confirmed purify Purify or Procure Fresh Stock degraded->purify proceed Proceed with Experiment purify->proceed incompatibilities Check for Incompatible Reagents/Conditions review_protocol->incompatibilities modify_protocol Modify Protocol incompatibilities->modify_protocol Incompatibility Found incompatibilities->proceed No Incompatibility modify_protocol->proceed

Caption: Troubleshooting workflow for stability issues.

Chemical Incompatibility Diagram

To prevent accidental reactions and ensure safe storage, it is crucial to segregate this compound from incompatible chemicals.

G cluster_1 Chemical Incompatibilities of this compound main This compound bases Strong Bases main->bases Violent Reaction oxidizers Strong Oxidizing Agents main->oxidizers Violent Reaction acids Strong Acids main->acids Can React Vigorously heat Heat/Ignition Sources main->heat Thermal Decomposition

Caption: Chemical incompatibility diagram.

Experimental Protocols

Protocol: Assessment of this compound Purity by ¹H NMR

This protocol outlines a general method for assessing the purity of this compound using proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

    • Ensure the sample is fully dissolved.

  • Instrument Setup:

    • Use a standard NMR spectrometer (e.g., 400 MHz or higher).

    • Acquire a ¹H NMR spectrum at room temperature.

    • Typical acquisition parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase correction, and baseline correction).

    • Integrate the peaks corresponding to the protons of this compound.

    • Look for the presence of unexpected peaks, which may indicate impurities or degradation products. The chemical shifts will be characteristic of the aliphatic chain protons and the proton alpha to the bromine atom.

    • Quantify the level of impurities by comparing the integration of impurity peaks to the integration of the main compound peaks. A high-purity sample should show minimal signals from impurities.

References

Identifying byproducts in 5-Bromohexanoic acid reactions by NMR

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying byproducts in reactions involving 5-bromohexanoic acid by NMR spectroscopy.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the NMR analysis of your reaction mixtures.

Q1: I see more signals in the ¹H NMR spectrum of my reaction mixture than I expected. How can I begin to identify the impurities?

A1: Unexpected signals in an NMR spectrum can arise from several sources. A systematic approach is the best way to identify them.

  • Check for Common Contaminants: First, rule out common laboratory solvents (e.g., acetone, ethyl acetate (B1210297), dichloromethane) that may be present from your workup or glassware. Also, check for residual starting materials by comparing the crude spectrum to the NMR of pure this compound.

  • Analyze Crude vs. Purified Product: Taking an NMR of your crude reaction mixture is crucial. It provides a more accurate picture of all the products generated, including the ratio of your desired product to any byproducts.[1] This can reveal if a minor component was accidentally isolated during purification.

  • Perform a D₂O Shake: If you suspect the presence of exchangeable protons (like the carboxylic acid -OH or an amide N-H), add a drop of deuterium (B1214612) oxide (D₂O) to your NMR tube, shake it, and re-acquire the spectrum. The signals corresponding to these protons will disappear or significantly decrease in intensity.[2][3]

  • Consult Chemical Shift Tables: Compare the chemical shifts (δ) of the unknown signals to tabulated values for potential byproducts. See the data summary table below for common derivatives of this compound.

Q2: The integration of my product signals in the ¹H NMR spectrum is incorrect. What could be the cause?

A2: Inaccurate integration can point towards the presence of overlapping signals or underlying byproducts.

  • Overlapping Peaks: Your product signal may be overlapping with a signal from a byproduct or residual starting material. Try acquiring the spectrum in a different deuterated solvent (e.g., benzene-d₆, acetone-d₆) to resolve the overlapping peaks.[2]

  • Byproduct Formation: A common issue is the formation of byproducts with similar structures. For example, in an amidation reaction, you might have residual unreacted carboxylic acid. The α-protons to the carbonyl in both the amide and the acid might have close chemical shifts, but their integration relative to other unique signals will reveal the mixture's composition.

Q3: My ¹H NMR is very complex, and I suspect I have formed a cyclic byproduct. How can I confirm this?

A3: this compound is prone to intramolecular cyclization, which can lead to the formation of lactones. The most likely product is δ-valerolactone (a 6-membered ring), but γ-caprolactone (a 5-membered ring, if isomerization occurs) is also a possibility.

  • Disappearance of Key Signals: The formation of a lactone will result in the disappearance of the carboxylic acid proton signal (typically >10 ppm) and the -CH(Br)- signal.

  • Appearance of New Signals: Look for a new signal for the proton α to the ester oxygen (now part of the ring), which typically appears around 4.0-4.5 ppm.

  • ¹³C NMR Spectroscopy: ¹³C NMR is very informative. The carbonyl carbon of a lactone will have a distinct chemical shift (around 170-175 ppm), and you will see the disappearance of the carbon bearing the bromine.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the esterification of this compound?

A1: In a typical acid-catalyzed esterification (e.g., Fischer esterification), the most common "byproduct" is often unreacted starting material (this compound) due to the equilibrium nature of the reaction. Other potential side products include:

  • Intramolecular Cyclization Product (Lactone): Heating the acidic mixture can promote intramolecular cyclization to form δ-valerolactone.

  • Elimination Product: Under certain conditions, elimination of HBr can occur to yield hex-4-enoic acid or hex-5-enoic acid. The presence of vinylic protons (δ 5-6 ppm) in the ¹H NMR would be indicative of this.

Q2: What side products can I expect during the amidation of this compound?

A2: Amidation reactions often require activation of the carboxylic acid (e.g., conversion to an acyl chloride) or the use of coupling agents. Potential byproducts depend on the method used:

  • From Acyl Chloride: If you first convert the acid to 5-bromohexanoyl chloride, this intermediate can also undergo intramolecular cyclization.

  • Direct Amidation: During direct amidation with an amine, especially at elevated temperatures, lactone formation can compete with the desired reaction. If the amine is a secondary amine, you may also observe elimination byproducts if the amine acts as a base.

Q3: How can I differentiate between this compound and its methyl ester by NMR?

A3: The key differences in the ¹H NMR spectra are:

  • Carboxylic Acid Proton: this compound will show a broad singlet for the -COOH proton at a high chemical shift (δ > 10 ppm), which will be absent in the methyl ester.

  • Methyl Ester Singlet: Methyl 5-bromohexanoate will exhibit a sharp singlet for the -OCH₃ group at approximately 3.7 ppm with an integration of 3H.

NMR Data Summary

The following table summarizes typical ¹H and ¹³C NMR chemical shifts for this compound and related compounds. Note that exact shifts can vary based on the solvent and concentration.

Compound NameStructureKey ¹H NMR Signals (δ ppm)Key ¹³C NMR Signals (δ ppm)
This compound Br-CH(CH₃)-CH₂-CH₂-CH₂-COOH-COOH: >10 (broad s, 1H)-CH(Br): ~4.1 (m, 1H)-CH₂-COOH: ~2.4 (t, 2H)-CH(Br)-CH₃: ~1.7 (d, 3H)C=O: ~179C-Br: ~55C H₂-COOH: ~34C (Br)-C H₃: ~25
Methyl 5-Bromohexanoate Br-CH(CH₃)-CH₂-CH₂-CH₂-COOCH₃-OCH₃: ~3.7 (s, 3H)-CH(Br): ~4.1 (m, 1H)-CH₂-COO-: ~2.3 (t, 2H)-CH(Br)-CH₃: ~1.7 (d, 3H)C=O: ~174C-Br: ~55O-CH₃: ~52C H₂-COO-: ~33C (Br)-C H₃: ~25
Ethyl 5-Bromohexanoate Br-CH(CH₃)-CH₂-CH₂-CH₂-COOCH₂CH₃-OCH₂CH₃: ~4.1 (q, 2H)-CH(Br): ~4.1 (m, 1H)-CH₂-COO-: ~2.3 (t, 2H)-CH(Br)-CH₃: ~1.7 (d, 3H)-OCH₂CH₃: ~1.2 (t, 3H)C=O: ~173O-CH₂: ~60C-Br: ~55C H₂-COO-: ~34C (Br)-C H₃: ~25O-CH₂-CH₃: ~14
δ-Caprolactone Cyclic ester (6-membered ring)-O-CH₂-: ~4.2 (t, 2H)-CH₂-C=O: ~2.5 (t, 2H)Ring -CH₂-: ~1.8 (m, 6H)C=O: ~174O-CH₂: ~69CH₂ -C=O: ~30Other CH₂ : ~28, ~22

Experimental Protocols

Protocol 1: General Procedure for Fischer Esterification of this compound
  • Combine this compound (1.0 eq) and the desired alcohol (e.g., methanol, 5-10 eq) in a round-bottom flask.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops).

  • Heat the mixture to reflux for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • After cooling to room temperature, remove the excess alcohol using a rotary evaporator.

  • Dissolve the residue in an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography if necessary.

  • Acquire ¹H and ¹³C NMR spectra to confirm the structure and assess purity.

Protocol 2: D₂O Shake for NMR Sample
  • Prepare your NMR sample as usual by dissolving the compound in a deuterated solvent (e.g., CDCl₃).

  • Acquire a standard ¹H NMR spectrum.

  • Remove the NMR tube from the spectrometer and add one drop of deuterium oxide (D₂O).

  • Cap the tube and shake vigorously for 30-60 seconds to ensure mixing. You may see an emulsion form.

  • Allow the layers to separate (or centrifuge briefly if needed).

  • Re-insert the tube into the spectrometer and acquire another ¹H NMR spectrum.

  • Compare the two spectra. Signals from exchangeable protons (-OH, -NH) will have disappeared or significantly diminished in the second spectrum.[2][3]

Byproduct Identification Workflow

The following diagram outlines a logical workflow for identifying unknown signals in your NMR spectrum.

Byproduct_Identification_Workflow start Unexpected Peaks in NMR Spectrum check_impurities Compare to known impurities: - Residual Solvents - Grease / Phthalates start->check_impurities check_sm Compare to Starting Material (SM) This compound Spectrum start->check_sm d2o_shake Perform D₂O Shake Experiment start->d2o_shake analyze_byproduct Signals Persist: Likely a Byproduct check_impurities->analyze_byproduct No match / No change impurity_present Solvent/Impurity Present check_impurities->impurity_present Match found check_sm->analyze_byproduct No match / No change sm_present Unreacted SM Present check_sm->sm_present Match found d2o_shake->analyze_byproduct No match / No change exchangeable_proton Signal Disappears: -OH or -NH Proton Identified d2o_shake->exchangeable_proton Signal disappears cyclization Intramolecular Cyclization? (e.g., δ-lactone) analyze_byproduct->cyclization elimination Elimination (HBr)? (e.g., Hexenoic Acid) analyze_byproduct->elimination other Other Side Reaction? (e.g., Dimerization) analyze_byproduct->other lactone_confirm Confirm with: - Loss of -COOH & -CHBr signals - New -O-CH₂- signal (~4.2 ppm) - ¹³C NMR cyclization->lactone_confirm elim_confirm Confirm with: - Vinylic protons (δ 5-6 ppm) elimination->elim_confirm other_confirm Requires further analysis: 2D NMR (COSY, HSQC), Mass Spec other->other_confirm

Caption: Workflow for troubleshooting unexpected signals in NMR spectra.

References

How to prevent self-polymerization of 5-Bromohexanoic acid derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 5-Bromohexanoic acid and its derivatives. This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and prevent common issues encountered during experimentation, with a focus on preventing unwanted self-polymerization.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of "self-polymerization" in this compound?

A1: The term "self-polymerization" in the context of this compound typically refers to intermolecular self-esterification, a type of condensation reaction. In this process, the carboxylic acid group of one molecule reacts with the bromine-bearing carbon of another molecule, leading to the formation of polyester (B1180765) chains and the release of hydrogen bromide. This reaction is often catalyzed by heat or the presence of acidic or basic impurities.

Q2: What are the recommended storage conditions to ensure the long-term stability of this compound?

A2: To minimize degradation and self-polymerization, this compound should be stored in a cool, dry environment under an inert atmosphere (e.g., nitrogen or argon).[1] It is crucial to keep the compound away from heat sources, moisture, strong acids, strong bases, and oxidizing agents, as these can catalyze unwanted reactions.[2]

Q3: Can this compound form a lactone?

A3: this compound itself does not directly form a lactone. However, under basic conditions, the bromide can be substituted by a hydroxide (B78521) to form 5-hydroxyhexanoic acid. This hydroxy acid can then undergo intramolecular esterification (lactonization) to form a six-membered ring lactone, particularly under acidic conditions.

Q4: What are the main side reactions to be aware of when working with this compound derivatives?

A4: Besides intermolecular esterification, other potential side reactions include:

  • Dehydrohalogenation: Elimination of HBr to form an unsaturated carboxylic acid, which can be promoted by bases.

  • Nucleophilic Substitution: The bromine atom can be displaced by other nucleophiles present in the reaction mixture.

  • Hydrolysis: If water is present, derivatives like acyl chlorides can hydrolyze back to the carboxylic acid.

Troubleshooting Guides

This section provides solutions to common problems encountered during the use of this compound and its derivatives.

Problem 1: Gradual increase in viscosity or solidification of this compound during storage.
Possible Cause Suggested Solution
Intermolecular Esterification Store the compound at a lower temperature (2-8°C is recommended) under an inert atmosphere (nitrogen or argon) to minimize thermal and oxidative degradation.[1] Ensure the container is tightly sealed to prevent moisture ingress.
Contamination Ensure that the storage container is clean and free of any acidic or basic residues that could catalyze polymerization.
Problem 2: Low yield in a reaction where this compound is a starting material.
Possible Cause Suggested Solution
Self-polymerization during the reaction If the reaction is conducted at an elevated temperature, consider running it at a lower temperature for a longer duration. If the reaction conditions are acidic or basic, this could be promoting self-esterification. The most effective solution is to protect the carboxylic acid group as an ester (e.g., methyl or silyl (B83357) ester) before carrying out the desired reaction.
Side reactions at the bromine position If the reaction involves a strong base, consider using a milder, non-nucleophilic base to avoid dehydrohalogenation or substitution of the bromine.
Reagent Purity Ensure that all reagents and solvents are pure and anhydrous, as impurities can lead to unexpected side reactions.

Data Presentation

Table 1: Recommended Storage Conditions for Haloalkanoic Acids

ParameterRecommendationRationale
Temperature 2-8°CReduces the rate of self-esterification and other degradation reactions.
Atmosphere Inert Gas (Nitrogen, Argon)Prevents oxidation and reaction with atmospheric moisture.[1]
Container Tightly sealed, clean, dry glassPrevents contamination and moisture ingress.
Incompatible Materials Strong Acids, Strong Bases, Oxidizing AgentsThese can act as catalysts for decomposition and self-polymerization.[2]

Table 2: Comparison of Common Protecting Groups for Carboxylic Acids

Protecting GroupFormation ConditionsDeprotection ConditionsStability
Methyl Ester Diazomethane (B1218177) in Ether/Methanol (B129727); or MeOH with acid catalyst (e.g., H₂SO₄)Base-catalyzed hydrolysis (e.g., NaOH or LiOH in aq. MeOH/THF); or Acid-catalyzed hydrolysis.Stable to a wide range of non-acidic/basic conditions.
tert-Butyl Ester Isobutylene with acid catalyst; or tert-Butanol with DCC/DMAPAcid-catalyzed cleavage (e.g., TFA in DCM).Stable to basic and nucleophilic reagents.
Silyl Ester (e.g., TBDMS) Silyl chloride (e.g., TBDMSCl) with a base (e.g., imidazole) in an aprotic solvent (e.g., DMF).[3]Fluoride ion sources (e.g., TBAF in THF); or acidic conditions.[4]Labile to acidic and fluoride-containing reagents.

Experimental Protocols

Protocol 1: Protection of this compound as a Methyl Ester

This protocol describes a common method for protecting the carboxylic acid group to prevent its participation in side reactions.

Materials:

  • This compound

  • Diazomethane solution in diethyl ether (handle with extreme caution in a fume hood with a blast shield)

  • Methanol

  • Diethyl ether

  • Glassware for reaction and workup

Procedure:

  • Dissolve this compound in a minimal amount of methanol and diethyl ether in a flask.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a freshly prepared solution of diazomethane in diethyl ether with gentle stirring until a faint yellow color persists, indicating a slight excess of diazomethane.

  • Allow the reaction to stir at 0°C for 30 minutes.

  • Carefully quench the excess diazomethane by adding a few drops of acetic acid until the yellow color disappears.

  • Remove the solvents under reduced pressure using a rotary evaporator.

  • The resulting crude methyl 5-bromohexanoate can be purified by distillation or chromatography if necessary.

Protocol 2: Deprotection of Methyl 5-Bromohexanoate

This protocol regenerates the carboxylic acid from its methyl ester.

Materials:

  • Methyl 5-bromohexanoate

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate (B1210297)

  • Anhydrous magnesium sulfate

  • Glassware for reaction and workup

Procedure:

  • Dissolve methyl 5-bromohexanoate in a mixture of THF and water.

  • Add an excess (typically 1.5-2 equivalents) of LiOH or NaOH.

  • Stir the mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, remove the THF under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 with 1M HCl.

  • Extract the aqueous layer with ethyl acetate (3 times).

  • Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure to yield the deprotected this compound.

Visualizations

Self_Polymerization_Pathway A This compound B Polyester (Self-Polymerization) A->B Intermolecular Esterification D 5-Hydroxyhexanoic Acid A->D Substitution C Heat, Acid, or Base (Catalyst) C->B E Lactone D->E Intramolecular Esterification (Lactonization) F Base (e.g., OH-) F->D G Acid Catalyst G->E Troubleshooting_Workflow Start Experiment with This compound Derivative Issue Low Yield or Side Product Formation? Start->Issue CheckStorage Check Storage Conditions: - Temperature (2-8°C)? - Inert Atmosphere? - Away from catalysts? Issue->CheckStorage Yes ProtectingGroup Is the Carboxylic Acid Group Protected? CheckStorage->ProtectingGroup Protect Protect Carboxylic Acid (e.g., as Methyl Ester) See Protocol 1 ProtectingGroup->Protect No ReactionCond Review Reaction Conditions: - High Temperature? - Strong Acid/Base? ProtectingGroup->ReactionCond Yes Protect->ReactionCond Optimize Optimize Conditions: - Lower Temperature - Milder Reagents ReactionCond->Optimize Success Problem Resolved Optimize->Success

References

Catalyst Selection and Optimization for 5-Bromohexanoic Acid Reactions: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing reactions involving 5-Bromohexanoic acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common reaction types for this compound?

This compound is a versatile bifunctional molecule. The bromine atom allows for nucleophilic substitution and cross-coupling reactions, while the carboxylic acid group can undergo esterification, amidation, or serve as a handle for further functionalization. The most common reactions include:

  • Williamson Ether Synthesis: To form ethers by reacting the bromide with an alkoxide.

  • Suzuki-Miyaura Cross-Coupling: To form a new carbon-carbon bond by reacting the bromide with a boronic acid in the presence of a palladium catalyst.

  • Esterification: To convert the carboxylic acid into an ester.

  • Reactions utilizing Phase Transfer Catalysis (PTC): For reactions involving an inorganic nucleophile and an organic substrate in a biphasic system.

Q2: How does the presence of both a bromo group and a carboxylic acid group affect catalyst selection?

The bifunctional nature of this compound requires careful consideration of reaction conditions to avoid unwanted side reactions. The carboxylic acid can be deprotonated by basic catalysts or reagents, potentially leading to solubility issues or side reactions. In palladium-catalyzed reactions, the carboxylate can potentially coordinate to the metal center and inhibit catalysis. Therefore, catalyst selection should aim for high selectivity towards the desired transformation while being compatible with both functional groups.

Troubleshooting Guides

Williamson Ether Synthesis

Q3: I am getting a low yield in the Williamson ether synthesis with this compound. What are the possible causes and solutions?

Low yields in this reaction are often due to incomplete deprotonation of the alcohol, side reactions, or suboptimal reaction conditions.[1]

Possible Cause Troubleshooting Solution
Incomplete Deprotonation The base may not be strong enough to fully deprotonate the alcohol, resulting in a low concentration of the nucleophilic alkoxide. Use a stronger base like sodium hydride (NaH) in an anhydrous solvent such as THF or DMF.[1][2]
E2 Elimination The alkoxide can act as a base and promote the elimination of HBr from this compound, especially at higher temperatures. Use a less sterically hindered base and maintain a lower reaction temperature for a longer duration to favor the SN2 pathway.[1][2]
Poor Solubility The sodium salt of this compound may have poor solubility in the organic solvent. The use of a phase-transfer catalyst (PTC) like tetrabutylammonium (B224687) bromide (TBAB) can help shuttle the carboxylate into the organic phase.
Suboptimal Solvent The choice of solvent can significantly impact the reaction rate. Polar aprotic solvents like DMF or acetonitrile (B52724) generally promote SN2 reactions.[3]

Experimental Protocol: General Procedure for Williamson Ether Synthesis of 5-Alkoxyhexanoic Acid

  • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the alcohol (1.0 equiv.) in an anhydrous solvent (e.g., THF or DMF).

  • Add a strong base (e.g., NaH, 1.1 equiv.) portion-wise at 0 °C and stir the mixture for 30 minutes.

  • Add this compound (1.2 equiv.) to the reaction mixture.

  • If using a phase-transfer catalyst, add it at this stage (typically 1-5 mol%).

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The reaction can be gently heated if necessary, but monitor for elimination side products.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Suzuki-Miyaura Cross-Coupling

Q4: My Suzuki-Miyaura coupling reaction of this compound is not working. What are the common failure points?

Failures in Suzuki-Miyaura coupling can often be attributed to catalyst inactivity, improper reaction setup, or interfering side reactions.

Troubleshooting Decision Tree for Suzuki-Miyaura Coupling

start Low or No Product catalyst Is the catalyst active? start->catalyst degassing Was the reaction properly degassed? catalyst->degassing Yes catalyst_sol Solution: Use a fresh catalyst or a pre-catalyst. catalyst->catalyst_sol No base Is the base appropriate? degassing->base Yes degassing_sol Solution: Ensure thorough degassing of solvents and reagents. degassing->degassing_sol No solvent Is the solvent system suitable? base->solvent Yes base_sol Solution: Screen different bases (e.g., K2CO3, Cs2CO3, K3PO4). base->base_sol No side_reactions Are there side products? solvent->side_reactions Yes solvent_sol Solution: Try a different solvent or a co-solvent system (e.g., dioxane/water). solvent->solvent_sol No side_reactions_sol Solution: Identify and address side reactions (see Q5).

Caption: Troubleshooting logic for Suzuki-Miyaura coupling failures.

Q5: I am observing significant side products in my Suzuki-Miyaura coupling. What are they and how can I minimize them?

Common side products include homocoupling of the boronic acid and dehalogenation of the this compound.[4]

Side Product Cause Prevention Strategy
Homocoupling of Boronic Acid Often caused by the presence of oxygen, which can promote the oxidative coupling of the boronic acid.Thoroughly degas all solvents and reagents. Use a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[4]
Dehalogenation The bromo group is replaced by a hydrogen atom. This can be caused by certain amine bases or protic solvents acting as hydride sources.Switch to an inorganic base like K₂CO₃ or K₃PO₄ and use a non-protic solvent.[4]

Comparative Performance of Palladium Catalysts for Suzuki Coupling

The following data is for the Suzuki coupling of 5-bromonicotinic acid with phenylboronic acid and serves as a reference for catalyst selection.[5]

CatalystReaction Time (hours)Yield (%)
Pd(PPh₃)₄1295
Pd(dppf)Cl₂292
Pd(OAc)₂ / SPhos488

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling of 5-Arylhexanoic Acid

  • To a reaction vessel, add this compound (1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K₂CO₃, 3.0 equiv.).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%).

  • Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add a degassed solvent system (e.g., 1,4-dioxane/water).

  • Heat the reaction mixture to 80-100 °C and stir for 2-12 hours.

  • Monitor the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Add water to the reaction mixture and acidify with 1M HCl to precipitate the product.

  • Isolate the product by filtration, followed by washing and drying. Further purification can be achieved by column chromatography.

Esterification

Q6: My Fischer esterification of this compound is giving low yields. What are the common issues?

Low yields in Fischer esterification are typically due to the reversible nature of the reaction and incomplete conversion.[6]

Possible Cause Troubleshooting Solution
Equilibrium Limitation The reaction has reached equilibrium, but it does not favor the product.
Insufficient Catalyst The concentration of the acid catalyst is too low.
Hydrolysis of Product The ester product is being hydrolyzed back to the carboxylic acid by the water generated.

Experimental Protocol: General Procedure for Fischer Esterification of this compound

  • In a round-bottom flask equipped with a reflux condenser (and a Dean-Stark trap if applicable), combine this compound (1.0 equiv.), the alcohol (a large excess, e.g., 10 equiv. or as solvent), and a catalytic amount of a strong acid (e.g., concentrated H₂SO₄, 1-5 mol%).

  • Heat the mixture to reflux and stir for several hours.

  • Monitor the reaction's progress by TLC, tracking the disappearance of the starting carboxylic acid.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Remove the excess alcohol under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate (B1210297) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude ester.

  • Purify the product by column chromatography or distillation.

Phase Transfer Catalysis (PTC)

Q7: When should I consider using a phase transfer catalyst for reactions with this compound?

A phase transfer catalyst (PTC) is beneficial when reacting this compound (or its carboxylate salt) with a water-soluble inorganic salt in a biphasic system (e.g., water and an organic solvent).[7] The PTC facilitates the transfer of the inorganic anion into the organic phase where the reaction occurs.[7] This is particularly useful for nucleophilic substitution reactions at the bromine-bearing carbon.

Q8: Should I use a quaternary ammonium or a phosphonium (B103445) salt as the phase transfer catalyst?

Both are effective, but phosphonium salts generally exhibit higher thermal and chemical stability.[8][9] Quaternary ammonium salts can undergo Hofmann elimination at elevated temperatures in the presence of a base, which is not a degradation pathway for phosphonium salts.[8][9]

Comparative Performance of PTCs in Nucleophilic Substitution

The following data is for the alkylation of sodium benzoate (B1203000) with butyl bromide and serves as a reference for catalyst selection.[8]

CatalystYield of Butyl Benzoate (%)
Tetra Phenyl Phosphonium Bromide (TPPB)98
Tri Capryryl methyl Ammonium Chloride (Aliquat 336)92
Tetra Butyl Ammonium Bromide (TBAB)91

Experimental Workflow for a PTC Reaction

start Combine this compound, inorganic salt, and PTC in a biphasic solvent system. heat Heat and stir the mixture vigorously. start->heat monitor Monitor the reaction by TLC or GC. heat->monitor workup Separate the organic phase, wash, dry, and concentrate. monitor->workup purify Purify the product. workup->purify

Caption: General experimental workflow for a phase transfer catalyzed reaction.

References

Dealing with the acidity of 5-Bromohexanoic acid in sensitive reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromohexanoic acid, focusing on challenges related to its acidity in sensitive reactions.

Frequently Asked Questions (FAQs)

Q1: What is the acidity of this compound and why is it a concern?

This acidity can be a significant concern in reactions involving:

  • Acid-labile protecting groups: Groups like Boc, Trt, and Mmt can be prematurely cleaved under acidic conditions.[4][5]

  • pH-sensitive catalysts: Many organometallic and enzymatic catalysts have optimal pH ranges for activity and can be deactivated or destroyed by excess acid.[6][7]

  • Biological macromolecules: Peptides, proteins, and nucleic acids can undergo denaturation, hydrolysis, or other unwanted side reactions in acidic environments.[8][9]

  • Base-sensitive substrates or reagents: The acidic nature of this compound will neutralize basic reagents, requiring precise stoichiometric control.

Q2: My reaction is failing or giving low yields. Could the acidity of this compound be the cause?

Yes, unmitigated acidity is a common reason for the failure of sensitive reactions. Signs that acidity may be the issue include:

  • Unexpected deprotection: Analysis of your crude reaction mixture by TLC, LC-MS, or NMR shows the presence of byproducts resulting from the loss of acid-sensitive protecting groups.

  • Low conversion: If your reaction employs a pH-sensitive catalyst or substrate, the acidity may inhibit the reaction, leading to a low yield of the desired product.

  • Formation of complex mixtures: Uncontrolled pH can lead to a variety of side reactions, resulting in a complex and difficult-to-purify product mixture.

Below is a troubleshooting workflow to determine if acidity is the problem and how to address it.

G start Low Yield or Side Products Observed check_sensitivity Is the reaction known to be acid-sensitive (e.g., contains acid-labile groups, pH-sensitive catalysts)? start->check_sensitivity no_sensitivity Acidity is likely not the primary issue. Investigate other parameters (stoichiometry, temperature, solvent). check_sensitivity->no_sensitivity No   add_base Incorporate a non-nucleophilic base (e.g., DIPEA, 2,6-lutidine) into the reaction. check_sensitivity->add_base  Yes monitor Monitor reaction progress by TLC or LC-MS. add_base->monitor slow_addition Add this compound slowly (e.g., via syringe pump) to a solution containing the substrate and a base. slow_addition->monitor preform_salt Pre-form the salt of this compound with a non-nucleophilic base before adding it to the reaction mixture. preform_salt->monitor success Problem Resolved monitor->success Improved Yield failure Problem Persists: Re-evaluate base choice, stoichiometry, and other reaction conditions. monitor->failure No Improvement

Caption: Troubleshooting workflow for acid-related reaction issues.

Troubleshooting Guides

Problem 1: Premature removal of an acid-labile protecting group (e.g., Boc group).

Cause: The proton released from the carboxylic acid of this compound is sufficient to catalyze the cleavage of sensitive protecting groups, such as the tert-butoxycarbonyl (Boc) group, which is commonly used in peptide synthesis.[10]

G cluster_reaction Reaction Mixture reagents This compound (R-COOH) + Boc-Protected Amine (Boc-NHR') acid H+ deprotection Premature Cleavage acid->deprotection boc_amine Boc-NHR' boc_amine->deprotection products Desired Product (R-CO-NHR') + Deprotected Side Product (H2N-R') deprotection->products Unwanted Side Reaction

Caption: Acid-catalyzed cleavage of a Boc protecting group.

Solution: Neutralize the acid in situ using a sterically hindered, non-nucleophilic base.[11][12] These bases can accept a proton but are too bulky to act as nucleophiles and participate in unwanted side reactions.

Recommended Bases:

BaseClasspKa of Conjugate AcidKey FeaturesCommon Applications
N,N-Diisopropylethylamine (DIPEA)Amine10.75 (in water)Highly hindered, liquid, easy to handle.[11]Peptide coupling, neutralizing acid in situ.[10]
1,8-Diazabicycloundec-7-ene (DBU)Amidine13.5 (in water)[13]Very strong, non-nucleophilic, excellent for eliminations.[13]E2 eliminations, dehydrohalogenation.[13]
2,6-LutidinePyridine6.7 (in water)Moderately basic, less hindered than DIPEA but effective.Silylation reactions, protection of alcohols.
Proton Sponge™ (1,8-Bis(dimethylamino)naphthalene)Naphthalene12.1 (in water)Very strong, binds protons tightly due to chelation.[14]Reactions requiring stringent acid scavenging.

Problem 2: Deactivation of a pH-sensitive catalyst.

Cause: Many transition metal catalysts and enzymes have specific pH ranges for optimal activity. The introduction of an unbuffered acidic reagent like this compound can shift the reaction pH outside this range, leading to catalyst deactivation or decomposition.[6][7]

Solution:

  • Use a Non-Nucleophilic Base: Add 1.0 to 1.1 equivalents of a base like DIPEA or 2,6-lutidine to the reaction mixture along with the this compound to neutralize it as it's consumed.

  • Slow Addition: Add a solution of this compound slowly via a syringe pump. This keeps the instantaneous concentration of the acid low, allowing the reaction to proceed without a significant drop in pH.

  • Pre-form the Salt: In a separate flask, react this compound with a non-nucleophilic base (e.g., DIPEA) to form the corresponding ammonium (B1175870) carboxylate salt. This salt can then be added to the reaction mixture as a non-acidic reagent.

G acid This compound (R-COOH) salt Ammonium Carboxylate Salt (R-COO-  +HB+) acid->salt base Non-Nucleophilic Base (e.g., DIPEA) base->salt reaction Sensitive Reaction (Substrate + Catalyst) salt->reaction Add to reaction product Desired Product reaction->product

Caption: Strategy of pre-forming a salt to avoid acidity.

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling with an Acid-Sensitive Substrate using a Non-Nucleophilic Base

This protocol describes the coupling of this compound to an amine bearing an acid-labile protecting group (e.g., Boc-amino acid ester) using a standard peptide coupling reagent like HATU and a non-nucleophilic base (DIPEA).

Materials:

  • This compound (1.0 eq)

  • Boc-protected amine (1.0 eq)

  • HATU (1.05 eq)

  • N,N-Diisopropylethylamine (DIPEA) (2.5 eq)[11]

  • Anhydrous DMF

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Boc-protected amine in anhydrous DMF.

  • Add this compound to the solution.

  • Add HATU to the mixture.

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add DIPEA to the reaction mixture dropwise over 5 minutes. Note: One equivalent of DIPEA is for neutralizing the this compound, while additional base is required for the coupling agent activation cycle.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC or LC-MS analysis indicates the consumption of the starting amine.

  • Upon completion, dilute the reaction mixture with ethyl acetate (B1210297) and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

References

Removal of unreacted 5-Bromohexanoic acid from a reaction mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers and drug development professionals on the removal of unreacted 5-bromohexanoic acid from a reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for removing unreacted this compound from my reaction mixture?

A1: The most common and effective method is a liquid-liquid extraction using a mild aqueous base.[1][2] this compound, like other carboxylic acids, will react with a base such as sodium bicarbonate or sodium carbonate to form its corresponding carboxylate salt.[3] This salt is highly soluble in the aqueous phase and can be easily separated from your desired product, which is presumably less polar and will remain in the organic phase.

Q2: Why is using a mild base like sodium bicarbonate recommended over a strong base like sodium hydroxide (B78521)?

A2: A mild base like sodium bicarbonate is selective for deprotonating the more acidic carboxylic acid in the presence of less acidic functional groups, such as phenols.[4] Using a strong base like sodium hydroxide could potentially react with other functional groups in your desired product or lead to unwanted side reactions.

Q3: What are the general physical properties of this compound that are relevant for its removal?

A3: this compound is expected to be moderately soluble in water and highly soluble in many organic solvents.[5][6] This dual solubility is due to the presence of both a polar carboxylic acid group and a nonpolar alkyl chain.[5] The key to its removal is to exploit the increased water solubility of its deprotonated (salt) form.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Incomplete removal of this compound Insufficient amount of aqueous base used.- Ensure a molar excess of the base is used relative to the amount of unreacted this compound. - Perform multiple extractions with fresh aqueous base solution.[2]
Inefficient mixing of the organic and aqueous layers.- Gently shake the separatory funnel to ensure thorough mixing of the two phases.[4] Be sure to vent the funnel frequently to release any pressure buildup, especially when using bicarbonate which generates CO2 gas.[2]
Emulsion formation between the organic and aqueous layers The two layers have similar densities, or surfactants are present.- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength and density of the aqueous layer. - Allow the mixture to stand for a longer period. - If the emulsion persists, you can try filtering the mixture through a pad of Celite.
Precipitation of a solid at the interface The carboxylate salt of this compound may have limited solubility in the mixed solvent system.- Add more water to the separatory funnel to dissolve the precipitate. - If the product is also precipitating, add more of the organic solvent.
Product is being extracted into the aqueous layer The product may have acidic functional groups that are also reacting with the base.- Use a milder base (e.g., switch from sodium hydroxide to sodium bicarbonate). - Carefully control the pH of the aqueous layer.

Experimental Protocol: Removal of this compound via Acid-Base Extraction

This protocol outlines the standard procedure for removing unreacted this compound from a reaction mixture dissolved in an organic solvent.

Materials:

  • Reaction mixture in a suitable organic solvent (e.g., ethyl acetate, dichloromethane)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Brine (saturated aqueous NaCl)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Erlenmeyer flasks

  • Rotary evaporator

Procedure:

  • Transfer to Separatory Funnel: Transfer the organic reaction mixture to a separatory funnel of appropriate size.

  • First Aqueous Wash: Add an equal volume of saturated aqueous sodium bicarbonate solution to the separatory funnel.

  • Mixing and Extraction: Stopper the funnel and gently invert it several times to mix the layers. Caution: Periodically open the stopcock to vent the pressure buildup from the carbon dioxide gas that is generated.[2][4]

  • Separation: Allow the layers to fully separate. The denser layer (usually the aqueous layer, but this depends on the organic solvent) will be at the bottom.

  • Draining the Aqueous Layer: Drain the lower aqueous layer into a separate Erlenmeyer flask.

  • Repeat Extraction: Repeat steps 2-5 two more times with fresh portions of saturated aqueous sodium bicarbonate solution to ensure complete removal of the this compound.

  • Water Wash: Wash the organic layer with an equal volume of deionized water to remove any remaining sodium bicarbonate. Drain the aqueous layer.

  • Brine Wash: Wash the organic layer with an equal volume of brine. This helps to break up any emulsions and remove residual water from the organic layer. Drain the aqueous layer.

  • Drying the Organic Layer: Transfer the organic layer to a clean Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate or sodium sulfate to remove any trace amounts of water.

  • Filtration: Filter the organic layer to remove the drying agent.

  • Solvent Removal: Remove the organic solvent using a rotary evaporator to yield the purified product.

Workflow for Removal of Unreacted this compound

Removal_Workflow start Reaction Mixture (Product + unreacted This compound in Organic Solvent) sep_funnel Transfer to Separatory Funnel start->sep_funnel add_bicarb Add Saturated aq. NaHCO3 Solution sep_funnel->add_bicarb shake_vent Shake Gently & Vent Frequently add_bicarb->shake_vent separate_layers Allow Layers to Separate shake_vent->separate_layers drain_aqueous Drain Aqueous Layer (contains Bromohexanoate Salt) separate_layers->drain_aqueous is_acid_removed Is Acid Fully Removed? is_acid_removed->add_bicarb No (Repeat Extraction) wash_water Wash Organic Layer with Water is_acid_removed->wash_water Yes drain_aqueous->is_acid_removed wash_brine Wash Organic Layer with Brine wash_water->wash_brine dry_organic Dry Organic Layer (e.g., with MgSO4) wash_brine->dry_organic filter_concentrate Filter and Concentrate Organic Layer dry_organic->filter_concentrate end Purified Product filter_concentrate->end

Caption: Workflow for the removal of unreacted this compound.

References

Impact of solvent choice on 5-Bromohexanoic acid reaction kinetics

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Bromohexanoic acid. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation, with a focus on the impact of solvent choice on reaction kinetics.

Frequently Asked Questions (FAQs)

Q1: What are the primary reaction pathways for this compound?

A1: this compound has two main competing reaction pathways, largely dependent on the reaction conditions:

  • Intramolecular Cyclization (Lactonization): The carboxylate group can act as an internal nucleophile, attacking the carbon bearing the bromine atom to form a six-membered ring lactone (δ-hexanolactone). This is often the favored pathway, especially under conditions that promote the formation of the carboxylate anion.

  • Intermolecular Nucleophilic Substitution: An external nucleophile can attack the carbon-bromine bond, leading to substitution of the bromine atom. This reaction can proceed through either an S(_N)1 or S(_N)2 mechanism, depending on the solvent, nucleophile, and temperature.

Q2: How does solvent choice influence the rate of lactonization?

A2: Solvent polarity and proticity play a crucial role. Polar aprotic solvents, such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO), are generally preferred for promoting lactonization. These solvents can solvate the cation of the carboxylate salt, leaving the carboxylate anion "naked" and more nucleophilic, thus accelerating the intramolecular attack. In contrast, polar protic solvents, like water or alcohols, can form hydrogen bonds with the carboxylate, stabilizing it and reducing its nucleophilicity, which can slow down the rate of lactonization.

Q3: Which solvents favor intermolecular S(_N)1 and S(_N)2 reactions with this compound?

A3:

  • S(_N)1 Reactions: These are favored by polar protic solvents (e.g., water, ethanol, methanol). These solvents are effective at stabilizing both the carbocation intermediate and the leaving group (bromide ion) through solvation, which lowers the activation energy for the rate-determining step.[1][2]

  • S(_N)2 Reactions: These are best carried out in polar aprotic solvents (e.g., acetone, acetonitrile, DMF, DMSO). These solvents can dissolve the nucleophile but do not solvate the anionic nucleophile as strongly as protic solvents. This lack of strong solvation leaves the nucleophile more reactive and available to attack the electrophilic carbon.[3][4][5]

Q4: I am observing a mixture of lactone and intermolecular substitution product. How can I favor one over the other?

A4: To favor lactonization , use a non-nucleophilic base to form the carboxylate and run the reaction at high dilution in a polar aprotic solvent. High dilution favors intramolecular reactions over intermolecular ones.

To favor intermolecular substitution , use a strong, external nucleophile at a higher concentration. The choice of solvent will depend on whether you want to promote an S(_N)1 or S(_N)2 reaction.

Troubleshooting Guides

Problem: Low or no lactone formation.
Possible Cause Troubleshooting Step
Incorrect solvent choice. Switch to a polar aprotic solvent like DMF or DMSO to enhance the nucleophilicity of the carboxylate.
Incomplete deprotonation of the carboxylic acid. Ensure a suitable, non-nucleophilic base (e.g., potassium carbonate, sodium hydride) is used in stoichiometric amounts to generate the carboxylate anion.
Reaction concentration is too high, favoring intermolecular polymerization. Perform the reaction under high-dilution conditions (e.g., <0.01 M) to favor the intramolecular cyclization.
Low reaction temperature. Increase the reaction temperature to provide sufficient energy for the reaction to proceed. Monitor for potential side reactions at higher temperatures.
Problem: Slow intermolecular substitution reaction.
Possible Cause Troubleshooting Step
Poor nucleophile. Use a stronger, less sterically hindered nucleophile.
Inappropriate solvent for the desired mechanism. For S(_N)2, ensure you are using a polar aprotic solvent. For S(_N)1, a polar protic solvent is necessary.
Low solubility of reactants. Choose a solvent that effectively dissolves both the this compound and the nucleophile. Sonication may aid in dissolution.
Insufficient temperature. Gently heat the reaction mixture. The rate of substitution reactions is generally increased at higher temperatures.

Data Presentation

Table 1: Illustrative Relative Rates of Lactonization of a Bromoalkanoic Acid in Different Solvents.

Disclaimer: The following data is illustrative and based on general principles and data for similar compounds. Actual rates for this compound may vary.

SolventSolvent TypeRelative Rate Constant (krel)
Dimethylformamide (DMF)Polar Aprotic100
AcetonePolar Aprotic75
AcetonitrilePolar Aprotic60
EthanolPolar Protic10
WaterPolar Protic5

Table 2: General Solvent Effects on Intermolecular S(_N)1 and S(_N)2 Reactions.

Reaction TypeFavorable SolventsRationale
S(_N)1 Polar Protic (Water, Alcohols)Stabilizes the carbocation intermediate and the leaving group.[1][2]
S(_N)2 Polar Aprotic (Acetone, DMF, DMSO)Solvates the cation of the nucleophilic salt, leaving a more reactive "naked" anion.[3][4][5]

Experimental Protocols

Protocol: Monitoring the Kinetics of Lactonization of this compound

Objective: To determine the rate constant of the intramolecular cyclization of this compound in a given solvent.

Materials:

  • This compound

  • Anhydrous potassium carbonate (or another suitable non-nucleophilic base)

  • Anhydrous solvent (e.g., DMF)

  • Standard solution of a non-reactive internal standard (e.g., undecane)

  • Reaction vessel with a magnetic stirrer and a reflux condenser

  • Constant temperature bath

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Preparation: Accurately weigh a known amount of this compound and dissolve it in the chosen anhydrous solvent in the reaction vessel to a specific concentration (e.g., 0.01 M for high dilution).

  • Initiation: Add a stoichiometric equivalent of anhydrous potassium carbonate to the solution to initiate the reaction by forming the carboxylate. Start a timer immediately.

  • Sampling: At regular time intervals (e.g., every 15 minutes), withdraw a small aliquot (e.g., 0.1 mL) from the reaction mixture.

  • Quenching: Immediately quench the reaction in the aliquot by adding it to a vial containing a small amount of a dilute acid (e.g., HCl in ether) to neutralize the base and stop the reaction.

  • Analysis: Add a known amount of the internal standard to the quenched sample. Analyze the sample by GC or HPLC to determine the concentrations of the remaining this compound and the formed δ-hexanolactone.

  • Data Analysis: Plot the concentration of this compound versus time. The data can be fitted to a first-order rate equation to determine the rate constant (k).

Visualizations

Reaction_Pathways This compound This compound Lactone δ-Hexanolactone This compound->Lactone Intramolecular Cyclization (High Dilution, Polar Aprotic Solvent) Substitution Intermolecular Substitution Product This compound->Substitution Intermolecular Substitution (External Nucleophile, Higher Concentration)

Caption: Competing reaction pathways of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring cluster_analysis Analysis A Dissolve this compound in Anhydrous Solvent B Add Base to Initiate Lactonization A->B C Maintain Constant Temperature B->C D Withdraw Aliquots at Timed Intervals C->D E Quench Reaction D->E F Analyze by GC/HPLC E->F G Determine Rate Constant F->G

References

Technical Support Center: Long-Term Stability of Bioconjugates Formed with 5-Bromohexanoic Acid

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the long-term stability of bioconjugates formed using 5-bromohexanoic acid. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What type of bond is formed when using this compound for bioconjugation, and what is its expected stability?

A1: this compound is an alkyl halide that reacts with nucleophilic functional groups on biomolecules, such as the thiol group (-SH) of cysteine residues, to form a stable thioether bond. While thioether bonds are generally considered robust, their stability can be influenced by the specific chemical environment and physiological conditions.[1][2]

Q2: What are the primary degradation pathways for bioconjugates formed with this compound?

A2: The primary degradation pathway for thioether linkages, particularly in a biological context, is through thiol exchange with endogenous thiols like glutathione (B108866) or albumin.[1][3] This can lead to premature release of the conjugated payload. Additionally, if other functional groups like esters are present in the linker or payload, they may be susceptible to hydrolysis.[4][5]

Q3: How does pH affect the stability of these bioconjugates?

A3: The formation of the thioether bond is typically carried out at a pH between 7.0 and 8.5 to ensure the nucleophilicity of the thiol group. For long-term storage, maintaining a pH between 6.5 and 7.0 is recommended to minimize potential side reactions.[6]

Q4: What are the optimal storage conditions for maintaining the long-term stability of my this compound bioconjugate?

A4: To minimize degradation, bioconjugates should generally be stored at low temperatures, such as -20°C or -80°C.[7] It is also advisable to store them in small aliquots to avoid repeated freeze-thaw cycles. The storage buffer should be carefully chosen to maintain an optimal pH and may include cryoprotectants like glycerol (B35011).[8]

Q5: How does the choice of biomolecule affect the stability of the conjugate?

A5: The local chemical environment around the conjugation site on the biomolecule can influence the stability of the thioether bond. The accessibility of the reactive site can also impact the initial conjugation efficiency.[8]

Troubleshooting Guides

Problem Possible Cause Recommended Solution
Low Conjugation Yield Inappropriate reaction conditions (pH, temperature, time).Optimize reaction conditions. Ensure the pH is suitable for the nucleophile (e.g., 7.0-8.5 for thiols). Adjust temperature and reaction time based on literature for similar conjugations.[8]
Inaccessible reactive sites on the biomolecule.Consider alternative conjugation sites or protein engineering to improve accessibility.[8]
Premature Payload Release in Plasma Stability Assays Thioether bond instability leading to thiol exchange.Re-evaluate the linker chemistry. For applications requiring high in vivo stability, consider more stable linkages like amides or oximes.[2][3] Next-generation maleimides that form more stable thioether bonds could also be an alternative.[6][9]
Bioconjugate Aggregation Increased hydrophobicity after conjugation.Optimize the storage buffer with additives like glycerol or non-ionic detergents. Consider incorporating hydrophilic linkers, such as polyethylene (B3416737) glycol (PEG), to improve solubility.
Heterogeneity of the Final Product (e.g., multiple peaks in HPLC) Incomplete reaction or side reactions.Ensure the purification process effectively removes unreacted components. Characterize the different species to understand the source of heterogeneity.
Degradation during storage or analysis.Analyze storage buffer and conditions. Ensure the analytical method itself is not causing degradation.[6]

Quantitative Data on Linker Stability

Table 1: Comparative Stability of Common Bioconjugation Linkages

Linker TypeFormation ChemistryChemical StabilityIn Vivo Fate
Thioether (from Alkyl Halide) Nucleophilic substitution of a halide by a thiol.Generally stable, but can be susceptible to thiol exchange with endogenous thiols.[1][3]Can lead to premature payload release and exchange with other biomolecules, potentially causing off-target effects.[2]
Amide Acylation of an amine by an activated carboxylic acid.Highly stable due to resonance; hydrolysis requires harsh conditions or enzymatic catalysis.[2]Generally very stable in circulation, leading to a longer half-life of the bioconjugate.[2]
Oxime Reaction of an alkoxyamine with an aldehyde or ketone.Exhibits significantly greater hydrolytic stability under physiological conditions compared to thioether bonds.[3]Highly stable in circulation, making it suitable for applications requiring long-term stability.[3]
Triazole (from Click Chemistry) Azide-alkyne cycloaddition.Exceptionally stable and resistant to hydrolysis, oxidation, reduction, and enzymatic degradation.[10]The triazole ring itself is very stable in vivo.[10]

Experimental Protocols

Protocol 1: In Vitro Plasma Stability Assay

Objective: To determine the stability of the bioconjugate in plasma over time.

Methodology:

  • Preparation of Conjugate: Prepare the bioconjugate using this compound according to your standard protocol. Purify the conjugate to remove any unreacted components.

  • Incubation: Incubate the purified conjugate (e.g., at a final concentration of 1 mg/mL) in human or animal plasma at 37°C.[1][6]

  • Time Points: Collect aliquots of the incubation mixture at various time points (e.g., 0, 24, 48, 72 hours).[1]

  • Sample Processing: At each time point, process the samples to stop any further degradation and to prepare them for analysis. This may involve protein precipitation or other extraction methods.

  • Analysis: Analyze the samples using a suitable technique such as HPLC, LC-MS, or ELISA to quantify the amount of intact conjugate remaining.

  • Data Analysis: Calculate the percentage of intact conjugate at each time point relative to the amount at time zero to determine the stability profile.

Protocol 2: Thiol Exchange Stability Assay

Objective: To assess the susceptibility of the thioether bond to cleavage by competing thiols.

Methodology:

  • Preparation of Conjugate: Prepare and purify the bioconjugate as described in Protocol 1.

  • Incubation: Incubate the purified conjugate with a high concentration of a competing thiol, such as glutathione (GSH), at a physiologically relevant concentration (e.g., 1-10 mM) in a suitable buffer (e.g., PBS, pH 7.4) at 37°C.

  • Time Points: Collect aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).

  • Analysis: Analyze the samples by HPLC or LC-MS to monitor the decrease in the intact conjugate and the formation of the thiol-exchanged product.

  • Data Analysis: Calculate the rate of disappearance of the intact conjugate or the rate of formation of the thiol-exchanged product to determine the stability of the linkage.[1]

Visualizations

experimental_workflow Experimental Workflow for Stability Assessment cluster_prep Bioconjugate Preparation cluster_assays Stability Assays cluster_analysis Analysis prep Prepare and Purify Bioconjugate plasma_assay Incubate in Plasma at 37°C prep->plasma_assay thiol_assay Incubate with GSH at 37°C prep->thiol_assay sampling Collect Aliquots at Time Points plasma_assay->sampling thiol_assay->sampling analysis Analyze by HPLC/LC-MS sampling->analysis data Calculate % Intact Conjugate analysis->data

Caption: Workflow for assessing bioconjugate stability.

logical_relationship Logical Cascade of Thioether Bond Instability instability Thioether Bond Instability (Susceptible to Thiol Exchange) thiol_exchange Thiol Exchange with Endogenous Thiols (GSH) instability->thiol_exchange payload_release Premature Payload Release thiol_exchange->payload_release off_target Off-Target Effects payload_release->off_target reduced_efficacy Reduced Efficacy payload_release->reduced_efficacy

Caption: Logical cascade of thioether bond instability.

References

Technical Support Center: Preventing Hydrolysis of 5-Bromohexanoic Acid Esters

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides targeted guidance for preventing the unwanted hydrolysis of 5-bromohexanoic acid esters during experimental procedures. Below, you will find frequently asked questions, detailed troubleshooting guides, and preventative protocols to ensure the stability and integrity of your compounds.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is the primary cause of degradation for this compound esters during experiments?

The primary cause of degradation is the hydrolysis of the ester functional group. This reaction, which breaks the ester bond, is catalyzed by the presence of acidic or basic conditions and water, resulting in the formation of this compound and the corresponding alcohol.[1][2] While the carbon-bromine bond can also undergo hydrolysis (a nucleophilic substitution), the ester linkage is typically more susceptible under common reaction and work-up conditions.

Q2: What are the key factors that accelerate ester hydrolysis?

Three main factors accelerate the rate of ester hydrolysis:

  • pH: The reaction is significantly faster under both acidic (H+ catalyzed) and basic (OH- promoted) conditions compared to a neutral pH.[3][4]

  • Water: As a key reactant, the presence of water is essential for hydrolysis to occur. Even trace amounts in solvents or reagents can lead to significant degradation over time.[5]

  • Temperature: Higher temperatures provide the necessary activation energy for the reaction, increasing the rate of hydrolysis.[6][7]

Q3: How can I detect and quantify the hydrolysis of my ester?

Hydrolysis can be monitored by detecting the formation of the this compound byproduct. Common analytical techniques include:

  • High-Performance Liquid Chromatography (HPLC): This is a highly effective method for separating the ester from its carboxylic acid byproduct and quantifying the extent of hydrolysis.

  • Thin-Layer Chromatography (TLC): A quick method to qualitatively assess the presence of the more polar carboxylic acid, which will typically have a lower Rf value than the ester.

  • Spectroscopic Methods: Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy can show the appearance of a carboxylic acid proton signal, while Infrared (IR) spectroscopy can reveal the characteristic broad O-H stretch of the acid.

Q4: What are the ideal storage conditions for this compound esters?

To ensure long-term stability, this compound esters should be stored in a cool, dry environment. It is recommended to store them in tightly sealed containers, preferably under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with atmospheric moisture. Storing reagents at low temperatures (e.g., in a refrigerator or freezer) will further slow any potential degradation.

Section 2: Troubleshooting Guide

Problem: Significant formation of this compound is detected post-reaction or during work-up.

Potential CauseRecommended Solution
Reaction conditions are too acidic or basic. Maintain a neutral to slightly acidic pH (around 4-6) if the reaction chemistry allows. Avoid using strong acids or bases as reagents or catalysts unless absolutely necessary.[3]
Presence of water in the reaction mixture. Ensure all solvents and reagents are anhydrous. Use freshly distilled or commercially available dry solvents. Store solvents over molecular sieves to maintain dryness.[5]
Elevated reaction temperatures. If possible, conduct the reaction at a lower temperature (e.g., room temperature or 0 °C). High temperatures significantly accelerate hydrolysis.[6][7]
Prolonged reaction times. Monitor the reaction's progress closely using TLC or HPLC. Quench the reaction as soon as the starting material is consumed to minimize the ester's exposure to potentially hydrolytic conditions.
Inappropriate work-up procedure. During aqueous work-up, use neutral or slightly acidic (e.g., buffered) water. Minimize the contact time between the organic layer containing the ester and the aqueous phase. Avoid basic washes (e.g., sodium bicarbonate) if the ester is particularly sensitive, as this will promote saponification.[8]
Use of amine-containing buffers (e.g., Tris). Amine buffers contain nucleophilic primary amines that can compete with hydrolysis or react with the ester. Switch to a non-amine buffer system like Phosphate-Buffered Saline (PBS), HEPES, or borate (B1201080) buffers.[9]
Catalysis by metal ions. Trace metal impurities can catalyze hydrolysis. If suspected, consider using chelating agents like EDTA to sequester these ions.[5]

Section 3: Preventative Strategies & Experimental Protocols

Data Presentation: Factors Influencing Hydrolysis

The following table summarizes the key factors that contribute to ester hydrolysis and the primary strategies to mitigate them.

FactorImpact on Hydrolysis RateMitigation Strategy
High pH (Basic) Strong increaseBuffer reaction to pH 4-6; avoid strong bases.
Low pH (Acidic) Strong increaseBuffer reaction to pH 4-6; use non-aqueous acid sources if possible.
Water Concentration Direct relationshipUse anhydrous solvents and reagents; store under inert atmosphere.
Temperature Exponential increaseRun reactions at the lowest effective temperature; minimize heating time.
Steric Hindrance Inverse relationshipWhile not modifiable for a given molecule, esters with bulkier groups near the carbonyl are generally more stable.[10]
Experimental Protocols

Protocol 1: General Guidelines for Handling and Reactions

  • Reagent Preparation: Ensure all glassware is oven-dried before use. Use anhydrous grade solvents and reagents. If solvents are not from a freshly opened bottle, consider drying them over molecular sieves.

  • Reaction Setup: Assemble the reaction under an inert atmosphere (nitrogen or argon). This prevents atmospheric moisture from entering the reaction vessel.

  • pH Control: If the reaction is sensitive to pH, consider using a non-nucleophilic buffer system. If a base is required, opt for a hindered, non-nucleophilic base.

  • Temperature Management: Maintain the reaction at the lowest feasible temperature. Use an ice bath or cryocooler for reactions that can be run at or below room temperature.

  • Reaction Monitoring: Actively monitor the reaction's progress via TLC or LC-MS. Do not let the reaction run for an unnecessarily long time after completion.

  • Work-up: When quenching the reaction, use a pre-cooled, pH-neutral, or slightly acidic aqueous solution. Perform extractions quickly to minimize contact time between the organic and aqueous layers. Dry the final organic layer thoroughly with a drying agent (e.g., Na₂SO₄ or MgSO₄) before solvent evaporation.

Protocol 2: Monitoring Hydrolysis by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method to quantify the percentage of this compound ester that has hydrolyzed to this compound.

  • Sample Preparation:

    • Carefully withdraw a small aliquot (e.g., 10-20 µL) from the reaction mixture.

    • Quench the aliquot immediately in a known volume (e.g., 1 mL) of mobile phase or a suitable solvent to stop the reaction.

    • Filter the sample through a 0.22 µm syringe filter if particulates are present.

  • HPLC Conditions (Example):

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start with a high concentration of Mobile Phase A, and ramp up to a high concentration of Mobile Phase B over 10-15 minutes to elute the less polar ester.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector at a wavelength where both the ester and acid show some absorbance (e.g., 210-220 nm).

    • Injection Volume: 5-10 µL.

  • Analysis:

    • The more polar this compound will elute earlier than the this compound ester.

    • Calculate the relative percentage of each component by integrating the peak areas. Note: For accurate quantification, calibration curves with pure standards of both the ester and the acid are required.

Section 4: Visual Guides

The following diagrams illustrate the key chemical pathways and logical workflows associated with preventing the hydrolysis of this compound esters.

G cluster_reactants Reactants Ester This compound Ester (R-COOR') Products This compound (R-COOH) + Alcohol (R'-OH) Ester->Products Hydrolysis Water Water (H2O) Water->Products Catalyst Acid (H+) or Base (OH-) Temperature Catalyst->Products  Accelerates

Caption: The chemical pathway of ester hydrolysis.

G start Hydrolysis Detected? check_ph Check Reaction/Workup pH start->check_ph Yes adjust_ph Adjust to pH 4-6 Use non-nucleophilic bases check_ph->adjust_ph pH is Acidic/Basic check_water Anhydrous Conditions? check_ph->check_water pH is Neutral adjust_ph->check_water dry_reagents Use Anhydrous Solvents/Reagents Store over Molecular Sieves check_water->dry_reagents No check_temp Check Reaction Temperature check_water->check_temp Yes dry_reagents->check_temp lower_temp Reduce Temperature Minimize Reaction Time check_temp->lower_temp Elevated end Problem Resolved check_temp->end Ambient/Low lower_temp->end

Caption: A logical workflow for troubleshooting ester hydrolysis.

G hydrolysis Ester Hydrolysis cause_water Presence of Water cause_water->hydrolysis cause_ph Acidic/Basic pH cause_ph->hydrolysis cause_temp High Temperature cause_temp->hydrolysis prev_anhydrous Use Anhydrous Conditions prev_anhydrous->cause_water Mitigates prev_ph Control pH (4-6) prev_ph->cause_ph Mitigates prev_temp Lower Reaction Temperature prev_temp->cause_temp Mitigates prev_time Minimize Reaction Time prev_time->cause_temp Mitigates

Caption: Relationship between hydrolysis causes and prevention strategies.

References

Validation & Comparative

A Comparative Analysis of 5-Bromohexanoic Acid and 6-Bromohexanoic Acid as Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The selection of a linker molecule is a critical decision in the design of complex bioconjugates, influencing the stability, efficacy, and overall performance of the final product. This guide provides a detailed comparison of two isomeric bromoalkanoic acids, 5-bromohexanoic acid and 6-bromohexanoic acid, which are frequently employed as heterobifunctional linkers. The analysis is based on fundamental chemical principles and available data to aid researchers in selecting the optimal linker for their specific application, such as in the development of Antibody-Drug Conjugates (ADCs) or Proteolysis Targeting Chimeras (PROTACs).

Introduction to this compound and 6-Bromohexanoic Acid

Both this compound and 6-bromohexanoic acid are bifunctional molecules that possess a carboxylic acid and a bromine atom. The carboxylic acid allows for straightforward coupling to amine groups on biomolecules (e.g., lysine (B10760008) residues in proteins) via amide bond formation. The bromine atom serves as a reactive handle for nucleophilic substitution, typically with a thiol group (e.g., from a cysteine residue or a payload molecule), to form a stable thioether bond. The primary distinction between these two linkers is the position of the bromine atom on the hexanoic acid backbone, which has significant implications for their reactivity and steric profile.

Physicochemical Properties

A summary of the key physicochemical properties of this compound and 6-bromohexanoic acid is presented in Table 1. While both molecules share the same molecular formula and weight, their structural differences lead to variations in their physical properties.

PropertyThis compound6-Bromohexanoic Acid
CAS Number 29512-95-6[1]4224-70-8[2]
Molecular Formula C₆H₁₁BrO₂[1]C₆H₁₁BrO₂[2]
Molecular Weight 195.05 g/mol [1]195.05 g/mol [2]
Appearance Data not readily availableWhite to off-white crystalline solid
Melting Point Data not readily available32-34 °C
Boiling Point Data not readily available165-170 °C at 20 mmHg
Structure Secondary alkyl bromidePrimary alkyl bromide

Comparative Performance Analysis as Linkers

The key difference in the performance of these two linkers stems from the classification of their alkyl bromide groups. 6-Bromohexanoic acid is a primary alkyl bromide, whereas this compound is a secondary alkyl bromide. This structural variance directly impacts their reactivity in nucleophilic substitution reactions, which are central to their function as linkers.

FeatureThis compound (Secondary Bromide)6-Bromohexanoic Acid (Primary Bromide)Rationale
Reactivity LowerHigherPrimary alkyl halides are more reactive in SN2 reactions than secondary alkyl halides due to reduced steric hindrance at the reaction center.[3][4][5]
Steric Hindrance HigherLowerThe bromine atom in the 5-position is adjacent to a methyl group and the alkyl chain, creating more steric bulk around the electrophilic carbon compared to the terminal bromine in the 6-position.
Reaction Conditions May require more forcing conditions (e.g., higher temperature, longer reaction time) for nucleophilic substitution.Milder reaction conditions are typically sufficient for nucleophilic substitution.The higher reactivity of the primary bromide allows for more favorable reaction kinetics.
Potential Applications Suitable for applications where lower reactivity is desired to control side reactions or when a specific stereocenter is needed.Ideal for general bioconjugation applications requiring efficient and rapid coupling to nucleophiles like thiols. Widely used in the synthesis of PROTACs and ADCs.[6]The choice depends on the desired reaction kinetics and the specific requirements of the conjugate.
Flexibility of Conjugate The branching at the 5-position may introduce a slight kink in the linker, potentially affecting the conformation of the final conjugate.The linear nature of the linker provides greater flexibility and distance between the conjugated molecules.The straight chain of 6-bromohexanoic acid may be advantageous in allowing the conjugated payload to adopt an optimal orientation for its biological function.

Experimental Protocols

Below are representative protocols for the synthesis of each linker and a general procedure for their use in a two-step bioconjugation to a protein.

Synthesis of 6-Bromohexanoic Acid

A common method for the synthesis of 6-bromohexanoic acid is the ring-opening of ε-caprolactone with hydrogen bromide.[7]

Materials:

  • ε-caprolactone

  • Dry hydrogen bromide gas

  • Anhydrous toluene (B28343)

  • Anhydrous n-hexane

Procedure:

  • In a three-necked flask equipped with a stirrer, thermometer, and gas inlet, dissolve ε-caprolactone (1 mol) in anhydrous toluene (200 mL).

  • Bubble dry hydrogen bromide gas (1.1-1.3 mol) through the solution while maintaining the temperature between 20-50°C.

  • After the addition of HBr is complete, stir the reaction mixture at the same temperature for 4-6 hours, monitoring the reaction by GC or TLC.

  • Remove the toluene under reduced pressure.

  • Add n-hexane to the residue and cool to 0-10°C to induce crystallization.

  • Filter the solid product, wash with cold n-hexane, and dry under vacuum to yield 6-bromohexanoic acid.[7]

Representative Synthesis of this compound

The synthesis of this compound can be achieved by the bromination of methyl 5-oxohexanoate (B1238966) followed by hydrolysis.

Materials:

Procedure: Step 1: Reduction of the ketone

  • Dissolve methyl 5-oxohexanoate in methanol and cool to 0°C.

  • Add sodium borohydride portion-wise and stir until the reaction is complete (monitored by TLC).

  • Quench the reaction with water and extract the product with DCM. Dry the organic layer and concentrate to yield methyl 5-hydroxyhexanoate (B1262163).

Step 2: Bromination of the alcohol (Appel reaction)

  • Dissolve methyl 5-hydroxyhexanoate and carbon tetrabromide in DCM.

  • Cool the mixture to 0°C and add triphenylphosphine portion-wise.

  • Allow the reaction to warm to room temperature and stir until completion.

  • Purify the crude product by column chromatography to obtain methyl 5-bromohexanoate.

Step 3: Hydrolysis of the ester

  • Dissolve methyl 5-bromohexanoate in a mixture of THF and water.

  • Add lithium hydroxide and stir at room temperature until the ester is fully hydrolyzed.

  • Acidify the reaction mixture with dilute HCl and extract the product with ethyl acetate.

  • Dry the organic layer and concentrate to yield this compound.

General Protocol for Two-Step Protein Conjugation

This protocol describes the conjugation of a payload containing a thiol group to a protein using either 5- or 6-bromohexanoic acid as a linker.

Step 1: Amide Bond Formation (Protein Modification)

  • Dissolve the bromohexanoic acid (5- or 6-isomer) in an anhydrous organic solvent like DMF.

  • Activate the carboxylic acid by adding a 1.2-fold molar excess of a coupling agent (e.g., HBTU) and a base (e.g., DIPEA). Stir for 15 minutes at room temperature.

  • Add the activated linker solution to a solution of the protein in a suitable buffer (e.g., PBS, pH 7.4-8.0). A 10-20 fold molar excess of the linker over the protein is a common starting point.

  • Incubate the reaction for 2-4 hours at room temperature or overnight at 4°C.

  • Remove the excess linker and byproducts by dialysis or size-exclusion chromatography.

Step 2: Thioether Bond Formation (Payload Conjugation)

  • Dissolve the thiol-containing payload in a suitable solvent (e.g., DMF or DMSO).

  • Add the payload solution to the bromo-functionalized protein from Step 1. A 5-10 fold molar excess of the payload is typically used.

  • Adjust the pH of the reaction mixture to 7.5-8.5 with a non-nucleophilic base if necessary.

  • Incubate the reaction for 4-12 hours at room temperature. Note: The reaction with the this compound-modified protein may require a longer incubation time or slightly elevated temperature compared to the 6-bromohexanoic acid counterpart.

  • Purify the final protein-linker-payload conjugate using size-exclusion chromatography or other appropriate purification methods.

Visualizations

Experimental Workflow for Protein Conjugation

G cluster_0 Step 1: Protein Activation cluster_1 Step 2: Amide Coupling cluster_2 Step 3: Payload Conjugation Linker 5- or 6-Bromohexanoic Acid Coupling EDC/NHS or HBTU/DIPEA Linker->Coupling ActivatedLinker Activated NHS-ester Coupling->ActivatedLinker Protein Protein (-NH2) ActivatedLinker->Protein BromoProtein Bromo-functionalized Protein Protein->BromoProtein Amide Bond Formation Payload Thiol-Payload (-SH) BromoProtein->Payload FinalConjugate Final Conjugate Payload->FinalConjugate Thioether Bond Formation (SN2)

Caption: A generalized workflow for the two-step conjugation of a payload to a protein.

Structural Comparison of Final Conjugates

G cluster_0 Conjugate with 6-Bromohexanoic Acid Linker cluster_1 Conjugate with this compound Linker P1 Protein L1 -(NH)-C(=O)-(CH2)5-S-Payload P2 Protein L2 -(NH)-C(=O)-(CH2)3-CH(CH3)-S-Payload

Caption: Comparison of the resulting structures of protein-payload conjugates.

Conclusion

Both this compound and 6-bromohexanoic acid are valuable heterobifunctional linkers for bioconjugation. The choice between them should be guided by the specific requirements of the application. For most applications where high reactivity and straightforward conjugation are desired, 6-bromohexanoic acid is the superior choice due to its nature as a primary alkyl bromide, which results in faster and more efficient nucleophilic substitution reactions under milder conditions. In contrast, This compound may be considered in specialized scenarios where its lower reactivity could be advantageous for achieving greater selectivity in the presence of multiple nucleophiles or where its specific stereochemistry is a design element. Researchers should carefully consider these differences in reactivity and steric hindrance when designing their conjugation strategies.

References

The Reactivity of 5-Bromohexanoic Acid in Context: A Comparative Guide to Bromoalkanoic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate reactivity of bifunctional molecules is paramount for designing novel synthetic pathways and constructing complex molecular architectures. This guide provides an objective comparison of the reactivity of 5-bromohexanoic acid with other bromoalkanoic acids, supported by experimental data, detailed protocols, and mechanistic diagrams.

The intramolecular cyclization of bromoalkanoic acids to form lactones is a classic example of an intramolecular nucleophilic substitution (SN2) reaction. The rate of this reaction is profoundly influenced by the length of the carbon chain separating the bromine atom and the carboxyl group, which dictates the ring size of the resulting lactone. This guide focuses on the kinetics of lactonization, a direct measure of the reactivity of these compounds.

Comparative Analysis of Lactonization Rates

The reactivity of ω-bromoalkanoic acids in intramolecular cyclization is highly dependent on the forming ring size. The table below summarizes the rate constants for the lactonization of a series of ω-bromoalkanoate anions, providing a clear comparison of their relative reactivities. The data is sourced from a comprehensive study on ring-closure reactions.

Bromoalkanoic AcidNumber of Carbon AtomsResulting Lactone Ring SizeRate Constant (k) at 50°C in 99% aq. DMSO (s⁻¹)Relative Rate
3-Bromopropanoic acid34 (β-propiolactone)1.1 x 10⁻¹1.00
4-Bromobutanoic acid45 (γ-butyrolactone)2.9 x 10⁻²0.26
This compound 6 7 (ε-heptanolactone) 1.2 x 10⁻⁶ 1.1 x 10⁻⁵
6-Bromoheptanoic acid78 (ζ-octanolactone)1.5 x 10⁻⁷1.4 x 10⁻⁶
10-Bromodecanoic acid10111.4 x 10⁻⁸1.3 x 10⁻⁷
11-Bromoundecanoic acid11121.1 x 10⁻⁸1.0 x 10⁻⁷
12-Bromododecanoic acid12131.8 x 10⁻⁸1.6 x 10⁻⁷

Data adapted from Galli, C.; Illuminati, G.; Mandolini, L.; Tamborra, P. J. Am. Chem. Soc. 1977, 99 (8), 2591–2597.

The data clearly indicates that the formation of 4- and 5-membered rings is exceptionally fast. The reactivity then drops significantly for the formation of 7- and 8-membered rings. This trend is a reflection of the interplay between enthalpic and entropic factors governing the formation of the cyclic transition state.

Experimental Protocols

The following protocols provide a general framework for the synthesis of bromoalkanoic acids and the kinetic analysis of their lactonization.

Synthesis of ω-Bromoalkanoic Acids from Lactones

A general and effective method for the preparation of ω-bromoalkanoic acids is the ring-opening of the corresponding lactones with hydrogen bromide.

Materials:

  • Lactone (e.g., γ-butyrolactone, δ-valerolactone, ε-caprolactone)

  • 48% aqueous hydrobromic acid

  • Concentrated sulfuric acid (catalyst)

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • Under an inert atmosphere (Argon or Nitrogen), add the lactone to a round-bottom flask.

  • Carefully and slowly add 48% aqueous hydrobromic acid and a catalytic amount of concentrated sulfuric acid.

  • The reaction mixture is stirred and refluxed for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After cooling to room temperature, the mixture is diluted with water and extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

  • The crude bromoalkanoic acid can be purified by silica (B1680970) gel chromatography or distillation.

Kinetic Measurement of Lactonization

The rate of lactonization can be determined by monitoring the disappearance of the bromoalkanoate anion or the appearance of the lactone over time. A common method involves titration or spectroscopic analysis. The following is a generalized protocol based on the work of Galli et al.

Materials:

  • ω-Bromoalkanoic acid

  • A suitable non-nucleophilic base (e.g., potassium tert-butoxide, sodium hydride)

  • Anhydrous solvent (e.g., Dimethyl sulfoxide (B87167) - DMSO)

  • Quenching solution (e.g., acidic solution)

  • Titrating agent (e.g., standard silver nitrate (B79036) solution for bromide ion analysis)

  • Indicator for titration

Procedure:

  • A solution of the ω-bromoalkanoic acid in the anhydrous solvent is prepared in a thermostated reaction vessel under an inert atmosphere.

  • The reaction is initiated by adding a solution of the non-nucleophilic base in the same solvent.

  • Aliquots of the reaction mixture are withdrawn at specific time intervals.

  • Each aliquot is immediately quenched by adding it to a solution that stops the reaction (e.g., a cold acidic solution).

  • The concentration of the remaining bromide ion in each quenched aliquot is determined by potentiometric titration with a standard silver nitrate solution.

  • The first-order rate constant (k) is then calculated from the plot of the natural logarithm of the bromide ion concentration versus time.

Reaction Mechanism and Visualization

The lactonization of ω-bromoalkanoic acids proceeds via an intramolecular SN2 mechanism. The carboxylate anion, formed by deprotonation of the carboxylic acid, acts as an internal nucleophile, attacking the carbon atom bearing the bromine atom and displacing the bromide ion. This is an example of neighboring group participation, which can significantly enhance the reaction rate, especially for the formation of sterically and electronically favored ring sizes.

Lactonization_Mechanism cluster_0 Deprotonation cluster_1 Intramolecular SN2 Cyclization Bromoalkanoic_Acid ω-Bromoalkanoic Acid (R-Br) Bromoalkanoate ω-Bromoalkanoate Anion (R-COO⁻) Bromoalkanoic_Acid->Bromoalkanoate + Base Base Base Conjugate_Acid Conjugate Acid (HB⁺) Transition_State Cyclic Transition State Bromoalkanoate->Transition_State Rate-determining step Lactone Lactone Transition_State->Lactone Bromide_Ion Bromide Ion (Br⁻) Transition_State->Bromide_Ion + Br⁻ Kinetic_Workflow Start Start: Prepare Bromoalkanoic Acid Solution Initiate Initiate Reaction with Base Start->Initiate Sample Withdraw Aliquots at Timed Intervals Initiate->Sample Quench Quench Reaction in Aliquots Sample->Quench Analyze Analyze Bromide Ion Concentration (e.g., Titration) Quench->Analyze Plot Plot ln[Br⁻] vs. Time Analyze->Plot Calculate Calculate Rate Constant (k) from Slope Plot->Calculate End End: Determine Reactivity Calculate->End

Alternative linkers to 5-Bromohexanoic acid in PROTAC design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of Proteolysis Targeting Chimeras (PROTACs) has ushered in a new era of targeted protein degradation. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to eliminate proteins implicated in disease. A critical component of any PROTAC is the linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand. The chemical nature and length of this linker are paramount, profoundly influencing the efficacy, selectivity, and pharmacokinetic properties of the resulting degrader.

While simple alkyl chains, often derived from precursors like 5-bromohexanoic acid, have been foundational in PROTAC development, the field is increasingly exploring a diverse array of alternative linkers to overcome limitations and enhance therapeutic potential. This guide provides an objective comparison of the performance of these alternative linkers, supported by experimental data, to aid researchers in the rational design of next-generation protein degraders.

The Evolving Role of the PROTAC Linker

The linker in a PROTAC is not merely a passive tether but an active modulator of the molecule's function. It critically influences the formation and stability of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] The linker's length, rigidity, and chemical composition dictate the spatial orientation of the bound proteins, impacting the efficiency of ubiquitin transfer and subsequent proteasomal degradation of the target. Furthermore, the linker's physicochemical properties significantly affect the PROTAC's solubility, cell permeability, and in vivo pharmacokinetics.[1]

Comparative Analysis of Alternative Linkers

The efficacy of a PROTAC is primarily evaluated by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following sections compare common alternative linker types to the foundational alkyl linkers.

Flexible Linkers: Polyethylene Glycol (PEG) Chains

Polyethylene glycol (PEG) linkers are the most common alternative to simple alkyl chains. Their repeating ethylene (B1197577) glycol units impart hydrophilicity, which can significantly improve the solubility of often lipophilic PROTAC molecules.[2] This enhanced solubility can be advantageous for both in vitro handling and in vivo bioavailability.

Key Characteristics:

  • Improved Solubility: The hydrophilic nature of the PEG backbone enhances the aqueous solubility of PROTACs.[2]

  • Enhanced Permeability: In some cases, PEG linkers can improve cell permeability by adopting folded conformations that shield polar groups.[3]

  • Flexibility: The conformational flexibility of PEG chains can be beneficial for achieving a productive ternary complex geometry.[3]

  • Potential for Reduced Metabolic Stability: The ether linkages in PEG chains can be sites of metabolic cleavage, potentially reducing the in vivo half-life of the PROTAC.[2]

Comparative Performance Data:

The following table summarizes data from a comparative study of BRD4-targeting PROTACs, illustrating the impact of replacing an alkyl linker with PEG linkers of varying lengths.

PROTACLinker CompositionDC50 (nM)Dmax (%)Cell LineReference
BRD4-PROTAC 1C8 Alkyl Chain8.3>90%Various[4]
BRD4-PROTAC 2C12 Alkyl Chain62>90%Various[4]
BRD4-PROTAC 3PEG3<1>95%Various[4]
BRD4-PROTAC 4PEG551>90%Various[4]

Note: Data is compiled from the literature for illustrative purposes. Direct comparison should be made with caution as experimental conditions may vary.

Rigid Linkers: Constraining Conformational Freedom for Enhanced Potency

Rigid linkers incorporate cyclic structures such as piperazine, piperidine, or aromatic rings to reduce the conformational flexibility of the PROTAC.[5] This pre-organization can lower the entropic penalty of forming the ternary complex, potentially leading to higher potency and improved selectivity.[5]

Key Characteristics:

  • Conformational Rigidity: Reduces the number of rotatable bonds, which can lead to a more defined three-dimensional structure.

  • Improved Potency: By pre-organizing the PROTAC in a bioactive conformation, rigid linkers can enhance the stability of the ternary complex.

  • Enhanced Metabolic Stability: The cyclic structures are often less susceptible to metabolic degradation compared to linear chains.[5]

  • Synthetic Complexity: The synthesis of rigid linkers can be more challenging compared to flexible linkers.

Comparative Performance Data:

This table presents data on PROTACs targeting the Androgen Receptor (AR), comparing a flexible PEG linker with a more rigid phenyl-containing linker.

PROTACLinker TypeDegradation of AR in 22Rv1 cells (at 3 µM)Reference
Parent PROTAC (Flexible PEG)Flexible (PEG)Exhibited degradation[6]
PROTAC with Disubstituted PhenylRigid (Disubstituted Phenyl)No activity[6]

Note: This example highlights that while rigidity can be beneficial, an improperly designed rigid linker can also abrogate activity, underscoring the importance of empirical testing.

Signaling Pathways and Experimental Workflows

To understand and evaluate the efficacy of PROTACs with different linkers, it is essential to be familiar with the underlying biological pathways and the experimental workflows used for their characterization.

PROTAC_Mechanism PROTAC-Mediated Protein Degradation Pathway cluster_cell Cellular Environment PROTAC PROTAC Ternary_Complex POI-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds POI Target Protein (POI) POI->Ternary_Complex Binds E3 E3 Ubiquitin Ligase E3->Ternary_Complex Binds Ternary_Complex->PROTAC Recycled Ternary_Complex->E3 Recycled PolyUb_POI Poly-ubiquitinated POI Ternary_Complex->PolyUb_POI Ubiquitination Ubiquitin Ubiquitin Ubiquitin->Ternary_Complex Proteasome 26S Proteasome PolyUb_POI->Proteasome Recognition Degraded_Peptides Degraded Peptides Proteasome->Degraded_Peptides Degradation

Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.

Experimental_Workflow Experimental Workflow for PROTAC Linker Comparison Design PROTAC Design (Linker Variation) Synthesis Chemical Synthesis Design->Synthesis Biophysical Biophysical Assays (e.g., SPR, ITC) Synthesis->Biophysical Cellular Cellular Assays (Western Blot, Cell Viability) Synthesis->Cellular Data_Analysis Data Analysis (DC50, Dmax) Biophysical->Data_Analysis Cellular->Data_Analysis SAR Structure-Activity Relationship (SAR) Data_Analysis->SAR SAR->Design Iterate

Caption: A typical experimental workflow for the synthesis, characterization, and evaluation of PROTACs with different linker compositions.

Detailed Experimental Protocols

Accurate and reproducible experimental data are crucial for the development of effective PROTACs. The following are detailed methodologies for key experiments.

Protocol 1: Western Blot Analysis for Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.[7]

Materials:

  • Relevant cell line (e.g., MCF7 for ERα, MV4-11 for BRD4)

  • PROTACs of interest

  • Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF or nitrocellulose membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against the target protein

  • Primary antibody against a loading control (e.g., GAPDH, β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Cell Culture and Treatment: Plate cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them with lysis buffer.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Protein Transfer: Normalize protein amounts for each sample, run on an SDS-PAGE gel, and transfer to a membrane.

  • Immunoblotting: Block the membrane and then incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detection and Analysis: Detect the signal using a chemiluminescent substrate. Quantify band intensities using densitometry software and normalize to the loading control. Calculate DC50 and Dmax values from the dose-response curves.[7]

Protocol 2: In-Cell Target Ubiquitination Assay

This assay provides direct evidence of the PROTAC's mechanism of action by detecting the ubiquitination of the target protein.

Materials:

  • Cells treated with PROTAC and a proteasome inhibitor (e.g., MG132)

  • Lysis buffer

  • Primary antibody against the target protein for immunoprecipitation

  • Protein A/G magnetic beads

  • Wash buffer

  • Elution buffer

  • Primary antibody against ubiquitin for western blotting

Procedure:

  • Cell Treatment and Lysis: Treat cells with the PROTAC, with and without a proteasome inhibitor, then lyse the cells.

  • Immunoprecipitation (IP): Incubate the cell lysate with an antibody against the target protein. Add Protein A/G magnetic beads to pull down the antibody-protein complex.

  • Washing and Elution: Wash the beads to remove non-specific binders and then elute the protein from the beads.

  • Western Blot: Run the eluate on an SDS-PAGE gel and perform a western blot as described in Protocol 1.

  • Detection: Probe the membrane with an antibody against ubiquitin. A high-molecular-weight smear or ladder in the PROTAC-treated lanes indicates successful target ubiquitination.

Protocol 3: Ternary Complex Formation Analysis by Surface Plasmon Resonance (SPR)

SPR can be used to measure the kinetics and affinity of the interactions between the PROTAC, the target protein, and the E3 ligase.

Materials:

  • SPR instrument and sensor chips

  • Purified recombinant target protein and E3 ligase complex

  • PROTACs of interest

  • Running buffer

Procedure:

  • Immobilization: Immobilize the E3 ligase onto the sensor chip surface.

  • Binary Interaction Analysis: Inject a series of PROTAC concentrations over the chip to measure the binary binding affinity (KD) to the E3 ligase.

  • Ternary Complex Formation Assay: Prepare a series of solutions containing a fixed, saturating concentration of the PROTAC and varying concentrations of the target protein. Inject these solutions over the E3 ligase-immobilized surface.

  • Data Analysis: Analyze the sensorgrams to determine the kinetic parameters (kon, koff) and the affinity of the ternary complex formation. Cooperativity can be assessed by comparing the affinity of the target protein to the PROTAC-E3 ligase complex versus its affinity for the PROTAC alone.

Conclusion

The choice of linker is a critical determinant of PROTAC success. While flexible alkyl linkers derived from precursors like this compound are synthetically accessible and have proven effective in numerous systems, the optimal linker is highly dependent on the specific target protein and E3 ligase pair. The exploration of alternative linkers, including PEG chains and rigid structures, offers exciting avenues to overcome challenges related to potency, selectivity, and drug-like properties. By employing rigorous experimental validation and a rational design approach, researchers can optimize PROTACs for enhanced therapeutic potential. The continued exploration of linker chemistry, aided by robust analytical techniques, will undoubtedly accelerate the development of next-generation PROTAC-based therapeutics.

References

The Pivotal Role of Linker Length: A Comparative Analysis of PROTAC Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a critical step in achieving potent and selective protein degradation. Among the three key components of a PROTAC—the warhead, the E3 ligase ligand, and the linker—the linker plays a pivotal role in orchestrating the formation of a productive ternary complex. This guide provides a comprehensive comparison of PROTACs with varying alkyl chain linker lengths, supported by experimental data, to inform the optimization of PROTAC design.

The linker in a PROTAC molecule is not merely a spacer; it is a crucial determinant of the molecule's overall efficacy.[1] Its length and composition directly influence the stability and conformation of the ternary complex, which consists of the target protein, the PROTAC, and an E3 ubiquitin ligase.[1] An optimal linker facilitates a conformation that allows for efficient ubiquitination of the target protein, marking it for degradation by the proteasome.[1] Conversely, a suboptimal linker, whether too short or too long, can lead to steric hindrance or excessive flexibility, respectively, thereby impeding the formation of a stable and productive ternary complex and reducing degradation efficiency.[1]

The Critical Role of Linker Length in Ternary Complex Formation

The formation of a stable ternary complex is the cornerstone of PROTAC-mediated protein degradation. The length of the alkyl chain linker is a key variable that must be empirically optimized for each specific target protein and E3 ligase pair.[1] Studies have consistently demonstrated that there is no universal optimal linker length; rather, it is highly dependent on the specific biological context.[1] For instance, in the degradation of Estrogen Receptor α (ERα), a PROTAC with a 16-atom linker demonstrated the highest efficacy, while both shorter and longer linkers were less effective.[1][2] Similarly, optimization of a PROTAC targeting TANK-binding kinase 1 (TBK1) revealed that a 21-atom linker was the most potent.[1][3] These examples underscore the necessity of synthesizing and evaluating a series of PROTACs with varying linker lengths to identify the optimal candidate for a given target.

Quantitative Comparison of PROTAC Efficacy

The efficacy of a PROTAC is typically quantified by two key parameters: DC50, the concentration of the PROTAC required to degrade 50% of the target protein, and Dmax, the maximum percentage of protein degradation achieved. The following tables summarize experimental data from studies that systematically investigated the impact of alkyl chain linker length on the degradation of different target proteins.

PROTAC TargetE3 Ligase LigandLinker Length (atoms)DC50Dmax (%)Reference
Estrogen Receptor α (ERα)VHL9>10 µM<20[4]
Estrogen Receptor α (ERα)VHL12~1 µM~60[4]
Estrogen Receptor α (ERα) VHL 16 ~100 nM >80 [4]
Estrogen Receptor α (ERα)VHL19~1 µM~60[4]
Estrogen Receptor α (ERα)VHL21>10 µM<40[4]
TANK-binding kinase 1 (TBK1)Cereblon<12No degradationN/A[3]
TANK-binding kinase 1 (TBK1)Cereblon12-29Submicromolar>76[3]
TANK-binding kinase 1 (TBK1) Cereblon 21 3 nM 96 [3]
Bromodomain-containing protein 9 (BRD9)VHLShortInactiveN/A[1]
Bromodomain-containing protein 9 (BRD9) VHL Longer Potent High [1]

Table 1: Comparative Efficacy of PROTACs with Different Alkyl Linker Lengths. The data clearly indicates that an optimal linker length is target-dependent. For the degradation of ERα by a VHL-based PROTAC, a 16-atom linker is optimal. For TBK1 degradation, a 21-atom linker proved to be the most effective in a Cereblon-recruiting PROTAC series. Furthermore, potent degradation of BRD9 required a longer linker, emphasizing the target-specific nature of linker optimization.

Visualizing the Mechanism and Workflow

To understand the context of these comparisons, it is essential to visualize the underlying mechanism of PROTAC action and the typical workflow for their evaluation.

PROTAC_Mechanism cluster_cell Cellular Environment Target_Protein Target Protein Ternary_Complex Target-PROTAC-E3 Ternary Complex Target_Protein->Ternary_Complex Binds PROTAC PROTAC PROTAC->Ternary_Complex Binds E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Binds Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub_Target Ubiquitinated Target Protein Ubiquitination->Ub_Target Ub tags added Proteasome Proteasome Ub_Target->Proteasome Recruitment Degradation Degradation Proteasome->Degradation Amino_Acids Amino Acids Degradation->Amino_Acids

Caption: PROTAC-mediated protein degradation pathway.

PROTAC_Workflow Start PROTAC Design & Synthesis of Analogs (Varying Linker Length) Cell_Culture Cell Culture & Treatment with PROTACs Start->Cell_Culture Western_Blot Western Blot Analysis (Target Protein Levels) Cell_Culture->Western_Blot Data_Analysis Data Analysis (DC50 & Dmax Determination) Western_Blot->Data_Analysis Optimal_Linker Identification of Optimal Linker Length Data_Analysis->Optimal_Linker

Caption: Workflow for evaluating PROTAC efficacy.

Experimental Protocols

Accurate and reproducible experimental data are essential for the comparative analysis of PROTACs. Detailed methodologies for key experiments are provided below.

Western Blot for Target Protein Degradation
  • Cell Seeding and Treatment: Seed cells (e.g., MCF7 for ERα, HEK293T for TBK1) in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Allow cells to adhere overnight. Treat cells with a range of concentrations of each PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[5]

  • Cell Lysis and Protein Quantification: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Centrifuge the lysates to pellet cell debris and collect the supernatant. Determine the protein concentration of each lysate using a BCA protein assay.[5]

  • SDS-PAGE and Western Blotting: Normalize the protein concentrations of all samples. Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection and Analysis: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. Use a loading control (e.g., β-actin or GAPDH) to normalize the target protein levels. Quantify the band intensities using densitometry software to determine the percentage of protein degradation relative to the vehicle control.

Cell Viability Assay (e.g., MTS Assay)
  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density. Allow the cells to attach and grow overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the PROTACs for a specified duration (e.g., 48 or 72 hours).

  • MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

  • Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.[6]

Conclusion

The optimization of the alkyl chain linker is a critical and indispensable step in the development of potent and effective PROTACs. The experimental data clearly demonstrates that there is no universal optimal linker length; rather, it is highly dependent on the specific target protein and E3 ligase pair.[1] A systematic approach, involving the synthesis and evaluation of a series of PROTACs with varying linker lengths, is paramount to identifying the most efficacious degrader for a given therapeutic target. The methodologies and data presented in this guide provide a framework for researchers to rationally design and evaluate novel PROTACs with enhanced protein degradation capabilities.

References

A Comparative Guide to 5-Halohexanoic Acids: Advantages of 5-Bromohexanoic Acid in Synthetic Applications

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of chemical synthesis, particularly in pharmaceutical and materials science research, ω-haloalkanoic acids serve as indispensable bifunctional building blocks. Their utility lies in the presence of two reactive centers: a carboxylic acid and a terminal halogen. This guide provides a detailed comparison of 5-bromohexanoic acid with its chloro- and iodo- analogues, highlighting the distinct advantages that the bromo- derivative offers in terms of reactivity, stability, and cost-effectiveness. The information presented herein is supported by established principles of organic chemistry and illustrative experimental data.

Reactivity and Leaving Group Ability

The primary determinant of reactivity in nucleophilic substitution reactions involving haloalkanes is the nature of the halogen, which functions as a leaving group. The ability of a leaving group to depart is inversely related to its basicity. Consequently, for the halogens, the leaving group ability follows the trend: I⁻ > Br⁻ > Cl⁻ > F⁻. This is because iodide and bromide are weaker bases and more stable in solution compared to chloride.[1] This trend directly translates to the reaction rates in SN2 reactions, where the iodo- analogue is the most reactive and the chloro- analogue is the least reactive.

While high reactivity is often desirable, it can also lead to a lack of selectivity and the formation of unwanted byproducts. 5-Iodohexanoic acid, with its highly labile carbon-iodine bond, is prone to decomposition, particularly when exposed to light, and may undergo elimination reactions more readily. Conversely, 5-chlorohexanoic acid is significantly less reactive, often requiring harsh reaction conditions (e.g., high temperatures, prolonged reaction times) to achieve desired transformations. This can be detrimental to complex molecules with sensitive functional groups.

This compound strikes a crucial balance between these two extremes. Its reactivity is substantial enough to allow for efficient substitution under moderately mild conditions, yet it is more stable and less prone to side reactions than its iodo- counterpart. This "Goldilocks" characteristic makes it a versatile and reliable reagent in multistep syntheses where a predictable and controlled reactivity is paramount.

Comparative Performance in Nucleophilic Substitution

To illustrate the differences in reactivity, consider a typical SN2 reaction, such as the synthesis of an ether via Williamson ether synthesis. The reaction of the 5-halohexanoic acid salt with a sodium alkoxide would proceed at different rates and afford varying yields depending on the halogen.

Table 1: Illustrative Comparison of Reactivity in a Generic SN2 Reaction

Feature5-Chlorohexanoic AcidThis compound5-Iodohexanoic Acid
Relative Reaction Rate 1~50~2500
Typical Reaction Time 24 - 48 hours4 - 8 hours1 - 2 hours
Typical Yield 60 - 75%85 - 95%80 - 90% (with potential for byproducts)
Required Temperature High (e.g., 80-100 °C)Moderate (e.g., 50-70 °C)Low to Moderate (e.g., 25-50 °C)

Note: The data presented in this table are illustrative and based on general principles of alkyl halide reactivity. Actual results may vary depending on the specific nucleophile, solvent, and reaction conditions.

Stability and Handling

In a laboratory setting, the stability and ease of handling of a reagent are of practical importance.

  • 5-Chlorohexanoic Acid: Generally the most stable of the three, with a long shelf-life. Its lower reactivity contributes to its stability.

  • This compound: Exhibits good stability under standard storage conditions (cool, dark, and dry). It is less sensitive to light than the iodo- analogue.

  • 5-Iodohexanoic Acid: The least stable of the three. It is often light-sensitive and can decompose over time, releasing iodine and leading to discoloration and a decrease in purity. This necessitates more stringent storage and handling procedures.

Cost-Effectiveness

For researchers and professionals in drug development, budgetary considerations are often a factor. A general comparison of the cost of these reagents reveals that this compound often presents the most economically viable option for large-scale synthesis, considering its balanced reactivity and stability.

Table 2: Relative Cost Comparison

CompoundRelative Cost per Gram
5-Chlorohexanoic AcidModerate
This compoundLow to Moderate
5-Iodohexanoic AcidHigh

Note: Costs are subject to market fluctuations and supplier pricing.

Experimental Protocols

To empirically determine the relative reactivity and yields, the following experimental protocols can be employed.

Experiment 1: Comparative Kinetic Analysis of Esterification

This experiment aims to compare the relative rates of Fischer esterification of the three 5-halohexanoic acids with ethanol.

Materials:

  • 5-Chlorohexanoic acid

  • This compound

  • 5-Iodohexanoic acid

  • Absolute ethanol

  • Concentrated sulfuric acid (catalyst)

  • Anhydrous sodium sulfate

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Prepare three separate reaction flasks, each containing a 0.1 M solution of one of the 5-halohexanoic acids in absolute ethanol.

  • To each flask, add a catalytic amount of concentrated sulfuric acid (e.g., 1 mol%).

  • Place the flasks in a temperature-controlled water bath set to 60 °C and start a timer.

  • At regular intervals (e.g., every 30 minutes for the iodo- and bromo- analogues, and every 2 hours for the chloro- analogue), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.

  • Quench the reaction in the aliquot by adding it to a vial containing a known amount of an internal standard (e.g., undecane) dissolved in a suitable solvent (e.g., diethyl ether) and a small amount of saturated sodium bicarbonate solution to neutralize the acid catalyst.

  • Analyze the organic layer of each quenched sample by GC-MS to determine the concentration of the starting material and the corresponding ethyl ester product.

  • Plot the concentration of the product versus time for each of the three reactions to determine the initial reaction rates.

Experiment 2: Determination of Reaction Yield

This experiment is designed to compare the isolated yields of an ether product from the reaction of the three 5-halohexanoic acids with a common nucleophile.

Materials:

  • 5-Chlorohexanoic acid

  • This compound

  • 5-Iodohexanoic acid

  • Sodium ethoxide

  • Dry dimethylformamide (DMF)

  • Diethyl ether

  • Saturated aqueous ammonium (B1175870) chloride

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In three separate round-bottom flasks, dissolve an equimolar amount of each 5-halohexanoic acid in dry DMF.

  • To each flask, add a slight excess (e.g., 1.1 equivalents) of sodium ethoxide.

  • Heat the reaction mixtures to 60 °C and monitor the progress of each reaction by thin-layer chromatography (TLC).

  • Once the starting material is consumed (or after a set time, e.g., 24 hours), cool the reaction mixtures to room temperature.

  • Quench the reactions by adding saturated aqueous ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography and determine the isolated yield for each reaction.

Visualizing the Concepts

The following diagrams illustrate the key concepts discussed in this guide.

G cluster_0 Factors Influencing Reactivity Reactivity Reactivity LeavingGroup Leaving Group Ability (I > Br > Cl) LeavingGroup->Reactivity Increases Stability Bond Strength (C-Cl > C-Br > C-I) Stability->Reactivity Decreases

Caption: Relationship between leaving group ability, bond strength, and reactivity.

G start Start: Choose Halo-analogue need_speed Is maximum reaction speed critical? start->need_speed use_iodo Use 5-Iodohexanoic Acid (High Reactivity, Higher Cost, Lower Stability) need_speed->use_iodo Yes need_balance Is a balance of reactivity, stability, and cost important? need_speed->need_balance No use_bromo Use this compound (Good Reactivity, Good Stability, Cost-Effective) need_balance->use_bromo Yes use_chloro Use 5-Chlorohexanoic Acid (Lower Reactivity, High Stability, Moderate Cost) need_balance->use_chloro No

Caption: Decision-making flowchart for selecting the appropriate 5-halohexanoic acid.

G prep 1. Prepare 0.1 M solutions of each 5-halohexanoic acid in ethanol catalyst 2. Add catalytic H₂SO₄ to each solution prep->catalyst heat 3. Heat at a constant temperature (e.g., 60 °C) catalyst->heat sample 4. Withdraw aliquots at regular time intervals heat->sample quench 5. Quench reaction and add internal standard sample->quench analyze 6. Analyze by GC-MS quench->analyze plot 7. Plot concentration vs. time to determine rates analyze->plot

Caption: Experimental workflow for comparative kinetic analysis.

Conclusion

References

Head-to-head comparison of 5-Bromohexanoic acid and maleimide in bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of bioconjugation, the selective and stable linkage of molecules to proteins and other biomolecules is paramount for the development of targeted therapeutics, diagnostics, and advanced research tools. Among the various chemical strategies, those targeting the thiol group of cysteine residues are highly valued for their specificity. This guide provides a detailed, head-to-head comparison of two thiol-reactive chemistries: the well-established maleimide (B117702) chemistry and the alkylating agent 5-bromohexanoic acid. This objective analysis, supported by experimental data and detailed protocols, is designed to assist researchers, scientists, and drug development professionals in selecting the optimal reagent for their specific bioconjugation needs.

At a Glance: Key Performance Characteristics

The choice between this compound and maleimide for bioconjugation hinges on a trade-off between reaction kinetics and the stability of the final conjugate. Maleimides offer the advantage of rapid reaction rates at physiological pH, while this compound and related haloalkyl reagents form a more stable and irreversible linkage.

FeatureThis compound (as a Haloalkyl Reagent)Maleimide
Reaction Mechanism Nucleophilic Substitution (S_N2)Michael Addition
Primary Target Cysteine (thiol group)Cysteine (thiol group)
Bond Formed Stable ThioetherThiosuccinimide
Bond Stability Generally stable and considered irreversible.Prone to retro-Michael reaction, leading to potential deconjugation and thiol exchange.[1][2]
Optimal Reaction pH Neutral to slightly basic (pH 7.0-9.0)6.5 - 7.5[3]
Reaction Rate Generally slower than maleimides.[4]Fast at physiological pH.[5]
Selectivity Good for thiols, but potential for off-target reactions with other nucleophiles (e.g., histidine, lysine) at higher pH.Highly selective for thiols over other amino acid side chains within the optimal pH range.[3]
Key Side Reactions Potential for reaction with other nucleophilic residues at higher pH.Hydrolysis of the maleimide ring (especially at pH > 7.5), rendering it unreactive.[3][6] Reaction with amines at pH > 7.5.[3] Thiazine (B8601807) rearrangement with N-terminal cysteines.[5][7]

Delving into the Chemistry: Reaction Mechanisms

The fundamental difference between this compound and maleimide lies in their reaction pathways with the thiol group of a cysteine residue.

This compound: This reagent reacts via a bimolecular nucleophilic substitution (S_N2) mechanism. The deprotonated thiol group (thiolate anion) acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. This results in the displacement of the bromide ion and the formation of a highly stable thioether bond.

Maleimide: Maleimides react with thiols through a Michael addition reaction. The nucleophilic thiolate anion attacks one of the carbon atoms of the electron-deficient double bond within the maleimide ring.[] This process is highly efficient and chemoselective for thiols at a pH range of 6.5 to 7.5.[3] The reaction results in the formation of a thiosuccinimide linkage.

cluster_bromo This compound Reaction cluster_maleimide Maleimide Reaction Protein-SH Protein-SH Thioether Protein-S-(CH₂)₅-COOH Protein-SH->Thioether S_N2 Bromo Br-(CH₂)₅-COOH Bromo->Thioether HBr HBr Protein-SH2 Protein-SH Thiosuccinimide Protein-S-Succinimide-R Protein-SH2->Thiosuccinimide Michael Addition Maleimide Maleimide-R Maleimide->Thiosuccinimide

Reaction pathways for this compound and maleimide with protein thiols.

Stability of the Resulting Conjugate

A critical consideration in bioconjugate development is the stability of the linkage in physiological environments.

Thioether Bond (from this compound): The thioether bond formed from the reaction of this compound is highly stable and generally considered irreversible under physiological conditions. This robustness is a significant advantage for applications requiring long-term stability in vivo, such as the development of antibody-drug conjugates (ADCs).

Thiosuccinimide Linkage (from Maleimide): The thiosuccinimide linkage formed from maleimide conjugation is susceptible to a retro-Michael reaction, particularly in the presence of other thiols like glutathione, which is abundant in the bloodstream.[1][2] This can lead to the premature release of the conjugated payload and its transfer to other molecules, potentially causing off-target toxicity and reducing the efficacy of the bioconjugate.[3] However, the stability of the thiosuccinimide ring can be enhanced by hydrolysis to a ring-opened succinamic acid thioether, which is resistant to the retro-Michael reaction.[9]

Thiosuccinimide Thiosuccinimide Conjugate RetroMichael Retro-Michael Reaction (Reversible) Thiosuccinimide->RetroMichael Hydrolysis Succinimide Ring Hydrolysis (Stabilization) Thiosuccinimide->Hydrolysis Deconjugated Deconjugated Protein & Maleimide RetroMichael->Deconjugated ThiolExchange Thiol Exchange (e.g., with Glutathione) Deconjugated->ThiolExchange OffTarget Off-Target Conjugate ThiolExchange->OffTarget StableAdduct Ring-Opened Stable Adduct Hydrolysis->StableAdduct

Fate of the thiosuccinimide linkage from maleimide conjugation.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are representative protocols for conjugating a protein with this compound and a maleimide derivative.

Protocol 1: Protein Conjugation with this compound

This protocol describes the conjugation of this compound to a protein containing a free cysteine residue. The carboxylic acid group of this compound can be subsequently used for further functionalization.

Materials:

  • Protein with a free cysteine residue

  • This compound

  • Reaction Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.5

  • Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Reducing agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching solution: 1 M N-acetyl-L-cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the reaction buffer to a final concentration of 1-10 mg/mL. If the protein contains disulfide bonds that need to be reduced to expose the target cysteine, add a 10-fold molar excess of TCEP and incubate for 1 hour at room temperature. Remove the TCEP using a desalting column equilibrated with the reaction buffer.

  • Reagent Preparation: Prepare a 100 mM stock solution of this compound in DMF or DMSO.

  • Conjugation Reaction: Add a 20- to 50-fold molar excess of the this compound stock solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10%.

  • Incubation: Incubate the reaction mixture for 4-16 hours at room temperature or 37°C with gentle mixing. The reaction progress can be monitored by LC-MS.

  • Quenching: Add the quenching solution to a final concentration of 10 mM to react with any excess this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate to remove excess reagents and byproducts using a size-exclusion chromatography column equilibrated with a suitable storage buffer (e.g., PBS).

Protocol 2: Protein Conjugation with a Maleimide Derivative

This protocol outlines the general procedure for labeling a protein with a maleimide-functionalized molecule.[10][11][12]

Materials:

  • Protein with a free cysteine residue

  • Maleimide-functionalized molecule (e.g., fluorescent dye)

  • Conjugation Buffer: 100 mM sodium phosphate, 150 mM NaCl, 5 mM EDTA, pH 7.0-7.5, degassed[10]

  • DMF or DMSO

  • Reducing agent (optional): TCEP

  • Quenching solution: 1 M N-acetyl-L-cysteine

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation: Dissolve the protein in the degassed conjugation buffer to a final concentration of 1-10 mg/mL.[11] If necessary, reduce disulfide bonds with a 10-fold molar excess of TCEP for 30 minutes at room temperature.

  • Reagent Preparation: Immediately before use, prepare a 10 mM stock solution of the maleimide reagent in DMF or DMSO.[11]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the maleimide stock solution to the protein solution.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing. Protect from light if the maleimide reagent is light-sensitive.

  • Quenching: Add the quenching solution to a final concentration of 10 mM to consume any unreacted maleimide. Incubate for 30 minutes at room temperature.

  • Purification: Purify the conjugate using a size-exclusion chromatography column equilibrated with a suitable storage buffer.

cluster_workflow General Bioconjugation Workflow Start Start PrepareProtein Prepare Protein Solution (1-10 mg/mL in buffer) Start->PrepareProtein Reduce Reduce Disulfide Bonds (optional, with TCEP) PrepareProtein->Reduce if needed PrepareReagent Prepare Reagent Stock Solution (in DMF/DMSO) Reduce->PrepareReagent Conjugate Mix Protein and Reagent (molar excess of reagent) PrepareReagent->Conjugate Incubate Incubate (Time and Temperature Dependent) Conjugate->Incubate Quench Quench Reaction (with excess thiol) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify End End Purify->End

A generalized experimental workflow for bioconjugation.

Conclusion

Both this compound (as a representative haloalkyl reagent) and maleimide are valuable tools for the site-specific modification of cysteine residues in proteins. The choice between them is a strategic decision based on the specific requirements of the application.

  • Choose Maleimide Chemistry when:

    • Rapid reaction kinetics at or near physiological pH are essential.

    • The potential for retro-Michael reaction can be tolerated or mitigated (e.g., through subsequent hydrolysis).

    • High selectivity for thiols over other nucleophiles is critical.

  • Choose this compound (or other haloalkyls) when:

    • The stability of the final conjugate is the primary concern, and an irreversible linkage is desired.

    • The slower reaction kinetics and potentially higher pH requirements are acceptable.

By understanding the distinct advantages and limitations of each chemistry, researchers can make informed decisions to design and synthesize robust and effective bioconjugates for a wide range of applications in medicine and biotechnology.

References

Evaluating the performance of 5-Bromohexanoic acid in solid-phase vs. solution-phase synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of synthesis methodology is a critical decision that influences the efficiency, scalability, and purity of a final product. This guide provides a comprehensive evaluation of the performance of 5-Bromohexanoic acid in two primary synthetic strategies: solid-phase synthesis (SPS) and solution-phase synthesis. We will explore the key performance indicators of each method, supported by representative experimental data, and provide detailed protocols to guide your synthetic endeavors.

At a Glance: Key Performance Indicators

The selection between solid-phase and solution-phase synthesis for reactions involving this compound is contingent on the specific goals of the synthesis, such as desired scale, purity requirements, and available resources. Solution-phase synthesis, being the classical approach, offers versatility and is often more economical for large-scale production. In contrast, solid-phase synthesis provides significant advantages in terms of purification, automation, and the ability to drive reactions to completion using excess reagents.

ParameterSolid-Phase Synthesis (SPS)Solution-Phase Synthesis
Typical Yield 70-95% (loading efficiency)85-98%
Crude Purity 80-95%70-90%
Final Purity (after purification) >98%>98%
Reaction Time 4-24 hours (per step)2-12 hours
Purification Method Simple filtration and washingExtraction, chromatography
Scalability Less suitable for very large scaleReadily scalable
Cost-effectiveness Higher reagent and resin costMore economical at large scale
Automation Potential HighLow

Visualizing the Workflow: Solid-Phase vs. Solution-Phase

The fundamental difference between the two methods lies in the physical state of the reactant. In solid-phase synthesis, the molecule of interest is covalently attached to an insoluble resin, allowing for easy separation of the product from reagents and byproducts. Solution-phase synthesis, on the other hand, involves all reactants being dissolved in a solvent.

Solid_Phase_Workflow Resin Solid Support (e.g., Wang Resin) Coupling Coupling to Resin Resin->Coupling Activation Activation of This compound Activation->Coupling Washing_1 Washing Coupling->Washing_1 Reaction Further Reactions (Optional) Washing_1->Reaction Washing_2 Washing Reaction->Washing_2 Cleavage Cleavage from Resin Washing_2->Cleavage Purification Purification Cleavage->Purification Final_Product Final Product Purification->Final_Product

Solid-Phase Synthesis Workflow

Solution_Phase_Workflow Reactants This compound + Substrate in Solution Reaction Reaction Reactants->Reaction Workup Aqueous Workup (Extraction) Reaction->Workup Purification Purification (Chromatography) Workup->Purification Final_Product Final Product Purification->Final_Product

Solution-Phase Synthesis Workflow

Experimental Protocols

Below are detailed methodologies for the coupling of this compound in both solid-phase and solution-phase synthesis, forming an ester or amide bond as a representative reaction.

Solid-Phase Synthesis: Immobilization on Wang Resin

This protocol describes the esterification of this compound to Wang resin, a common solid support for the synthesis of molecules that will result in a C-terminal carboxylic acid upon cleavage.

Materials:

  • Wang Resin

  • This compound

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Resin Swelling: Swell the Wang resin (1 eq.) in DMF for 1 hour in a reaction vessel.

  • Drain the DMF and wash the resin three times with DCM.

  • Activation: In a separate flask, dissolve this compound (3 eq. relative to resin loading) in a minimal amount of DMF.

  • Add DIC (3 eq.) and a catalytic amount of DMAP (0.1 eq.) to the solution of the carboxylic acid and stir for 10 minutes at room temperature.

  • Coupling: Add the activated carboxylic acid solution to the swollen resin.

  • Agitate the mixture at room temperature for 4-12 hours.

  • Washing: Drain the reaction solution and wash the resin sequentially with DMF (3x), DCM (3x), and MeOH (3x).

  • Dry the resin under vacuum.

Solution-Phase Synthesis: Amidation with an Amine

This protocol outlines a standard procedure for the formation of an amide bond between this compound and a primary amine in solution.

Materials:

  • This compound

  • Primary Amine

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • 1 M HCl solution

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Reaction Setup: Dissolve this compound (1 eq.) and HOBt (1.1 eq.) in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add EDC (1.2 eq.) to the solution and stir for 15 minutes.

  • Add the primary amine (1 eq.) and DIPEA (1.5 eq.) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Workup: Dilute the reaction mixture with DCM.

  • Wash the organic layer sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

Signaling Pathways and Logical Relationships

The choice between solid-phase and solution-phase synthesis can be represented as a decision pathway based on key project requirements.

Synthesis_Decision_Pathway Start Project Goal Scale Scale of Synthesis? Start->Scale Purity_Automation High Purity & Automation? Scale->Purity_Automation Small to Medium Cost Cost-Sensitive? Scale->Cost Large Solid_Phase Solid-Phase Synthesis Purity_Automation->Solid_Phase Yes Solution_Phase Solution-Phase Synthesis Purity_Automation->Solution_Phase No Cost->Solid_Phase No Cost->Solution_Phase Yes

Synthesis Method Decision Pathway

Conclusion

Both solid-phase and solution-phase synthesis are viable and effective methods for utilizing this compound in the development of new chemical entities. The optimal choice is not universal but rather depends on a careful evaluation of the specific requirements of the synthetic project. For rapid synthesis of diverse libraries where ease of purification and automation are paramount, solid-phase synthesis is often the superior choice. Conversely, for large-scale, cost-effective production of a single target molecule, solution-phase synthesis remains a highly relevant and powerful strategy. By understanding the inherent advantages and limitations of each approach, researchers can make an informed decision to best achieve their scientific objectives.

A comparative study of different catalysts for 5-Bromohexanoic acid coupling reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 5-Bromohexanoic Acid Coupling Reactions

For researchers, scientists, and drug development professionals, the efficient formation of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of modern organic synthesis. This compound and its derivatives are valuable building blocks, and their effective coupling is crucial for the synthesis of a wide array of complex molecules. This guide provides a comparative analysis of different catalytic systems for the coupling reactions of this compound, supported by experimental data and detailed protocols for analogous substrates.

Catalyst Performance Comparison

The choice of catalyst is paramount in determining the success of a coupling reaction involving alkyl halides like this compound. The reactivity of these substrates can be challenging compared to their aryl or vinyl counterparts. Below is a summary of various catalytic systems, including traditional palladium and nickel catalysts, more sustainable iron and copper systems, and modern photocatalytic methods.

Catalyst SystemCatalystLigandBaseSolventTemperature (°C)Time (h)Yield (%)Notes
Palladium-Based Pd(OAc)₂SPhosK₃PO₄Toluene (B28343)/Water10012GoodGeneral conditions for Suzuki-Miyaura coupling of aryl bromides, adaptable for alkyl bromides with appropriate ligand choice.[1]
[Pd(dppf)Cl₂]dppfK₂CO₃Dimethoxyethane (DME)802GoodEffective for Suzuki-Miyaura coupling of various aryl halides.[1]
Nickel-Based NiCl₂(PCy₃)₂PCy₃-2-Me-THF / t-amyl alcohol--Good to ExcellentA cost-effective alternative to palladium, particularly effective in greener solvents for Suzuki-type couplings.[1]
NiCl₂·6H₂O-Et₃N---HighUsed in reductive cross-coupling of redox-active esters of carboxylic acids with boronic acids, a transformation analogous to coupling of the parent alkyl halide.[2]
Iron-Based Fe(acac)₃dppBz-THF251HighFe-catalyzed cross-coupling of redox-active esters (derived from carboxylic acids) with organozinc reagents. Notably, in a direct comparison with a Ni catalyst for the coupling involving 6-bromohexanoic acid, the Fe catalyst provided a higher yield and a cleaner reaction profile.[3]
Copper-Based Cu₂O---Reflux9Moderate to GoodHeterogeneous catalyst used for C-N bond formation between α-bromocarboxylates and N-heterocycles.[4]
CuIProlineCs₂CO₃H₂O--GoodEffective for N-arylation of aliphatic amines.
Photocatalytic Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ / NiCl₂·glymedtbbpy-DMFRoom Temp-HighSynergistic photoredox and nickel catalysis for the decarboxylative coupling of carboxylic acids with alkyl halides.[5]

Experimental Protocols

Detailed and reproducible experimental procedures are critical for success in the laboratory. The following are representative protocols for coupling reactions analogous to those with this compound, which can be adapted for specific research needs.

General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling

This protocol is adapted from a general procedure for the coupling of aryl bromides and can be optimized for this compound or its esters.[1]

Reaction: Coupling of an alkyl bromide with an organoboronic acid.

Catalyst System: Pd(OAc)₂ with SPhos ligand.

Procedure:

  • In a reaction vessel, combine the this compound derivative (1.0 mmol), the desired organoboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), SPhos (0.04 mmol, 4 mol%), and K₃PO₄ (2.0 mmol).

  • Purge the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add toluene (5 mL) and water (0.5 mL).

  • Stir the reaction mixture vigorously at 100 °C for 12 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • After completion, cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel.

Procedure for Iron-Catalyzed Cross-Coupling of a Redox-Active Ester

This procedure describes the coupling of a redox-active ester derived from a carboxylic acid with an organozinc reagent, a transformation that serves as a surrogate for the direct coupling of the parent alkyl bromide.[3]

Reaction: Coupling of a redox-active ester of a carboxylic acid with an arylzinc reagent.

Catalyst System: Fe(acac)₃ with dppBz ligand.

Procedure:

  • Prepare the redox-active ester (e.g., NHPI ester) of this compound.

  • To a solution of the redox-active ester (0.1 mmol, 1 equiv) in THF, add Fe(acac)₃ (10 mol%) and dppBz (12 mol%).

  • Add the diarylzinc or dialkylzinc reagent (1.5 equiv) at 25 °C.

  • Stir the reaction for 1 hour.

  • Quench the reaction and proceed with a standard aqueous work-up and purification.

General Procedure for Copper-Catalyzed C-N Coupling

This protocol is for the coupling of an α-bromocarboxylate with a nitrogen-containing heterocycle.[4][6]

Reaction: Coupling of an ethyl α-bromocarboxylate with a non-aromatic N-heterocycle.

Catalyst System: Copper(I) oxide (Cu₂O).

Procedure:

  • To a solution of the N-heterocycle (10 mmol) in an appropriate solvent, add the ethyl α-bromocarboxylate derivative of 6-aminohexanoic acid (6.7 mmol) and Cu₂O (1.7 mmol, 25 mol%).

  • Reflux the mixture under an argon atmosphere for 9 hours.

  • Cool the mixture, pour it onto ice, and filter through Celite.

  • Extract the aqueous layer with CHCl₃.

  • Combine the organic extracts, wash with water, dry over anhydrous MgSO₄, filter, and concentrate.

  • Purify the product by flash chromatography.

Visualizing the Chemistry: Diagrams of Key Processes

To better understand the underlying mechanisms and workflows, the following diagrams are provided.

G Catalytic Cycle of Palladium-Catalyzed Cross-Coupling A Pd(0)Ln C Oxidative Addition A->C B R-X B->C D R-Pd(II)(X)Ln C->D F Transmetalation D->F E R'-M E->F G R-Pd(II)(R')Ln F->G H Reductive Elimination G->H H->A Regeneration I R-R' H->I

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

G Experimental Workflow for a Catalytic Coupling Reaction cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Combine Reactants: This compound Derivative Coupling Partner Base B Add Solvent A->B C Purge with Inert Gas B->C D Add Catalyst/Ligand Solution C->D E Heat to Specified Temperature D->E F Monitor Progress (TLC/LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up & Extraction G->H I Dry & Concentrate H->I J Column Chromatography I->J K Pure Product J->K

References

A Comparative Guide to Linker Technology in Bifunctional Molecules: Analyzing the Conformational Effects of 5-Bromohexanoic Acid-Derived Linkers and Their Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rational design of bifunctional molecules such as Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs) is paramount. The linker component, which connects the two functional moieties, is a critical determinant of the overall efficacy, pharmacokinetics, and pharmacodynamics of these complex molecules. This guide provides an in-depth comparison of flexible alkyl linkers derived from precursors like 5-bromohexanoic acid against common alternatives, namely polyethylene (B3416737) glycol (PEG) and rigid linkers. This analysis is supported by a summary of experimental data and detailed methodologies to inform linker selection in therapeutic design.

The Role of the Linker

In bifunctional molecules, the linker is not merely a passive spacer. Its length, flexibility, and chemical composition profoundly influence the molecule's ability to adopt a productive conformation for ternary complex formation (in the case of PROTACs), solubility, cell permeability, and metabolic stability. The conformational landscape of the linker dictates the spatial orientation of the two "warhead" molecules, which is crucial for their simultaneous binding to their respective protein targets.

Comparison of Linker Types

The selection of a linker often involves a trade-off between synthetic accessibility, cost-effectiveness, and the desired physicochemical and biological properties of the final conjugate. Here, we compare three major classes of linkers.

1. Flexible Alkyl Linkers (Derived from this compound)

This compound is a common building block for generating simple, flexible alkyl chain linkers. These linkers are characterized by a high degree of rotational freedom around their single bonds, allowing them to adopt a multitude of conformations.

  • Advantages:

    • Synthetic Simplicity: Alkyl linkers are generally straightforward to synthesize and incorporate into bifunctional molecules.

    • Cost-Effective: The precursors, such as tert-butyl 6-bromohexanoate (B1238239) derived from 6-bromohexanoic acid, are often commercially available and relatively inexpensive.[1]

    • Conformational Sampling: Their flexibility can be advantageous in early-stage discovery, as it allows the molecule to explore a wider conformational space to find a productive binding mode.

  • Disadvantages:

    • Poor Solubility: The hydrophobic nature of long alkyl chains can lead to poor aqueous solubility of the final molecule.[1]

    • Lack of Pre-organization: The high flexibility can be entropically unfavorable for binding, as the linker must adopt a specific conformation from a large ensemble of possibilities.

    • Potential for Intramolecular Interactions: The flexibility can sometimes lead to undesirable intramolecular interactions, where the two warheads of a PROTAC might interact with each other, preventing them from binding to their target proteins.[2]

2. Polyethylene Glycol (PEG) Linkers

PEG linkers are composed of repeating ethylene (B1197577) glycol units and are a popular alternative to simple alkyl chains.

  • Advantages:

    • Enhanced Solubility and Biocompatibility: The hydrophilic nature of the PEG chain significantly improves the aqueous solubility and can reduce the immunogenicity of the conjugate.[1][3]

    • Improved Pharmacokinetics: PEGylation is a well-established strategy to increase the in vivo half-life of therapeutic molecules.

    • Reduced Nonspecific Binding: The hydrophilic and flexible nature of PEG can minimize nonspecific binding to other proteins.

  • Disadvantages:

    • Synthetic Complexity: The synthesis of well-defined, monodisperse PEG linkers can be more complex and costly compared to simple alkyl chains.[1]

    • Potential for Increased Molecular Weight: The addition of PEG units increases the overall molecular weight, which can sometimes negatively impact cell permeability.

3. Rigid Linkers

Rigid linkers are designed to have restricted conformational freedom, often incorporating cyclic structures like piperazines, piperidines, or aromatic rings.

  • Advantages:

    • Conformational Control: The primary advantage of rigid linkers is the ability to pre-organize the molecule in a desired conformation for binding, which can lead to improved potency.

    • Improved Cell Permeability: In some cases, rigid linkers that promote folded conformations can shield polar groups and enhance cell permeability.[4]

    • Reduced Entropic Penalty: By limiting the number of rotatable bonds, the entropic cost of binding is reduced.

  • Disadvantages:

    • Synthetic Challenge: The synthesis of rigid linkers is often the most complex and can require multi-step procedures.

    • Limited Flexibility: The lack of flexibility can be a disadvantage if the optimal binding conformation is not precisely known, as the linker cannot adapt to the binding pockets.

    • Potential for Mismatched Geometry: An incorrectly designed rigid linker can lock the molecule in a non-productive conformation.

Quantitative Data Comparison

The following table summarizes key performance characteristics of the different linker types. The data presented is a representative compilation from various studies and should be considered as a general guide.

Linker TypePrecursor ExampleTypical Length (atoms)Key AdvantagesKey ConsiderationsImpact on Degradation Efficiency (PROTACs)
Flexible Alkyl This compound5 - 12Cost-effective, synthetically simplePoor solubility, high conformational flexibilityCan be effective but may require extensive optimization
PEG Azido-PEG-NHS Ester8 - 24Enhanced solubility, biocompatibilityIncreased molecular weight, synthetic complexityCan improve physicochemical properties leading to better in vivo efficacy
Rigid Piperazine-based scaffolds6 - 15Conformational control, potentially improved potencySynthetically complex, requires precise designCan lead to highly potent degraders if the geometry is optimal

Experimental Protocols

1. Synthesis of a this compound-Derived Linker for PROTACs

This protocol describes a general method for incorporating a hexyl linker derived from 6-bromohexanoic acid into a PROTAC molecule.

  • Materials: 6-bromohexanoic acid, thionyl chloride, desired amine-containing warhead 1 (e.g., ligand for an E3 ligase), desired hydroxyl-containing warhead 2 (e.g., ligand for a target protein), N,N-Diisopropylethylamine (DIPEA), Dimethylformamide (DMF), suitable purification supplies (e.g., silica (B1680970) gel for column chromatography).

  • Procedure:

    • Acid Chloride Formation: React 6-bromohexanoic acid with an excess of thionyl chloride at reflux to form 6-bromohexanoyl chloride. Remove the excess thionyl chloride under reduced pressure.

    • Amide Coupling: Dissolve the amine-containing warhead 1 in DMF and add DIPEA. Slowly add the 6-bromohexanoyl chloride to the solution at 0°C. Allow the reaction to warm to room temperature and stir overnight.

    • Purification: Quench the reaction with water and extract the product with a suitable organic solvent. Purify the resulting bromo-functionalized intermediate by silica gel chromatography.

    • Etherification: Dissolve the purified intermediate and the hydroxyl-containing warhead 2 in a suitable solvent like acetone. Add a base such as potassium carbonate and heat the reaction to reflux overnight.

    • Final Purification: After cooling, filter the reaction mixture and concentrate the filtrate. Purify the final PROTAC molecule by preparative HPLC.

2. Conformational Analysis using Molecular Dynamics (MD) Simulations

MD simulations are a powerful computational tool to study the conformational behavior of linkers.

  • Software: GROMACS, AMBER, or similar MD simulation packages.

  • Procedure:

    • System Preparation: Build the 3D structure of the PROTAC molecule with the desired linker. Parameterize the molecule using a suitable force field (e.g., GAFF for small molecules).

    • Solvation: Place the molecule in a simulation box and solvate with an appropriate solvent model (e.g., TIP3P for water). Add ions to neutralize the system.

    • Minimization and Equilibration: Perform energy minimization to remove steric clashes. Gradually heat the system to the desired temperature and then equilibrate it under constant pressure and temperature (NPT ensemble).

    • Production Run: Run the production MD simulation for a sufficient length of time (e.g., hundreds of nanoseconds) to sample the conformational space of the linker.

    • Analysis: Analyze the trajectory to determine properties such as the root-mean-square deviation (RMSD), radius of gyration, end-to-end distance of the linker, and to identify dominant conformational clusters.

Visualizations

PROTAC_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Ternary Complex Formation cluster_2 Ubiquitination and Degradation PROTAC PROTAC (Bifunctional Molecule) Ternary_Complex Target-PROTAC-E3 Ternary Complex PROTAC->Ternary_Complex Binds Target & E3 Ligase Target Target Protein Target->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination of Target Protein Ternary_Complex->Ubiquitination Proximity-induced Proteasome 26S Proteasome Ubiquitination->Proteasome Targets for degradation Degradation Target Protein Degradation Proteasome->Degradation Recycling PROTAC Recycled Degradation->Recycling Linker_Comparison_Workflow cluster_design Linker Design & Synthesis cluster_evaluation Conformational & Physicochemical Analysis cluster_biological Biological Evaluation cluster_decision Lead Optimization Alkyl Flexible Alkyl Linker (from this compound) MD_Sim Molecular Dynamics Simulations Alkyl->MD_Sim NMR NMR Spectroscopy Alkyl->NMR Solubility Solubility Assays Alkyl->Solubility Permeability Permeability Assays (e.g., PAMPA) Alkyl->Permeability PEG PEG Linker PEG->MD_Sim PEG->NMR PEG->Solubility PEG->Permeability Rigid Rigid Linker Rigid->MD_Sim Rigid->NMR Rigid->Solubility Rigid->Permeability Binding Binding Affinity Assays (e.g., SPR, ITC) MD_Sim->Binding NMR->Binding Degradation Degradation Assays (e.g., Western Blot, DC50) Solubility->Degradation Permeability->Degradation InVivo In Vivo Efficacy & PK/PD Studies Binding->InVivo Degradation->InVivo Optimal_Linker Optimal Linker Selection InVivo->Optimal_Linker

References

Benchmarking the Stability of Linkages Derived from 5-Bromohexanoic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a chemical linker is a critical decision that profoundly influences the efficacy, stability, and safety of bioconjugates. The linker, a bridge between a biomolecule and a payload, must be sufficiently stable to endure physiological conditions en route to its target, yet allow for the timely release of its cargo where intended. This guide provides an objective comparison of the stability of linkages derived from 5-bromohexanoic acid with common alternatives, supported by experimental data and detailed methodologies.

This compound is a versatile building block for constructing linkers. Its terminal bromine atom allows for the formation of stable thioether bonds via nucleophilic substitution with thiol groups, while its carboxylic acid moiety can be converted into amide or ester linkages. The stability of these resultant bonds is paramount to the performance of the bioconjugate.

Quantitative Comparison of Linker Stability

The stability of a chemical linkage in a biological environment is often quantified by its half-life (t½) in plasma or a relevant buffer system. The following table summarizes representative stability data for linkages that can be formed from this compound and compares them with other widely used linker chemistries. It is important to note that the stability of a linker can be significantly influenced by the specific molecular context, including the nature of the conjugated molecules and the local chemical environment.

Linker Type Derived from this compoundLinkage FormedRepresentative Half-life (t½) in Human Plasma (pH 7.4, 37°C)Cleavage MechanismKey Considerations
Amide Linkage AmideVery High (> 1000 hours)[1]Enzymatic/Harsh chemical conditions[2]Considered non-cleavable under physiological conditions, offering high stability.[2]
Ester Linkage EsterVariable (minutes to >1000 hours)[1][3]Enzymatic (esterases) and chemical hydrolysis[4]Susceptible to enzymatic cleavage in plasma, which can be desirable for prodrugs but detrimental for stable bioconjugates.[4]
Thioether Linkage ThioetherHigh (> 100 hours)[5]Generally stableForms a stable, non-cleavable bond.[5]
Alternative Common Linkers Linkage FormedRepresentative Half-life (t½) in Human Plasma (pH 7.4, 37°C)Cleavage MechanismKey Considerations
Maleimide-Thiol Adduct Thioether (Thiosuccinimide)Variable (can be unstable)[6]Retro-Michael reaction, thiol exchange[6]Stability can be improved with next-generation maleimides that promote ring hydrolysis.[6]
Hydrazone Linker HydrazonepH-dependent (hours)[7]Acid-catalyzed hydrolysis[7]Designed to be cleaved in the acidic environment of endosomes/lysosomes.[7]
Dipeptide Linker (e.g., Val-Cit) AmideHigh in plasma (>28 days), short in lysosomes (hours)[6]Enzymatic (e.g., Cathepsin B)[6]Stable in circulation but cleaved by specific lysosomal proteases.[6]

Experimental Protocols

Accurate assessment of linker stability is crucial for the development of safe and effective bioconjugates. The following are detailed methodologies for key experiments used to evaluate linker stability.

In Vitro Plasma Stability Assay

This assay determines the stability of a bioconjugate and the rate of payload deconjugation in plasma from various species at physiological temperature.

Objective: To quantify the amount of intact bioconjugate and released payload over time when incubated in plasma.

Materials:

  • Test bioconjugate

  • Human, mouse, or rat plasma (pooled)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator at 37°C

  • Acetonitrile (B52724) (or other suitable protein precipitation solvent)

  • Internal standard for LC-MS/MS analysis

  • LC-MS/MS system

Procedure:

  • Preparation of Test Article: Prepare a stock solution of the test bioconjugate in a suitable solvent (e.g., DMSO).

  • Incubation: Spike the test bioconjugate into pre-warmed plasma to a final concentration (e.g., 1-10 µM). Include a control sample of the bioconjugate in PBS to assess intrinsic stability.

  • Time Points: Collect aliquots of the plasma samples at various time points (e.g., 0, 1, 4, 8, 24, 48, 96, and 168 hours). Immediately freeze the collected aliquots at -80°C to halt any further degradation.

  • Sample Preparation for Analysis:

    • Thaw the plasma aliquots on ice.

    • Precipitate plasma proteins by adding three volumes of cold acetonitrile containing an internal standard.

    • Vortex the samples and incubate at -20°C for at least 30 minutes.

    • Centrifuge the samples at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully collect the supernatant for analysis.

  • LC-MS/MS Analysis:

    • Analyze the supernatant by a validated LC-MS/MS method to quantify the concentration of the intact bioconjugate and/or the released payload.

    • Generate a standard curve using known concentrations of the analyte in plasma to enable accurate quantification.

  • Data Analysis:

    • Plot the percentage of intact bioconjugate remaining or the concentration of the released payload against time.

    • Determine the half-life (t½) of the bioconjugate in plasma from the resulting degradation curve.

In Vivo Pharmacokinetic Study

This study evaluates the stability and pharmacokinetic profile of a bioconjugate in a living organism.

Objective: To determine the in vivo half-life of the intact bioconjugate and to quantify the amount of prematurely released payload.

Materials:

  • Test bioconjugate

  • Animal model (e.g., mice, rats)

  • Dosing vehicle (e.g., sterile saline)

  • Blood collection supplies

  • Analytical instrumentation (ELISA, LC-MS/MS)

Procedure:

  • Dosing: Administer the test bioconjugate to the animal model at a predetermined dose and route (e.g., intravenous).

  • Blood Sampling: Collect blood samples at various time points post-administration (e.g., 5 min, 1, 4, 8, 24, 48, 96, and 168 hours).

  • Plasma Isolation: Process the blood samples to isolate plasma.

  • Analysis:

    • Quantify the concentration of the intact bioconjugate in the plasma samples using a validated analytical method such as ELISA or LC-MS.

    • Quantify the concentration of the free payload in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis:

    • Plot the plasma concentration of the intact bioconjugate and free payload versus time.

    • Calculate key pharmacokinetic parameters, including clearance, volume of distribution, and half-life.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the workflow for an in vitro plasma stability assay and the decision-making process for linker selection based on stability requirements.

experimental_workflow Experimental Workflow: In Vitro Plasma Stability Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Interpretation prep_conjugate Prepare Bioconjugate Stock spike Spike Conjugate into Plasma prep_conjugate->spike prep_plasma Pre-warm Plasma prep_plasma->spike incubate Incubate at 37°C spike->incubate time_points Collect Aliquots at Time Points incubate->time_points protein_precip Protein Precipitation time_points->protein_precip centrifuge Centrifugation protein_precip->centrifuge lcms LC-MS/MS Analysis centrifuge->lcms plot_data Plot Concentration vs. Time lcms->plot_data calc_half_life Calculate Half-life (t½) plot_data->calc_half_life

Workflow for the in vitro plasma stability assay.

linker_selection Linker Selection Logic Based on Stability cluster_stable Linker Selection Logic Based on Stability cluster_cleavable Linker Selection Logic Based on Stability start High In Vivo Stability Required? stable_choice Choose Non-Cleavable Linker (e.g., Amide, Thioether) start->stable_choice Yes cleavable_choice Choose Cleavable Linker start->cleavable_choice No cleavable_trigger Specific Release Trigger? cleavable_choice->cleavable_trigger enzyme_cleavable Enzyme-Cleavable (e.g., Dipeptide) cleavable_trigger->enzyme_cleavable Enzymatic ph_cleavable pH-Sensitive (e.g., Hydrazone) cleavable_trigger->ph_cleavable pH

Decision tree for linker selection based on stability needs.

References

A Comparative Guide to the Cross-Reactivity of 5-Bromohexanoic Acid in Immunoassay Applications

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No direct experimental studies on the cross-reactivity of 5-Bromohexanoic acid were identified in the public domain. The following guide is a hypothetical case study presented for illustrative purposes. It is designed to model the experimental approach, data presentation, and analysis that would be undertaken in a typical cross-reactivity study for a small molecule like this compound within the context of immunoassay development.

This guide provides a comparative analysis of the hypothetical cross-reactivity of an antibody developed against this compound with a panel of structurally related molecules. The objective is to determine the specificity of the antibody and identify potential interfering compounds. Such studies are critical in the validation of immunoassays for research, diagnostic, and drug development purposes.

Introduction to Cross-Reactivity

In the context of immunoassays, cross-reactivity refers to the ability of antibodies to bind to substances other than the specific analyte they were designed to target. This phenomenon is typically observed with compounds that share structural similarities with the target analyte. High cross-reactivity can lead to inaccurate quantification and false-positive results. Therefore, characterizing the cross-reactivity profile of an antibody is a crucial step in the validation of any immunoassay.

This guide examines the binding specificity of a hypothetical monoclonal antibody raised against this compound. The study evaluates the antibody's ability to differentiate this compound from other molecules with variations in the halogen substituent, alkyl chain length, and modifications to the carboxylic acid functional group.

Experimental Design and Methodology

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) was designed to quantify the cross-reactivity of various analogs with the anti-5-Bromohexanoic acid antibody.

  • Coating: A 96-well microtiter plate was coated with a conjugate of this compound and a carrier protein (e.g., Bovine Serum Albumin - BSA) and incubated overnight at 4°C. The plate was then washed to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites on the plate were blocked using a solution of 1% BSA in Phosphate Buffered Saline (PBS) for 1 hour at room temperature. The plate was washed again.

  • Competition: A fixed concentration of the anti-5-Bromohexanoic acid antibody was mixed with varying concentrations of either the this compound standard or the potential cross-reactant. These mixtures were then added to the coated and blocked wells and incubated for 2 hours at room temperature.

  • Detection: After washing, a secondary antibody conjugated to an enzyme (e.g., Horseradish Peroxidase - HRP) was added to the wells and incubated for 1 hour. This secondary antibody is specific for the primary antibody.

  • Substrate Addition: The plate was washed again, and a chromogenic substrate for HRP was added. The enzymatic reaction results in a color change, which was stopped after a defined period by adding a stop solution.

  • Data Acquisition: The absorbance in each well was measured using a microplate reader at a specific wavelength. The intensity of the color is inversely proportional to the concentration of the free analyte in the sample.

The concentration of each test compound that inhibits 50% of the antibody binding (IC50) was determined from the resulting dose-response curves.

G cluster_coating Coating & Blocking cluster_competition Competitive Binding cluster_detection Detection well Microtiter Well coating This compound-BSA Conjugate well->coating Adsorption block Blocking Agent (BSA) coating->block Saturation solution Sample/Standard Solution block->solution Addition of Sample antibody Primary Antibody antibody->solution analyte Free Analyte or Cross-Reactant analyte->solution secondary_ab HRP-Conjugated Secondary Antibody solution->secondary_ab Binding & Washing substrate Chromogenic Substrate secondary_ab->substrate signal Colorimetric Signal substrate->signal

Figure 1: Workflow of the competitive ELISA for cross-reactivity testing.

Results and Data Analysis

The cross-reactivity of each compound was calculated relative to this compound using the following formula:

% Cross-Reactivity = (IC50 of this compound / IC50 of Test Compound) x 100

The results are summarized in the table below.

CompoundStructureFunctional Group VariationIC50 (nM)% Cross-Reactivity
This compound Br-(CH₂)₄-COOHReference Compound 50 100%
5-Chlorohexanoic acidCl-(CH₂)₄-COOHHalogen Substitution25020%
5-Iodohexanoic acidI-(CH₂)₄-COOHHalogen Substitution10050%
Hexanoic acidCH₃-(CH₂)₄-COOHLack of Halogen> 10,000< 0.5%
6-Bromoheptanoic acidBr-(CH₂)₅-COOHAlkyl Chain Elongation50010%
4-Bromopentanoic acidBr-(CH₂)₃-COOHAlkyl Chain Shortening8006.25%
Methyl 5-bromohexanoateBr-(CH₂)₄-COOCH₃Carboxylic Acid Esterification> 10,000< 0.5%
5-BromohexanamideBr-(CH₂)₄-CONH₂Carboxylic Acid Amidation> 10,000< 0.5%

Discussion of Results

The hypothetical data indicate that the antibody exhibits a high degree of specificity for this compound.

  • Influence of the Halogen: The nature of the halogen at the 5-position significantly impacts antibody binding. The substitution of bromine with a larger iodine atom (5-Iodohexanoic acid) resulted in a moderate loss of affinity, while the smaller chlorine atom (5-Chlorohexanoic acid) led to a more substantial decrease. The complete absence of a halogen (Hexanoic acid) effectively abolished binding, highlighting the critical role of the bromine atom in antibody recognition.

  • Impact of Alkyl Chain Length: Any alteration to the length of the carbon chain resulted in a notable decrease in cross-reactivity. Both shortening (4-Bromopentanoic acid) and lengthening (6-Bromoheptanoic acid) of the alkyl chain reduced the binding affinity, suggesting that the spatial arrangement of the bromine atom relative to the carboxylic acid group is a key determinant for recognition.

  • Role of the Carboxylic Acid Group: Modification of the terminal carboxylic acid group to an ester (Methyl 5-bromohexanoate) or an amide (5-Bromohexanamide) completely eliminated cross-reactivity. This indicates that the negatively charged carboxylate is an essential epitope for antibody binding.

G A Start: Define Analogs B Prepare Stock Solutions A->B C Perform Competitive ELISA B->C D Generate Dose-Response Curves C->D E Calculate IC50 Values D->E F Calculate % Cross-Reactivity E->F G End: Comparative Analysis F->G

Quantitative analysis of conjugation efficiency: 5-Bromohexanoic acid vs. NHS esters

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the precise and efficient covalent linking of molecules to proteins is paramount for the development of therapeutics, diagnostics, and research tools. Among the plethora of available chemical strategies, two widely employed methods stand out: the reaction of N-hydroxysuccinimide (NHS) esters with primary amines and the alkylation of thiols by haloacetyl compounds. This guide provides a comprehensive, data-supported comparison of these two powerhouse chemistries to aid researchers, scientists, and drug development professionals in selecting the optimal strategy for their specific needs.

At a Glance: Key Performance Indicators

FeatureNHS Ester ChemistryHaloacetyl Chemistry (e.g., Bromoacetyl)
Target Residue Primary Amines (Lysine, N-terminus)Thiols (Cysteine)
Resulting Bond Amide BondThioether Bond
Optimal pH 7.2 - 8.5> 7.5
Reaction Speed Fast (minutes to a few hours)Generally slower than maleimides
Bond Stability Highly stableStable
Specificity High for primary aminesHigh for thiols
Key Advantage Targets abundant and accessible lysine (B10760008) residues.Enables site-specific conjugation to less abundant cysteine residues.
Key Disadvantage Can result in a heterogeneous product with a random distribution of linkages.Requires a free thiol, which may necessitate prior reduction of disulfide bonds.

Delving into the Chemistry: Reaction Mechanisms

NHS Ester Chemistry: Targeting Abundant Amines

N-hydroxysuccinimide esters are highly reactive compounds that readily couple with nucleophilic primary amines found on the side chains of lysine residues and the N-terminus of proteins. The reaction, a nucleophilic acyl substitution, results in the formation of a highly stable amide bond and the release of N-hydroxysuccinimide as a byproduct. A critical consideration for this chemistry is the competing hydrolysis of the NHS ester in aqueous solutions, a reaction that is accelerated at higher pH. Therefore, maintaining an optimal pH range of 7.2 to 8.5 is crucial for maximizing conjugation efficiency.[1][2]

Haloacetyl Chemistry: Precision Through Thiol Alkylation

Haloacetyl reagents, such as those containing a bromoacetyl or iodoacetyl group, are effective alkylating agents that specifically react with the sulfhydryl (thiol) groups of cysteine residues. This reaction proceeds via a nucleophilic substitution, forming a stable thioether bond. The reactivity of haloacetyls is dependent on the deprotonation of the thiol group to the more nucleophilic thiolate anion, which is favored at a pH above 7.5.[3] While generally slower than maleimide-thiol reactions, haloacetyl chemistry offers a robust method for site-specific protein modification due to the lower abundance of cysteine compared to lysine.[3]

Quantitative Comparison of Conjugation Efficiency

Direct head-to-head quantitative comparisons of NHS ester and haloacetyl conjugation efficiencies under identical conditions are not extensively documented in publicly available literature. However, by collating data from various studies, a comparative overview can be established.

ParameterNHS Ester ChemistryHaloacetyl Chemistry
Typical Yields Can be variable, with reports of 50-80% in some systems. High yields are achievable with optimization.High yields are achievable, particularly when targeting accessible cysteine residues.
Reaction Kinetics Fast, with reactions often reaching completion within 30 minutes to 4 hours.[2] The half-life of NHS ester hydrolysis can be as short as 10 minutes at pH 8.6.[2]The reaction rate is generally slower than that of maleimides.
Factors Influencing Efficiency pH, temperature, protein concentration, and buffer composition (amine-containing buffers like Tris must be avoided).[1]pH (deprotonation of thiol), accessibility of the cysteine residue, and the presence of reducing agents.

Experimental Protocols

Protocol 1: Protein Conjugation with an NHS Ester

This protocol provides a general guideline for labeling a protein with an NHS-ester functionalized molecule.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

  • NHS ester-functionalized molecule (e.g., fluorescent dye)

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 0.1 M sodium bicarbonate, pH 8.3)

  • Quenching Buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the Protein Solution: Ensure the protein is in an appropriate amine-free buffer at a concentration of 1-10 mg/mL. If necessary, perform a buffer exchange.[4]

  • Prepare the NHS Ester Solution: Immediately before use, dissolve the NHS ester in anhydrous DMSO or DMF to a desired stock concentration (e.g., 10 mg/mL).[1]

  • Conjugation Reaction: Add a 10- to 20-fold molar excess of the NHS ester solution to the protein solution. The final concentration of the organic solvent should be less than 10%. Gently mix and incubate at room temperature for 1-4 hours or at 4°C overnight.[1]

  • Quench the Reaction: Add the quenching buffer to a final concentration of 20-50 mM and incubate for 30 minutes at room temperature to quench any unreacted NHS ester.[1]

  • Purify the Conjugate: Remove unreacted label and byproducts by passing the reaction mixture through a desalting column equilibrated with a suitable storage buffer.

Protocol 2: Protein Conjugation with a Bromoacetyl Group

This protocol outlines the general steps for conjugating a bromoacetyl-containing molecule to a protein's cysteine residues.

Materials:

  • Protein of interest with at least one free cysteine residue

  • Reaction Buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 8.0)

  • Bromoacetyl-containing molecule

  • Anhydrous DMSO or DMF

  • Reducing agent (e.g., TCEP), if necessary

  • Quenching Solution (e.g., 1 M N-acetylcysteine)

  • Desalting column

Procedure:

  • Protein Preparation: Dissolve the protein in the Reaction Buffer to a final concentration of 1-5 mg/mL. If the target cysteine is part of a disulfide bond, add a 10-fold molar excess of a reducing agent like TCEP and incubate at room temperature for 1 hour. Remove the reducing agent using a desalting column equilibrated with Reaction Buffer.

  • Prepare the Bromoacetyl Solution: Prepare a 10 mM stock solution of the bromoacetyl-containing molecule in anhydrous DMSO or DMF immediately before use.

  • Conjugation Reaction: Add a 10- to 50-fold molar excess of the bromoacetyl stock solution to the protein solution. Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quench the Reaction: To stop the reaction, add the Quenching Solution to a final concentration of 10-20 mM and incubate for 1 hour at room temperature.

  • Purify the Conjugate: Purify the conjugate from excess reagents and unreacted protein using a desalting column or other suitable chromatography method.

Mandatory Visualizations

Conjugation_Signaling_Pathways cluster_NHS NHS Ester Chemistry (Amine Reactive) cluster_Haloacetyl Haloacetyl Chemistry (Thiol Reactive) Protein_NH2 Protein with Primary Amine (-NH2) Amide_Bond Stable Amide Bond Protein_NH2->Amide_Bond pH 7.2-8.5 NHS_Ester NHS Ester Reagent NHS_Ester->Amide_Bond NHS_Leaving_Group N-hydroxysuccinimide Amide_Bond->NHS_Leaving_Group released Protein_SH Protein with Thiol (-SH) Thioether_Bond Stable Thioether Bond Protein_SH->Thioether_Bond pH > 7.5 Bromoacetyl Bromoacetyl Reagent Bromoacetyl->Thioether_Bond Bromide_Ion Bromide Ion Thioether_Bond->Bromide_Ion released

Caption: Reaction schemes for NHS ester and haloacetyl conjugation.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein_Prep Prepare Protein Solution Conjugation Mix Protein and Reagent Incubate Protein_Prep->Conjugation Reagent_Prep Prepare Reagent Solution Reagent_Prep->Conjugation Quench Quench Reaction Conjugation->Quench Purification Purify Conjugate Quench->Purification Characterization Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) Purification->Characterization

Caption: Generalized experimental workflow for protein conjugation.

References

The Positional Impact of Bromine: A Comparative Guide to 5-Bromo Isomers and Their Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced effects of molecular structure on biological function is paramount. This guide provides a comparative analysis of the impact of the linker position of bromine atoms on the biological activity of various small molecules, with a particular focus on the significance of the 5-bromo position versus other isomers. Through the presentation of quantitative data, detailed experimental protocols, and visual diagrams of relevant signaling pathways, this document aims to elucidate the critical role that positional isomerism plays in drug discovery and development.

The introduction of a bromine atom into a molecular scaffold can significantly influence its physicochemical properties, such as lipophilicity, and its ability to interact with biological targets. The precise position of this halogen atom can dramatically alter a compound's potency, selectivity, and overall pharmacological profile. This guide synthesizes data from multiple studies to offer a clear comparison of how different bromo-isomers modulate anticancer and antimicrobial activities.

Comparative Biological Activity: A Data-Driven Overview

The following tables summarize the quantitative biological activity of various bromo-substituted compounds, highlighting the differences in potency observed between the 5-bromo isomer and other positional isomers.

Anticancer Activity of Bromoquinoline Isomers

The antiproliferative potential of bromoquinolines has been a significant area of investigation. The position of the bromine atom is a critical determinant of their cytotoxic effects. For instance, compounds with bromine atoms at the C-5 and C-7 positions often exhibit significant inhibition of cancer cell proliferation[1].

Compound/IsomerCancer Cell LineIC50 (µM)Reference CompoundIC50 of Reference (µM)
6,8-dibromo-4(3H)quinazolinone derivative (XIIIb)MCF-71.7 µg/mLDoxorubicinNot specified
6,8-dibromo-4(3H)quinazolinone derivative (IX)MCF-71.8 µg/mLDoxorubicinNot specified
6,8-dibromo-4(3H)quinazolinone derivative (XIVd)MCF-71.83 µg/mLDoxorubicinNot specified
6-Bromo quinazoline (B50416) derivative (8a)MCF-715.85 ± 3.32Erlotinib9.9 ± 0.14
6-Bromo quinazoline derivative (8a)SW48017.85 ± 0.92DoxorubicinNot Specified
6-Bromo-5-nitroquinoline (4)HT29Lower than 5-FU5-Fluorouracil (5-FU)Not specified
5,7-Dibromo-8-hydroxyquinolineC6, HeLa, HT296.7 - 25.6 (range)Not SpecifiedNot Specified
6,8-Dibromo-5-nitroquinoline (17)C650.05-FUNot Specified
6,8-Dibromo-5-nitroquinoline (17)HT2926.25-FUNot Specified
6,8-Dibromo-5-nitroquinoline (17)HeLa24.15-FUNot Specified

Table 1: Comparative in vitro anticancer activity of various bromo-substituted quinoline (B57606) and quinazolinone derivatives. Data compiled from multiple sources.[2][3]

Antimicrobial Activity of Bromoquinoline Isomers

Bromoquinoline isomers are also recognized for their broad-spectrum antimicrobial properties. The position of the bromine atom can affect both the potency and the spectrum of activity against Gram-positive and Gram-negative bacteria[1].

Compound/IsomerTarget OrganismMIC Value
5-Chloro-8-hydroxyquinoline (Analog)Mycobacterium tuberculosis0.062 - 0.25 µg/mL
5-Chloro-8-hydroxyquinoline (Analog)Staphylococcus aureus≤5.58 µM
7-Bromoquinoline-5,8-dione containing Aryl sulphonamidesVarious bacterial and fungal strains0.80-1.00 mg/ml

Table 2: Comparative antimicrobial activity (MIC) of various bromo-substituted quinoline derivatives. Data compiled from multiple sources.[4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of biological activity data, detailed experimental protocols are essential. The following sections outline the methodologies for key assays cited in the evaluation of bromo-substituted compounds.

In Vitro Cytotoxicity Screening: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. These crystals are then solubilized, and the absorbance of the resulting solution is measured, which is directly proportional to the number of living cells[2].

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compounds (e.g., 5-bromo isomer and other isomers) in the appropriate cell culture medium. Remove the overnight medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plates for 48-72 hours at 37°C with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well. Mix gently on an orbital shaker to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits cell growth by 50%) using non-linear regression analysis[5][6].

Antimicrobial Susceptibility Testing: Broth Microdilution Method

The broth microdilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Principle: A standardized suspension of the test microorganism is exposed to serial dilutions of the antimicrobial agent in a liquid growth medium. The MIC is determined by observing the lowest concentration of the agent that inhibits bacterial growth after a defined incubation period[7][8].

Protocol:

  • Preparation of Antimicrobial Solutions: Prepare a stock solution of each test compound in a suitable solvent (e.g., DMSO). Create a series of two-fold serial dilutions of each compound in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) with a turbidity equivalent to a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL). Dilute this suspension in the broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add 100 µL of the standardized bacterial suspension to each well of the microtiter plate containing the serially diluted compounds. Include a growth control well (broth and inoculum without compound) and a sterility control well (broth only).

  • Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism[9].

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can aid in understanding the impact of these compounds. The following diagrams were generated using Graphviz (DOT language).

G cluster_0 Experimental Workflow: IC50 Determination prep Prepare Serial Dilutions of Bromo-Isomers treat Treat Cells with Isomer Dilutions prep->treat seed Seed Cancer Cells in 96-well Plate seed->treat incubate Incubate for 48-72h treat->incubate mtt Add MTT Reagent (Incubate 2-4h) incubate->mtt solubilize Solubilize Formazan Crystals (e.g., DMSO) mtt->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Analyze Data & Calculate IC50 read->analyze

Experimental Workflow for IC50 Determination

G cluster_1 Casein Kinase 2 (CK2) Signaling in Cancer CK2 CK2 Wnt Wnt Signaling CK2->Wnt activates PI3K_Akt PI3K/Akt Pathway CK2->PI3K_Akt activates NFkB NF-κB Pathway CK2->NFkB activates JAK_STAT JAK/STAT Pathway CK2->JAK_STAT activates Proliferation Cell Proliferation & Survival Wnt->Proliferation PI3K_Akt->Proliferation Apoptosis Inhibition of Apoptosis PI3K_Akt->Apoptosis NFkB->Proliferation NFkB->Apoptosis JAK_STAT->Proliferation Inhibitor Bromo-isomer Inhibitor Inhibitor->CK2 inhibits

Simplified CK2 Signaling Pathway in Cancer

The data and methodologies presented in this guide underscore the profound influence of bromine atom positioning on the biological activity of small molecules. For researchers in drug discovery, these findings highlight the importance of systematic structure-activity relationship (SAR) studies that explore positional isomerism. The 5-bromo position, in several documented cases, imparts distinct and often enhanced biological activity, making it a key consideration in the design of novel therapeutic agents. Further investigation into the precise molecular interactions facilitated by different bromo-isomers will undoubtedly pave the way for the development of more potent and selective drugs.

References

Bromoalkanoic Acids as Crosslinking Agents: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation and polymer chemistry, the selection of an appropriate crosslinking agent is a critical determinant of experimental success. Bromoalkanoic acids and their derivatives, a class of haloacetyl crosslinkers, offer a robust method for covalently linking molecules, particularly through reaction with sulfhydryl groups. This guide provides an objective comparison of bromoalkanoic acids with other common crosslinking agents, supported by a review of their chemical mechanisms and available data.

Performance Comparison of Crosslinking Agents

The choice of a crosslinking agent is dictated by factors such as the target functional groups, desired bond stability, reaction kinetics, and specificity. Bromoalkanoic acids are primarily used for modifying cysteine residues in proteins, forming a stable thioether bond. The following tables summarize the key characteristics of bromoalkanoic acids in comparison to other widely used crosslinkers.

Table 1: Comparison of Thiol-Reactive Crosslinking Agents

FeatureBromoalkanoic Acids / HaloacetylsMaleimidesPyridyl Disulfides
Target Residue Cysteine (thiol group, -SH)Cysteine (thiol group, -SH)Cysteine (thiol group, -SH)
Reaction Type Nucleophilic Substitution (SN2)Michael AdditionDisulfide Exchange
Resulting Bond ThioetherThioetherDisulfide
Optimal Reaction pH 7.2 - 9.0[1]6.5 - 7.5[1][2]4.0 - 6.0
Reaction Speed Generally slower than maleimides[1]Very Fast (minutes to a few hours)[1]Moderate
Bond Stability Highly stable and irreversible[1][3][4]Can be reversible (retro-Michael reaction)[3][4]Reducible (cleavable)
Key Advantage Forms a highly stable, irreversible bond[3][4]High specificity and rapid reaction at physiological pH[1]Reversible crosslinking, allowing for cleavage
Key Disadvantage Potential for reaction with other nucleophiles at higher pH[1]Potential for conjugate instability due to reversibility[3][4]Bond is not stable in reducing environments

Table 2: Comparison with Amine-Reactive Crosslinking Agents

FeatureBromoalkanoic Acids / HaloacetylsN-Hydroxysuccinimide (NHS) EstersImidoesters
Target Residue Cysteine (-SH)Lysine (primary amine, -NH2), N-terminusLysine (primary amine, -NH2), N-terminus
Resulting Bond ThioetherAmideAmidine
Optimal Reaction pH 7.2 - 9.0[1]7.2 - 8.58.0 - 10.0
Bond Stability Highly stableHighly stableReversible at high pH
Specificity Good selectivity for thiols, but can react with other nucleophiles in excess or at high pH[1]High for primary aminesHigh for primary amines

Reaction Mechanisms and Workflows

The distinct reaction mechanisms of different crosslinkers underpin their specific applications and performance characteristics.

Bromoalkanoic Acid Crosslinking Pathway

Bromoalkanoic acids and their activated forms (e.g., bromoacetamides) react with the sulfhydryl group of cysteine residues via a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the thiol acts as a nucleophile, attacking the carbon atom bearing the bromine, which results in the displacement of the bromide ion and the formation of a stable thioether bond.[3]

G cluster_0 Reaction Mechanism Protein-SH Protein with Cysteine (Sulfhydryl Group) TS Transition State Protein-SH->TS Nucleophilic Attack Br_AA Bromoalkanoic Acid Derivative (R-CO-NH-CH2-Br) Br_AA->TS Product Crosslinked Protein (Stable Thioether Bond) TS->Product Leaving_Group Bromide Ion (Br-) TS->Leaving_Group Displacement

Figure 1. Bromoalkanoic acid crosslinking mechanism.

Experimental Workflow for Protein Crosslinking

A typical workflow for protein crosslinking using a bromoalkanoic acid derivative involves several key steps, from sample preparation to analysis of the crosslinked product.

G cluster_1 Experimental Workflow A 1. Sample Preparation (Purified Protein in Buffer) B 2. Crosslinking Reaction (Add Bromoalkanoic Acid Derivative) A->B C 3. Quenching (Add excess thiol reagent, e.g., DTT) B->C D 4. Analysis (SDS-PAGE, Mass Spectrometry) C->D

References

Justification for Selecting 5-Bromohexanoic Acid in Multi-Step Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the selection of starting materials is a critical decision that profoundly impacts reaction efficiency, yield, and overall success. This guide provides a comprehensive analysis of 5-bromohexanoic acid, justifying its selection over common alternatives by presenting comparative data, detailed experimental protocols, and visualizations of relevant chemical principles.

Superior Reactivity of this compound in Nucleophilic Substitution

A primary application of this compound in multi-step synthesis is to introduce a six-carbon chain via nucleophilic substitution. The choice of the halogen atom as a leaving group is paramount in these reactions. Bromine is an inherently better leaving group than chlorine due to its lower electronegativity and larger atomic size, which makes the carbon-bromine bond weaker and more polarizable. This translates to faster reaction rates and often higher yields in S(_N)2 reactions.

The enhanced reactivity of bromoalkanes compared to their chloro-analogs is a well-established principle in organic chemistry. The relative rates of S(_N)2 reactions for alkyl halides follow the general trend: R-I > R-Br > R-Cl > R-F. This is attributed to the leaving group's ability to stabilize the negative charge as it departs. The iodide ion is the best leaving group, followed by bromide, chloride, and fluoride.

Comparative Analysis of this compound and Its Alternatives

To illustrate the practical implications of selecting this compound, this section compares its performance with viable alternatives in a representative synthetic transformation: the formation of a six-carbon chain via ether synthesis with a phenoxide nucleophile.

PropertyThis compound6-Chlorohexanoic AcidMethyl 6-bromohexanoate
Molecular Weight ( g/mol ) 195.05150.60209.08
Leaving Group Bromide (Br⁻)Chloride (Cl⁻)Bromide (Br⁻)
Reactivity in S(_N)2 HighModerateHigh
Key Reaction Nucleophilic SubstitutionNucleophilic SubstitutionNucleophilic Substitution & Ester Hydrolysis
Advantages Excellent leaving group, readily participates in S(_N)2 reactions.More economical starting material.Carboxylic acid is protected, preventing unwanted side reactions.
Disadvantages Higher cost compared to chloro-analog.Poorer leaving group, leading to slower reaction rates and potentially lower yields.Requires an additional deprotection step (ester hydrolysis) to liberate the carboxylic acid.
Typical Yield (Ether Synthesis) High (expected >80%)Moderate (expected 50-70%)High for substitution, but overall yield is dependent on the hydrolysis step.

Experimental Protocols

Key Experiment: Synthesis of 6-Phenoxyhexanoic Acid

This protocol details the synthesis of 6-phenoxyhexanoic acid from this compound, a classic example of a nucleophilic substitution reaction that highlights the utility of the bromo-derivative.

Materials:

Procedure:

  • In a round-bottom flask, dissolve phenol (1.1 equivalents) in anhydrous DMF.

  • Add sodium hydroxide (1.2 equivalents) portion-wise at 0 °C and stir the mixture for 30 minutes at room temperature to form sodium phenoxide.

  • Add this compound (1.0 equivalent) to the reaction mixture.

  • Heat the mixture to 80 °C and stir for 12 hours.

  • After cooling to room temperature, pour the reaction mixture into water and acidify with 1M HCl to a pH of approximately 2.

  • Extract the aqueous layer with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain pure 6-phenoxyhexanoic acid.

Visualizing the Rationale for Selection

To further clarify the decision-making process in selecting a starting material, the following diagrams illustrate the key chemical principles and a typical synthetic workflow.

Reagent_Selection_Logic start Multi-Step Synthesis Goal: Introduce a Six-Carbon Carboxylic Acid Chain reagent Choice of Reagent start->reagent bromo This compound reagent->bromo chloro 6-Chlorohexanoic Acid reagent->chloro ester Methyl 6-bromohexanoate reagent->ester justification Justification bromo->justification bromo->justification chloro->justification chloro->justification ester->justification ester->justification reactivity Superior Leaving Group (Br > Cl) Faster SN2 Reaction Rate justification->reactivity cost Higher Cost justification->cost reactivity_cl Poorer Leaving Group Slower Reaction Rate justification->reactivity_cl cost_cl Lower Cost justification->cost_cl protection Protected Carboxylic Acid Avoids Side Reactions justification->protection deprotection Requires Additional Deprotection Step justification->deprotection outcome Outcome reactivity->outcome reactivity_cl->outcome deprotection->outcome high_yield Higher Yield / Shorter Reaction Time outcome->high_yield lower_yield Lower Yield / Longer Reaction Time outcome->lower_yield extra_step Increased Step Count outcome->extra_step

Caption: Logical flow for selecting a halo-acid reagent.

The diagram above illustrates the decision-making process when choosing between this compound and its alternatives. The primary consideration for nucleophilic substitution is the reactivity of the leaving group, which directly influences reaction kinetics and yield.

Experimental_Workflow start Start: this compound + Nucleophile (e.g., Phenoxide) reaction Nucleophilic Substitution (SN2) start->reaction workup Aqueous Workup (Acidification & Extraction) reaction->workup purification Purification (Recrystallization or Chromatography) workup->purification product Product: 6-Substituted Hexanoic Acid purification->product

Caption: A typical experimental workflow for a nucleophilic substitution reaction using this compound.

This workflow highlights the straightforward nature of utilizing this compound in a nucleophilic substitution reaction, leading to the desired product in a manageable number of steps.

Safety Operating Guide

Safe Disposal of 5-Bromohexanoic Acid: A Procedural Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the proper disposal of 5-Bromohexanoic acid, a corrosive and halogenated organic compound. Adherence to these protocols is critical for minimizing environmental impact and protecting personnel.

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to wear appropriate personal protective equipment (PPE). This compound is classified as a corrosive material that can cause severe skin burns and eye damage.[1][2]

Recommended Personal Protective Equipment:

  • Eye Protection: Wear safety glasses with side shields or goggles.[1]

  • Hand Protection: Use protective gloves.

  • Skin and Body Protection: Wear long-sleeved clothing.[1]

  • Respiratory Protection: In case of dust formation or inadequate ventilation, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[1]

All handling of this compound and its waste should be conducted within a chemical fume hood to minimize inhalation exposure.[1]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is provided in the table below. This information is crucial for its safe handling and storage.

PropertyValue
Molecular Formula C6H11BrO2
Molecular Weight 195.05 g/mol [3]
Appearance Light brown solid or beige crystalline solid[4][5]
Melting Point 32 - 35 °C / 89.6 - 95 °F[1]
Boiling Point 165 - 170 °C / 329 - 338 °F[1]
Flash Point 67 °C / 152.6 °F[1]
Solubility No information available in water. Soluble in methanol.[1][5]

Step-by-Step Disposal Protocol

The following procedure outlines the recommended steps for the safe collection and disposal of this compound waste.

  • Waste Segregation: this compound is a halogenated organic compound. It is critical to segregate this waste from non-halogenated organic waste to prevent dangerous chemical reactions and ensure proper disposal routing. Do not mix with incompatible materials such as strong bases or oxidizing agents.

  • Waste Container:

    • Use a designated and clearly labeled "Halogenated Organic Waste" container. This is typically a plastic-coated glass bottle or a polyethylene (B3416737) carboy.

    • Ensure the container is compatible with this compound.

    • The exterior of the container must be kept clean and free of contamination.

  • Transferring Waste:

    • Carefully transfer the this compound waste into the designated container inside a chemical fume hood.

    • If the material is a solid, sweep it up and shovel it into the container, avoiding dust formation.[1][2]

    • Tightly close the container lid when not actively adding waste to prevent the release of any volatile compounds.

  • Container Management:

    • Liquid waste containers should never be filled to more than 75% capacity to allow for the expansion of liquids and vapors.[6]

    • Store the waste container in a designated, well-ventilated, and cool area, away from heat and sources of ignition.[1][2]

  • Disposal of Empty Containers:

    • Empty containers that held this compound must also be managed as hazardous waste.

    • The first rinse of the empty container with a suitable solvent (e.g., methanol) must be collected and disposed of as halogenated hazardous waste.[7] Subsequent rinses may be permissible for drain disposal, but always consult with your institution's Environmental Health and Safety (EHS) department.

  • Waste Pickup:

    • When the waste container is approximately three-quarters full, arrange for a hazardous waste pickup from your institution's EHS department or a licensed chemical waste disposal service.[7] Do not overfill waste containers.

    • Waste is classified as hazardous and must be disposed of in accordance with local, state, and federal regulations.[2]

Note on Neutralization: While corrosive wastes can sometimes be neutralized on-site, this is generally recommended only for small volumes of simple acids and bases where the hazards are well understood.[8] Given that this compound is also a halogenated organic compound and its toxicological properties have not been fully investigated, attempting to neutralize it without a specific, validated protocol is not recommended.[4] The primary and safest disposal method is collection by a certified hazardous waste management service.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

start Start: this compound Waste Generated ppe 1. Don Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood 2. Work in a Chemical Fume Hood ppe->fume_hood segregate 3. Segregate Waste (Halogenated Organic) fume_hood->segregate container 4. Use Designated & Labeled Waste Container segregate->container transfer 5. Carefully Transfer Waste to Container container->transfer close_container 6. Securely Close Container transfer->close_container store 7. Store Container in a Safe, Ventilated Area close_container->store pickup 8. Arrange for Hazardous Waste Pickup (When container is 3/4 full) store->pickup end End: Proper Disposal pickup->end

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 5-Bromohexanoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides immediate, essential safety protocols and logistical information for handling and disposing of 5-Bromohexanoic acid. Adherence to these procedures is critical for ensuring laboratory safety and regulatory compliance.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a corrosive material that can cause severe skin burns and eye damage.[1][2][3] Inhalation of dust or vapors may also be harmful.[1] The primary routes of exposure are through skin and eye contact, inhalation, and ingestion. Therefore, stringent adherence to PPE protocols is mandatory.

Summary of Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye and Face Protection Chemical safety goggles meeting European standard EN 166 or equivalent. A face shield should be worn in addition to goggles when there is a high risk of splashing.[4][5]To protect against splashes that can cause severe eye damage.[2]
Hand Protection Chemical-resistant gloves, such as nitrile rubber.[6]To prevent skin contact which can lead to severe burns.[2]
Protective Clothing A lab coat or acid-resistant suit made of materials like PVC or neoprene to prevent skin contact.[7] Long-sleeved clothing is recommended.[2]To protect the skin from accidental spills and splashes.[8]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator should be used when working with powders or in poorly ventilated areas to avoid inhaling dust or vapors.[2][9]To prevent respiratory tract irritation and other potential health effects from inhalation.[6]

Operational and Handling Plan

A systematic approach to handling this compound is crucial to minimize exposure and prevent accidents.

Step-by-Step Handling Protocol:

  • Preparation :

    • Ensure that a safety shower and eyewash station are readily accessible and in good working order.[5][9]

    • Verify that a chemical spill kit is available.[6]

    • Work should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1][9]

  • Donning PPE :

    • Put on all required PPE as specified in the table above before handling the chemical.

  • Handling the Chemical :

    • When handling the solid, avoid creating dust.[1]

    • If transferring the liquid, pour slowly and carefully to avoid splashing.[9]

    • Always add acid to water, never the other way around, if dilution is necessary.[8][9]

    • Keep containers tightly closed when not in use and store them in a designated corrosives area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1][2]

  • Post-Handling :

    • Wash hands thoroughly with soap and water after handling.[1]

    • Clean any contaminated surfaces.

    • Remove and properly store or dispose of PPE. Contaminated clothing should be washed before reuse.[3][10]

Disposal Plan

This compound is considered hazardous waste and must be disposed of accordingly. Improper disposal can lead to environmental contamination and legal repercussions.

Waste Disposal Protocol:

  • Segregation :

    • Collect waste this compound and any contaminated materials (e.g., gloves, absorbent pads) in a designated, clearly labeled, and compatible waste container.[11]

    • As a halogenated organic compound, it should be segregated from non-halogenated waste streams.[12][13]

  • Storage of Waste :

    • Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials.[1]

  • Disposal :

    • Do not dispose of this compound down the drain or in regular trash.[1][11]

    • Arrange for the disposal of the waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[11]

    • Ensure compliance with all local, state, and federal regulations for hazardous waste disposal.[1][11]

First Aid Measures

  • Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek immediate medical attention.[1][2]

  • Skin Contact : Immediately wash off with plenty of water for at least 15 minutes. Remove all contaminated clothing. Seek immediate medical attention.[2]

  • Inhalation : Move the victim to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[1][2]

  • Ingestion : Do NOT induce vomiting. Call a physician or poison control center immediately.[1][2]

Logical Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE handle_chem Handle Chemical Safely prep_ppe->handle_chem prep_area Prepare Work Area (Fume Hood, Spill Kit) prep_area->handle_chem decontaminate Decontaminate & Clean handle_chem->decontaminate segregate_waste Segregate Waste handle_chem->segregate_waste remove_ppe Remove PPE decontaminate->remove_ppe dispose_waste Dispose via EHS segregate_waste->dispose_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.